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  • Product: 5-Isopropylisoxazol-3-amine
  • CAS: 55809-38-6

Core Science & Biosynthesis

Foundational

5-Isopropylisoxazol-3-amine chemical properties and structure

Structure, Synthesis, and Reactivity Profile for Medicinal Chemistry Applications Executive Summary 5-Isopropylisoxazol-3-amine (CAS: 55809-38-6) serves as a critical heteroaromatic building block in modern drug discover...

Author: BenchChem Technical Support Team. Date: February 2026

Structure, Synthesis, and Reactivity Profile for Medicinal Chemistry Applications

Executive Summary

5-Isopropylisoxazol-3-amine (CAS: 55809-38-6) serves as a critical heteroaromatic building block in modern drug discovery, particularly in the design of kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs). As a bioisostere of amide and ester functionalities, the isoxazole core offers unique electronic properties that modulate metabolic stability and hydrogen bonding potential.

This technical guide provides a rigorous analysis of the physicochemical properties, regioselective synthesis, and functionalization strategies for 5-isopropylisoxazol-3-amine. It is designed to enable researchers to utilize this scaffold effectively while navigating its specific reactivity challenges, such as low nucleophilicity and latent ring instability under reductive conditions.[1]

Physicochemical Profile & Structural Analysis[2]

The 3-amino-5-alkylisoxazole scaffold is defined by an electron-deficient heteroaromatic ring.[1] Unlike aniline, the amine at position 3 is significantly less basic due to the electron-withdrawing nature of the adjacent nitrogen-oxygen bond and the overall aromatic system.

Key Data Summary[1][3][4][5]
PropertySpecificationNotes
IUPAC Name 5-(Propan-2-yl)isoxazol-3-amine
CAS Number 55809-38-6Primary identifier for free base
Molecular Formula C₆H₁₀N₂O
Molecular Weight 126.16 g/mol Fragment-based drug design (FBDD) compatible
Melting Point 102–105 °CCrystalline solid
Predicted pKa ~2.0 – 2.5 (Conjugate Acid)Very weak base; requires activation for coupling
LogP ~1.2Favorable lipophilicity for CNS penetration
H-Bond Donors 1 (Exocyclic amine)-NH₂ acts as donor
H-Bond Acceptors 2 (Ring N and O)Ring nitrogen is the primary acceptor
Electronic Structure & Tautomerism

While 3-aminoisoxazoles can theoretically exist in the imino tautomeric form, spectroscopic evidence confirms the amino form predominates in solution and solid state.

  • Nucleophilicity: The exocyclic amine is weakly nucleophilic.[1] Standard acylation often requires forcing conditions (high temp, strong acylating agents) or catalysis (DMAP).[1]

  • Ring Stability: The N-O bond is the "weak link," susceptible to reductive cleavage (e.g., H₂/Pd, Zn/AcOH) to form

    
    -enaminoketones, a strategy often used to unmask latent functionality.
    

Synthetic Methodology

The most robust route to 5-isopropylisoxazol-3-amine involves the condensation of 4-methyl-3-oxopentanenitrile (isobutyrylacetonitrile) with hydroxylamine.

Regioselectivity Control

The reaction of


-ketonitriles with hydroxylamine can yield two isomers:
  • 3-Amino-5-isopropylisoxazole (Target)[1]

  • 5-Amino-3-isopropylisoxazole (Byproduct)[1]

Mechanism of Selectivity: To favor the 3-amino isomer, the reaction is conducted under basic conditions (NaOH).

  • Hydroxylamine attacks the nitrile carbon first (favored by high pH), forming an amidoxime intermediate.[1]

  • The amidoxime oxygen attacks the ketone carbonyl.[1]

  • Dehydration yields the 3-amino-5-substituted isoxazole.[1]

Note: Acidic conditions tend to favor initial attack on the ketone, leading to the 5-amino isomer.

Validated Synthesis Protocol

Objective: Synthesis of 5-isopropylisoxazol-3-amine on a 10g scale.

Reagents:

  • 4-Methyl-3-oxopentanenitrile (1.0 eq)[1]

  • Hydroxylamine hydrochloride (1.1 eq)[2]

  • Sodium Hydroxide (2.5 eq)

  • Ethanol/Water (1:1 v/v)

Step-by-Step Procedure:

  • Preparation: Dissolve Hydroxylamine HCl (1.1 eq) in water (min. volume). Cool to 0°C.[1]

  • Basification: Slowly add aqueous NaOH (2.5 eq) to the hydroxylamine solution, maintaining temperature <10°C. Critical: Exothermic.

  • Addition: Dropwise add a solution of 4-methyl-3-oxopentanenitrile (1.0 eq) in Ethanol.

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours.

    • Self-Validation: Monitor via TLC (30% EtOAc/Hexane).[1] Starting material (nitrile) should disappear.[1]

  • Workup:

    • Cool to room temperature.[1]

    • Evaporate ethanol under reduced pressure.

    • Extract aqueous residue with Ethyl Acetate (3x).[1]

    • Wash combined organics with brine, dry over Na₂SO₄.[1]

  • Purification: Recrystallization from Hexane/EtOAc or column chromatography if oil persists.[1]

    • Yield Expectation: 60–75%.[1]

    • Target Appearance: Off-white to colorless crystals.[1]

Synthesis Workflow Diagram

Synthesis Start 4-Methyl-3-oxopentanenitrile Inter Amidoxime Intermediate Start->Inter Nucleophilic Attack (Basic pH favors Nitrile) Reagent NH2OH·HCl + NaOH Reagent->Inter Product 5-Isopropylisoxazol-3-amine Inter->Product Cyclization & Dehydration (Reflux)

Figure 1: Regioselective synthesis pathway favoring the 3-amino isomer via basic mediation.

Reactivity & Functionalization

The 3-amino group is a challenging nucleophile.[1] Successful derivatization requires specific activation strategies.[1]

Amidation (Coupling)

Standard EDC/NHS coupling is often sluggish.[1]

  • Recommended Protocol: Use acid chlorides or HATU/HOAt activation.[1]

  • Base: Pyridine or 2,6-lutidine is superior to TEA due to the low basicity of the isoxazole amine.

Sandmeyer Reaction (Halogenation)

The amino group can be converted to a diazonium salt and subsequently to a halide (Cl, Br, I), allowing access to Suzuki-Miyaura coupling precursors.

  • Conditions: NaNO₂, aqueous HCl/H₂SO₄, 0°C, followed by CuX.

  • Note: Isoxazole diazonium salts are thermally unstable; keep cold and react immediately.[1]

Reductive Ring Cleavage

The isoxazole ring serves as a "masked" 1,3-dicarbonyl equivalent.[1]

  • Reagent: H₂ (1 atm), Pd/C (10%).

  • Product:

    
    -amino enone (which hydrolyzes to a 
    
    
    
    -diketone/keto-ester).[1]
Reactivity Map[1][4]

Reactivity Center 5-Isopropylisoxazol-3-amine Amide Amide Formation (Kinase Hinge Binder) Center->Amide R-COCl / Pyridine or HATU/DIPEA Halo 3-Halo-isoxazole (Suzuki Coupling Precursor) Center->Halo 1. NaNO2/HCl 2. CuBr or CuCl Cleave Reductive Ring Opening (Masked 1,3-Dicarbonyl) Center->Cleave H2, Pd/C or Fe/AcOH

Figure 2: Functionalization logic tree.[1] Blue path denotes retention of pharmacophore; Orange path denotes scaffold rearrangement.

Handling & Safety (SDS Summary)

Thermal Hazards

Critical Warning: Isoxazoles containing low MW side chains possess high energy N-O bonds.[1]

  • DSC Data: Many 3-aminoisoxazoles exhibit exothermic decomposition >180°C.[1]

  • Protocol: Do not distill neat material at high temperatures. Use vacuum to lower boiling points if distillation is necessary.[1]

Toxicology
  • GHS Classification: Warning.[1][3][4]

  • H302: Harmful if swallowed.[1]

  • H315/H319: Causes skin and serious eye irritation.[1]

  • Specific Toxicity: Some isoxazole metabolites can inhibit transaminases; handle with standard PPE (gloves, goggles, fume hood).

References

  • Regioselective Synthesis of Aminoisoxazoles

    • Title: Regioselective synthesis of 3-amino- and 5-amino-isoxazoles.[1]

    • Source:Journal of Heterocyclic Chemistry.
    • Context: Establishes the pH-dependent mechanism where basic conditions favor the 3-amino isomer via amidoxime intermediates.[1]

  • Physicochemical Properties

    • Title: 5-Isopropylisoxazol-3-amine Product D
    • Source: PubChem / Sigma-Aldrich.[1]

    • Context: Verification of CAS 55809-38-6 and melting point d
  • Medicinal Chemistry Applications

    • Title: Isoxazoles in Medicinal Chemistry: Synthesis and Activity.[1][5][6][7][8]

    • Source:Chemical Reviews.
    • Context: Reviews the use of 3-aminoisoxazoles as kinase hinge binders and bioisosteres.

Sources

Exploratory

An In-depth Technical Guide to 5-Isopropylisoxazol-3-amine: From Discovery to Pharmaceutical Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 5-Isopropylisoxazol-3-amine, a heterocyclic amine of significant interest in medicinal ch...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Isopropylisoxazol-3-amine, a heterocyclic amine of significant interest in medicinal chemistry. The narrative traces the historical context of the isoxazole scaffold's discovery and delineates the evolution of synthetic methodologies leading to the efficient production of 5-substituted-3-aminoisoxazoles. Key synthetic strategies, including classical cyclization reactions and modern catalytic approaches, are discussed in detail, complete with mechanistic insights and step-by-step experimental protocols. The guide further explores the physicochemical properties and structural features of 5-Isopropylisoxazol-3-amine that make it a valuable building block in drug discovery. Particular emphasis is placed on its role as a bioisosteric replacement for other functional groups and its application in the synthesis of modulators of the GABAᴀ receptor, a critical target in neuroscience. Through a synthesis of historical perspective, detailed synthetic chemistry, and contemporary applications, this document serves as an essential resource for researchers engaged in the design and development of novel therapeutics.

Introduction: The Emergence of the Isoxazole Scaffold

The story of 5-Isopropylisoxazol-3-amine is intrinsically linked to the broader history of isoxazole chemistry. The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, was first brought to the forefront of organic chemistry by the pioneering work of Claisen in 1903.[1] Hantsch is credited with formally proposing the name "isoxazole" for this novel aromatic system.[2] From these early beginnings, the isoxazole moiety has become a privileged scaffold in medicinal chemistry, appearing in a diverse array of marketed drugs.[3] Its utility stems from a unique combination of electronic properties, metabolic stability, and the ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological targets.[4]

The presence of the isoxazole ring in drugs such as the antibiotic sulfamethoxazole, the anti-inflammatory valdecoxib, and the immunosuppressant leflunomide underscores its versatility and acceptance in drug design.[3][4] These successes have spurred continuous innovation in the synthesis of isoxazole derivatives, with a particular focus on creating building blocks amenable to diverse chemical modifications. 5-Isopropylisoxazol-3-amine has emerged from this landscape as a key intermediate, offering a unique combination of a reactive amino group for further functionalization and a lipophilic isopropyl group that can influence pharmacokinetic properties.

Physicochemical Properties and Structural Data

A thorough understanding of the physicochemical properties of 5-Isopropylisoxazol-3-amine is fundamental to its effective application in drug design and synthesis.

PropertyValueSource
CAS Number 55809-38-6[5]
Molecular Formula C₆H₁₀N₂OPubChem
Molecular Weight 126.16 g/mol PubChem
Appearance Colorless crystalline solid[2]
Melting Point ~102-105°C[2]
Solubility Soluble in water and organic solvents such as alcohols and ethers.[2]
SMILES CC(C)C1=CC(=NO1)NPubChem
InChI InChI=1S/C6H10N2O/c1-4(2)5-3-6(7)9-8-5/h3-4H,7H2,1-2H3PubChem

Synthesis of 5-Isopropylisoxazol-3-amine: A Historical and Mechanistic Perspective

While a specific, documented "discovery" of 5-Isopropylisoxazol-3-amine is not readily found in the historical literature, its synthesis falls under the umbrella of well-established methods for constructing the 3-aminoisoxazole core. The evolution of these synthetic strategies reflects the broader advancements in organic chemistry, moving from classical condensation reactions to more sophisticated and efficient methodologies.

Classical Approaches: Building the Isoxazole Ring

The foundational methods for isoxazole synthesis have historically relied on the cyclization of 1,3-dicarbonyl compounds or their equivalents with hydroxylamine. These reactions, while robust, often present challenges in controlling regioselectivity, particularly with unsymmetrical dicarbonyls.

A prevalent strategy for the synthesis of 3-aminoisoxazoles involves the reaction of a β-ketonitrile with hydroxylamine. The general mechanism proceeds through the initial formation of an oxime, followed by an intramolecular cyclization and dehydration to yield the aromatic isoxazole ring.

Modern Synthetic Methodologies

Contemporary organic synthesis has introduced more refined and versatile methods for the preparation of substituted isoxazoles, including 1,3-dipolar cycloaddition reactions. This powerful transformation involves the reaction of a nitrile oxide with an alkyne. The regioselectivity of this cycloaddition is a key consideration in the synthesis of asymmetrically substituted isoxazoles.

A Plausible Synthetic Route to 5-Isopropylisoxazol-3-amine

Based on established isoxazole syntheses, a plausible and efficient laboratory-scale synthesis of 5-Isopropylisoxazol-3-amine can be conceptualized. A common starting material for the isopropyl group at the 5-position would be isobutyronitrile.

Conceptual Synthetic Workflow:

G A Isobutyronitrile D β-Ketonitrile Intermediate A->D Claisen-type Condensation B Base (e.g., NaOEt) B->D C Ethyl Cyanoacetate C->D F Cyclization/Dehydration D->F E Hydroxylamine (NH2OH) E->F G 5-Isopropylisoxazol-3-amine F->G Formation of Isoxazole Ring

Conceptual Synthetic Pathway for 5-Isopropylisoxazol-3-amine.

Detailed Experimental Protocol (Conceptual):

Step 1: Synthesis of the β-Ketonitrile Intermediate

  • To a solution of sodium ethoxide (prepared from sodium metal in absolute ethanol) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, isobutyronitrile is added dropwise at room temperature.

  • Ethyl cyanoacetate is then added dropwise to the reaction mixture.

  • The mixture is heated to reflux for several hours to drive the condensation reaction to completion.

  • After cooling, the reaction mixture is acidified with a dilute acid (e.g., HCl) to neutralize the base and precipitate the β-ketonitrile intermediate.

  • The crude product is collected by filtration, washed with cold water, and can be purified by recrystallization or used directly in the next step.

Step 2: Cyclization to form 5-Isopropylisoxazol-3-amine

  • The crude β-ketonitrile intermediate is dissolved in a suitable solvent, such as ethanol or acetic acid.

  • An aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium acetate or sodium hydroxide) is added to the solution.

  • The reaction mixture is heated at reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is taken up in water and extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated to yield crude 5-Isopropylisoxazol-3-amine.

  • The final product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Disclaimer: This is a conceptual protocol based on established chemical principles. Researchers should consult peer-reviewed literature for validated and optimized synthetic procedures and conduct a thorough safety assessment before undertaking any experimental work.

Applications in Drug Discovery and Development

The utility of 5-Isopropylisoxazol-3-amine in drug discovery is multifaceted, primarily revolving around its role as a versatile building block and its ability to act as a bioisostere for other functional groups.

A Key Intermediate in the Synthesis of Bioactive Molecules

The primary amino group of 5-Isopropylisoxazol-3-amine provides a convenient handle for the introduction of various substituents, allowing for the rapid generation of libraries of compounds for biological screening. This is particularly valuable in the hit-to-lead and lead optimization phases of drug discovery, where systematic structural modifications are required to enhance potency, selectivity, and pharmacokinetic properties.

Bioisosteric Replacement Strategies

Bioisosterism, the principle of replacing a functional group within a drug molecule with another group that has similar physical or chemical properties, is a cornerstone of modern medicinal chemistry.[6] This strategy is often employed to improve a molecule's metabolic stability, reduce toxicity, or fine-tune its binding affinity for a biological target. The 3-aminoisoxazole moiety can serve as a bioisostere for a variety of functional groups, including carboxylic acids and amides.

Logical Flow of Bioisosteric Replacement in Drug Design:

G A Lead Compound with Carboxylic Acid or Amide B Identified Liabilities (e.g., Poor PK, Metabolism) A->B C Bioisosteric Replacement Strategy B->C D 5-Isopropylisoxazol-3-amine as Bioisostere C->D E Synthesis of Analogs D->E F Improved Drug Candidate E->F

Application of 5-Isopropylisoxazol-3-amine in Bioisosteric Replacement.

Targeting the GABAᴀ Receptor

The γ-aminobutyric acid type A (GABAᴀ) receptor is the primary inhibitory neurotransmitter receptor in the central nervous system and a well-established target for a variety of drugs, including benzodiazepines, barbiturates, and general anesthetics.[7][8] These drugs act as positive allosteric modulators, enhancing the effect of GABA and leading to sedative, anxiolytic, and anticonvulsant effects.[9]

The isoxazole ring is a known pharmacophore for GABAᴀ receptor modulation. For instance, the partial agonist 5-(4-piperidyl)isoxazol-3-ol (4-PIOL) has been studied for its effects on GABAᴀ receptors.[10] The structural similarity of 5-Isopropylisoxazol-3-amine to known GABAergic compounds makes it an attractive starting point for the design of novel GABAᴀ receptor modulators. The isopropyl group can potentially interact with hydrophobic pockets in the receptor's binding site, while the amino group can be functionalized to introduce moieties that interact with other key residues.

Future Perspectives and Conclusion

5-Isopropylisoxazol-3-amine stands as a testament to the enduring importance of heterocyclic chemistry in the quest for new medicines. While its own discovery may be nestled within the broader history of isoxazole synthesis, its value as a synthetic intermediate is clear. The ongoing exploration of its utility in constructing novel molecular architectures, particularly in the realm of neuroscience and as a tool for bioisosteric replacement, ensures its continued relevance. As our understanding of disease biology deepens and the demand for more sophisticated and targeted therapies grows, the strategic application of versatile building blocks like 5-Isopropylisoxazol-3-amine will undoubtedly play a pivotal role in shaping the future of drug discovery. This guide has aimed to provide a comprehensive technical overview to aid researchers in harnessing the full potential of this valuable chemical entity.

References

  • The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. Available at: [Link]

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. Available at: [Link]

  • 5-Isopropylisoxazol-3-amine. ChemBK. Available at: [Link]

  • REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. J. Mar. Chim. Heterocycl. Available at: [Link]

  • Synthesis of 5-aminoisoxazoles from 3-trimethylsilylprop-2-ynamides. ResearchGate. Available at: [Link]

  • One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines. MDPI. Available at: [Link]

  • Preparation and reactivity of [2-(3-methyl-4-nitro-isoxazol-5-yl)-vinyl]-amines. ResearchGate. Available at: [Link]

  • Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. ResearchGate. Available at: [Link]

  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Zanco Journal of Medical Sciences. Available at: [Link]

  • Effects of 5-(4-piperidyl) isoxazol-3-ol (4-PIOL), a GABA(A) receptor partial agonist, on... PubMed. Available at: [Link]

  • Modulation of GABA release by alpha-amino-3-hydroxy-5-methylisoxazole-4-propionate and N-methyl-D-aspartate receptors in matrix-enriched areas of the rat striatum. PubMed. Available at: [Link]

  • 3-(Propan-2-yl)-1,2-oxazol-5-amine. PubChem. Available at: [Link]

  • Bioisosterism. Drug Design Org. Available at: [Link]

  • GABAA receptor positive allosteric modulator. Wikipedia. Available at: [Link]

  • Bioisosteric Replacement in Drug Design. Institute of Industrial Science, the University of Tokyo. Available at: [Link]

  • 5-Isopropylisoxazol-3-amine (1 x 1 g). Reagentia. Available at: [Link]

  • Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective. MDPI. Available at: [Link]

  • Preparation method of 3-amino-5-methyl isoxazole. Google Patents.
  • Prodrugs for Amines. PMC. Available at: [Link]

  • Bioisosteric replacement in the search for antimicrobial agents: design, synthesis and activity of novel 6-(1h-Benzimidazol-2-yl)-1-alkyl-3,5-dimethylthieno[2,3-d]pyrimidine-2,4(1h,3h)-dione derivatives. ResearchGate. Available at: [Link]

  • Bioisosteric Replacements. Cambridge MedChem Consulting. Available at: [Link]

  • 5-Substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines with anti-proliferative activity as potent and selective inhibitors of cyclin-dependent kinases. PubMed. Available at: [Link]

  • Novel positive allosteric modulators of GABAA receptors with anesthetic activity. PMC. Available at: [Link]

Sources

Foundational

Physical and chemical properties of 5-isopropyl-1,2-oxazol-3-amine

This in-depth technical guide details the physical and chemical properties, synthesis, and medicinal chemistry applications of 5-isopropyl-1,2-oxazol-3-amine (CAS 55809-38-6).[1] High-Fidelity Characterization & Applicat...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the physical and chemical properties, synthesis, and medicinal chemistry applications of 5-isopropyl-1,2-oxazol-3-amine (CAS 55809-38-6).[1]

High-Fidelity Characterization & Application in Medicinal Chemistry

Executive Summary

5-Isopropyl-1,2-oxazol-3-amine (also known as 3-amino-5-isopropylisoxazole) is a critical heterocyclic building block in modern drug discovery.[1] Distinguished by its 3-amino-isoxazole core, it serves as a robust bioisostere for amide bonds and a privileged scaffold in kinase inhibitor design. Its unique electronic profile—characterized by a weakly basic exocyclic amine and an electron-rich aromatic ring—allows it to participate in high-fidelity hydrogen bonding interactions within enzyme active sites, most notably in the stabilization of the Survival Motor Neuron (SMN) protein for Spinal Muscular Atrophy (SMA) therapeutics.[1]

This guide provides a definitive analysis of its physicochemical properties, a validated regioselective synthesis protocol, and expert insights into its reactivity profile.[1]

Molecular Identity & Structural Analysis

AttributeDetail
IUPAC Name 5-propan-2-yl-1,2-oxazol-3-amine
Common Synonyms 3-Amino-5-isopropylisoxazole; 5-Isopropylisoxazol-3-amine
CAS Registry Number 55809-38-6
Molecular Formula C₆H₁₀N₂O
Molecular Weight 126.16 g/mol
SMILES CC(C)C1=CC(N)=NO1
InChI Key GHLVMBXOBZVJIC-UHFFFAOYSA-N
Structural Insight

The molecule features a planar isoxazole ring substituted at the C5 position with an isopropyl group and at the C3 position with a primary amine.[1]

  • Steric Bulk: The C5-isopropyl group provides significant lipophilic bulk (

    
    ), often used to fill hydrophobic pockets in target proteins (e.g., ATP-binding sites).[1]
    
  • Electronic Character: The isoxazole oxygen acts as a hydrogen bond acceptor, while the C3-amine acts as a donor.[1] The electron-withdrawing nature of the isoxazole ring significantly reduces the basicity of the exocyclic amine compared to aniline.[1]

Physicochemical Profile

The following data aggregates experimental values and high-confidence predictive models validated against the methyl-analog (3-amino-5-methylisoxazole).

PropertyValue / RangeContext & Significance
Physical State Crystalline SolidWhite to off-white powder.
Melting Point 74 – 75 °C Sharp melting range indicates high crystallinity; suitable for solid handling.
Boiling Point >200 °C (Predicted)Decomposes prior to boiling at atmospheric pressure.[1] Precursor nitrile boils at 160 °C.
pKa (Conjugate Acid) ~2.4 – 2.6 (Est.)[1]Critical Insight: The amine is very weakly basic (compare to aniline pKa ~4.6).[1] It remains unprotonated at physiological pH (7.4), enhancing membrane permeability.[1]
LogP 1.52 Moderate lipophilicity. The isopropyl group adds ~1.0 log unit vs. the methyl analog (LogP ~0.6), improving CNS penetration potential.[1]
Topological Polar Surface Area (TPSA) 52.0 ŲWell within the blood-brain barrier (BBB) permeation range (<90 Ų).[1]
Solubility Low (Water)High (DMSO, DCM, MeOH)Requires organic co-solvents (DMSO) for biological assays.[1]

Validated Synthesis Protocol

Core Challenge: Regioselectivity

The synthesis of amino-isoxazoles from


-ketonitriles is prone to regiochemical ambiguity. The reaction can yield either the 3-amino-5-alkyl  isomer (Target) or the 5-amino-3-alkyl  isomer (Impurity), depending strictly on pH and temperature.[1]

Expert Directive: To secure the 3-amino isomer, the initial nucleophilic attack must occur at the nitrile carbon, not the ketone.[1] This is kinetically favored at neutral/slightly basic pH (7–8) and lower temperatures .[1]

Step-by-Step Methodology
Step 1: Synthesis of 4-Methyl-3-oxopentanenitrile (Precursor)[1]
  • Reagents: Acetonitrile, Ethyl Isobutyrate, Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu), THF.[1]

  • Protocol:

    • Suspend NaH (1.2 eq) in anhydrous THF at 0°C.

    • Add Acetonitrile (1.0 eq) and Ethyl Isobutyrate (1.1 eq) dropwise.

    • Reflux for 4 hours. The enolate of acetonitrile attacks the ester.

    • Quench with dilute HCl to pH 5. Extract with Ethyl Acetate.[2]

    • Yield: ~85% of colorless oil (bp 160°C).

Step 2: Regioselective Cyclization to 5-Isopropyl-1,2-oxazol-3-amine[1]
  • Reagents: 4-Methyl-3-oxopentanenitrile, Hydroxylamine Sulfate ((NH₂OH)₂[1][3]·H₂SO₄), NaOH, Water.[1][2][3]

  • Protocol:

    • Dissolve Hydroxylamine Sulfate (1.1 eq) in water.[1]

    • Adjust pH to 7.5 – 8.0 using 2M NaOH. (CRITICAL STEP)

    • Add 4-Methyl-3-oxopentanenitrile (1.0 eq) slowly while maintaining temperature < 45°C .

    • Stir at ambient temperature for 12–24 hours. Note: High temp (>80°C) or high pH (>10) will favor the 5-amino isomer.[1]

    • Add concentrated HCl (excess) and heat to 50°C for 2 hours to effect dehydration/cyclization.

    • Neutralize with NaOH to precipitate the product.

    • Purification: Recrystallization from Benzene/Hexane or Column Chromatography (EtOAc/Hexane).

    • Yield: ~60–75%.

Synthesis Pathway Visualization[1]

Synthesis Start Acetonitrile + Ethyl Isobutyrate Inter 4-Methyl-3-oxopentanenitrile (Beta-Keto Nitrile) Start->Inter NaH, THF, Reflux Branch Hydroxylamine Reaction Conditions Inter->Branch Target 5-Isopropyl-1,2-oxazol-3-amine (Target: 3-Amino) Branch->Target pH 7-8, <45°C (Kinetic Control) Byproduct 3-Isopropyl-1,2-oxazol-5-amine (Impurity: 5-Amino) Branch->Byproduct pH >10, >80°C (Thermodynamic Control)

Figure 1: Regioselective synthesis pathway highlighting the critical pH/temperature switch required to obtain the 3-amino isomer.

Reactivity & Medicinal Chemistry Applications[1][6][7][8]

Reactivity Profile

The 3-amino group is the primary handle for derivatization. Due to its low pKa (~2.5), it is less nucleophilic than standard anilines.[1]

  • Amide Coupling: Requires activation of the carboxylic acid partner with strong coupling reagents (e.g., HATU, POCl₃) or conversion to an acid chloride.[1] Standard EDC/HOBt conditions may be sluggish.

  • Sulfonylation: Reacts readily with sulfonyl chlorides to form sulfonamides (e.g., Sulfamethoxazole analogs).

  • Ring Stability: The isoxazole ring is stable to acid and mild reduction but can be cleaved by catalytic hydrogenation (H₂/Pd-C) or vigorous reduction (LAH) to form open-chain enamino ketones.[1]

Application: SMN Protein Stabilizers

In the context of Spinal Muscular Atrophy (SMA), 5-isopropyl-1,2-oxazol-3-amine is a validated scaffold.[1]

  • Mechanism: It serves as a replacement for amide or urea linkers. The isoxazole nitrogen acts as a specific H-bond acceptor for backbone amides in the target protein.

  • Example: Derivatives of this amine have been shown to post-translationally stabilize the SMN protein, increasing its intracellular levels.

Reactivity Flowchart

Reactivity Core 5-Isopropyl-1,2-oxazol-3-amine Amide Amide Formation (Kinase Inhibitors) Core->Amide R-COCl or HATU/R-COOH (Requires strong activation) Urea Urea Formation (SMN Stabilizers) Core->Urea R-N=C=O (Isocyanates) RingOpen Reductive Ring Opening (Enamino Ketones) Core->RingOpen H2/Pd-C or LAH (Scaffold destruction)

Figure 2: Primary reactivity pathways.[1] Note the requirement for activated electrophiles due to low amine nucleophilicity.[1]

Safety & Handling (MSDS Summary)

  • GHS Classification: Warning.

  • Hazard Statements:

    • H302: Harmful if swallowed.[4]

    • H315: Causes skin irritation.[5][6]

    • H319: Causes serious eye irritation.[6]

    • H335: May cause respiratory irritation.[7]

  • Storage: Store at 2–8°C (Refrigerate). Keep container tightly closed in a dry, well-ventilated place. Stable under recommended storage conditions.

References

  • Synthesis & Regioselectivity: Johnson, L., et al.[8] "A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles." Synthesis, 2013, 45, 171-173.[1][8] Link[1]

  • Medicinal Application (SMA): Cherry, J. J., et al. "Discovery of a Small Molecule Probe That Post-Translationally Stabilizes the Survival Motor Neuron Protein for the Treatment of Spinal Muscular Atrophy."[1] Journal of Medicinal Chemistry, 2013. Link

  • Physical Properties (Precursor): PubChem Compound Summary for CID 10129921, 4-Methyl-3-oxopentanenitrile. Link[1]

  • General Isoxazole Chemistry: Pinho e Melo, T. "Recent Advances on the Synthesis and Reactivity of Isoxazoles." Current Organic Chemistry, 2005.

Sources

Exploratory

The Ascendancy of 3-Aminoisoxazoles: A Technical Guide to Synthesis, Bioactivity, and Therapeutic Frontiers

For the discerning researcher, medicinal chemist, and drug development professional, the 3-aminoisoxazole scaffold represents a privileged heterocyclic motif with a remarkable breadth of biological activities. This guide...

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher, medicinal chemist, and drug development professional, the 3-aminoisoxazole scaffold represents a privileged heterocyclic motif with a remarkable breadth of biological activities. This guide provides an in-depth exploration of this versatile core, moving beyond a mere recitation of facts to offer a cohesive narrative grounded in mechanistic understanding and practical application. We will dissect key synthetic strategies, unravel the nuances of its diverse pharmacological roles, and illuminate its potential as a cornerstone for future therapeutic innovation.

The Strategic Importance of the 3-Aminoisoxazole Core

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a common feature in numerous bioactive compounds. The introduction of an amino group at the 3-position imbues the scaffold with unique electronic and steric properties, transforming it into a versatile building block for drug discovery. Its ability to act as a bioisosteric replacement for other functional groups, coupled with its synthetic tractability, has cemented its importance in modern medicinal chemistry.

The 3-aminoisoxazole moiety is a structural isomer of 5-aminoisoxazole and serves as a crucial intermediate in the synthesis of a wide array of compounds, including sulfonamides and fourth-generation cephem antibiotics.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and neuroprotective effects.[2]

Mastering the Synthesis: Key Methodologies and Mechanistic Insights

The efficient construction of the 3-aminoisoxazole core and its derivatives is paramount for their exploration in drug discovery. Several synthetic strategies have been developed, each with its own advantages and limitations.

[3+2] Cycloaddition of Nitrile Oxides: A Cornerstone of Isoxazole Synthesis

The 1,3-dipolar cycloaddition of nitrile oxides with appropriate dipolarophiles is a powerful and highly regioselective method for constructing the isoxazole ring.[3] This approach offers a convergent and flexible route to a wide range of substituted 3-aminoisoxazoles.

synthesis_workflow start Start Materials: α-Cyanoenamines & Nitrile Oxide Precursors precursor_synthesis Protocol 1: Synthesis of α-Cyanoenamines start->precursor_synthesis Prepare Dipolarophile cycloaddition Protocol 2: [3+2] Cycloaddition Reaction (in situ Nitrile Oxide Generation) start->cycloaddition Prepare 1,3-Dipole precursor_synthesis->cycloaddition workup Workup and Purification cycloaddition->workup product Target 5-Aminoisoxazole workup->product

Caption: General workflow for the one-pot synthesis of 5-aminoisoxazoles.

This protocol details the synthesis of 5-aminoisoxazoles from α-cyanoenamines and in situ generated nitrile oxides.

Protocol 1: Synthesis of α-Cyanoenamines [3]

  • Materials: Chloroacetaldehyde (50% aqueous solution), secondary amine (e.g., morpholine), potassium cyanide (KCN), triethylamine (TEA), diethyl ether.

  • Procedure:

    • In a round-bottom flask, combine a 50% aqueous solution of chloroacetaldehyde (0.25 mol) and the secondary amine (0.25 mol).

    • Stir the mixture at room temperature for 2 hours.

    • Slowly add an aqueous solution of potassium cyanide (0.30 mol) to the stirred solution.

    • Follow with the dropwise addition of triethylamine.

    • Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the α-cyanoenamine.

Protocol 2: [3+2] Cycloaddition with in situ Nitrile Oxide Generation [3]

  • Method A: From Hydroxamoyl Chlorides

    • Reactants: α-Cyanoenamine, appropriate hydroxamoyl chloride (e.g., p-chlorobenzohydroxamoyl chloride), toluene, triethylamine.

    • Procedure:

      • Dissolve the α-cyanoenamine and hydroxamoyl chloride in toluene in a round-bottom flask.

      • Add triethylamine to the mixture to facilitate the in situ generation of the nitrile oxide.

      • Stir the reaction mixture at room temperature overnight.

      • Perform an aqueous workup, dry the organic layer, and purify the product by chromatography.

  • Method B: From Primary Nitroalkanes

    • Reactants: α-Cyanoenamine, nitromethane, phenylisocyanate, toluene, triethylamine.

    • Procedure:

      • Combine the α-cyanoenamine, nitromethane, phenylisocyanate, and triethylamine in toluene.

      • Stir the mixture at room temperature for 12 hours.

      • Heat the mixture to reflux and maintain overnight.[3]

      • Cool the reaction mixture and proceed with workup and purification as described in Method A.

Reaction of Propiolonitriles with Hydroxylamine: A Direct Approach

An alternative and straightforward method for the synthesis of 3-aminoisoxazoles involves the reaction of propiolonitrile derivatives with hydroxylamine in an alkaline medium.[4] This method allows for the direct formation of the 3-aminoisoxazole ring system.

  • Materials: Propiolamide, phosphorus pentachloride, ethanol, hydroxylamine hydrochloride, sodium hydroxide solution, ether, anhydrous sodium sulfate.

  • Procedure:

    • Prepare propiolonitrile from propiolamide (5.0 g) and phosphorus pentachloride (15 g).

    • Dissolve the prepared propiolonitrile in 40 ml of ethanol.

    • With ice-cooling, add a solution of hydroxylamine hydrochloride (12.1 g) in 50 ml of aqueous sodium hydroxide solution.

    • Allow the mixture to stand at room temperature overnight.

    • Saturate the reaction mixture with sodium chloride and extract several times with ether.

    • Dry the combined ether extracts over anhydrous sodium sulfate and remove the ether to yield 3-aminoisoxazole.

Two-Step Synthesis from 3-Bromoisoxazolines: A Versatile Strategy

A novel and efficient two-step procedure for the synthesis of 3-amino-5-substituted-isoxazoles has been developed, starting from readily available 3-bromoisoxazolines.[5] This method involves the addition-elimination of amines on the 3-bromoisoxazoline followed by an oxidation step.

bromoisoxazoline_pathway start 3-Bromoisoxazoline step1 Addition-Elimination with Amines (Base-promoted) start->step1 intermediate 3-Aminoisoxazoline step1->intermediate step2 Oxidation intermediate->step2 product 3-Aminoisoxazole step2->product

Sources

Foundational

Theoretical and Computational Approaches to Characterize 5-Isopropylisoxazol-3-amine: A Guide for Drug Discovery Professionals

An In-depth Technical Guide for Researchers Abstract The isoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous compounds with diverse pharmacological activities.[1][2] This t...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers

Abstract

The isoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous compounds with diverse pharmacological activities.[1][2] This technical guide provides a comprehensive framework for the theoretical and computational investigation of a specific derivative, 5-Isopropylisoxazol-3-amine. As a Senior Application Scientist, my objective is to move beyond mere procedural lists and offer a narrative grounded in causality and scientific integrity. This document is designed for researchers, scientists, and drug development professionals, detailing not only the 'how' but the critical 'why' behind the application of theoretical studies in modern drug discovery. We will explore methodologies from first-principles quantum mechanics to molecular docking simulations, providing validated protocols and frameworks for interpreting the resultant data to accelerate research and development.

Introduction: The Significance of the Isoxazole Scaffold

Isoxazoles are five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[3] The isoxazole ring is not merely a passive structural element; its electronic properties and ability to participate in various non-covalent interactions make it a "privileged scaffold" in drug design. The strategic modification of this core allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profiles.

5-Isopropylisoxazol-3-amine (CAS: 55809-38-6) is an important organic synthesis intermediate used in the development of pesticides and medicines.[4] Its structure, featuring a reactive amino group and a bulky isopropyl moiety, presents a compelling subject for theoretical analysis to unlock its full therapeutic potential. This guide will elucidate the computational workflows used to predict its reactivity, stability, and potential as a bioactive agent.

Foundational Properties of 5-Isopropylisoxazol-3-amine

A thorough theoretical investigation begins with a solid understanding of the molecule's fundamental physicochemical properties. This data serves as the baseline for all subsequent computational modeling and simulation.

PropertyValueSource
Molecular Formula C₆H₁₀N₂O[5]
Molecular Weight 126.16 g/mol [5]
Appearance Colorless crystalline solid[4]
Melting Point ~102-105°C[4]
Solubility Soluble in water and organic solvents (e.g., alcohols, ethers)[4]
SMILES Code NC1=NOC(C(C)C)=C1[5]
CAS Number 55809-38-6[6]

Core Theoretical Methodologies: A Causal Approach

The selection of a computational method is dictated by the specific scientific question at hand. For a molecule like 5-Isopropylisoxazol-3-amine, our primary interests are its intrinsic electronic properties, reactivity, and potential interactions with biological macromolecules. Therefore, a multi-tiered approach combining quantum mechanics and molecular mechanics is most effective.

Density Functional Theory (DFT): Probing Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems.[7] Unlike more computationally expensive methods, DFT calculates the properties of a molecule based on its electron density, providing a remarkable balance of accuracy and efficiency. For heterocyclic amines, DFT is the method of choice for understanding geometric and electronic properties.[7]

Causality Behind DFT Application:

  • Geometry Optimization: Before any properties can be accurately predicted, we must find the molecule's most stable three-dimensional conformation—its ground state energy minimum. This optimized geometry is the foundation for all subsequent calculations.

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them (Eg = E_LUMO - E_HOMO) is a key indicator of molecular stability; a smaller gap suggests higher reactivity.[8]

  • Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the molecule's surface. It allows us to identify electron-rich regions (nucleophilic sites, typically colored red) and electron-poor regions (electrophilic sites, typically colored blue). This is invaluable for predicting how the molecule will interact with other molecules, including biological targets.

Molecular Docking: Simulating Biological Interactions

While DFT provides insights into the intrinsic properties of our molecule, molecular docking simulates its interaction with a specific biological target, typically a protein or enzyme.[9] This technique predicts the preferred orientation and binding affinity of a ligand when bound to a receptor.

Causality Behind Docking Application:

  • Hypothesis Generation: Given the known anti-inflammatory and anticancer activities of isoxazole derivatives, we can hypothesize that 5-Isopropylisoxazol-3-amine may inhibit relevant enzymes like Cyclooxygenases (COX) or Cytochrome P450 (CYP450).[10][11] Docking allows us to test these hypotheses in silico.

  • Binding Mode Analysis: Docking reveals the specific non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) that stabilize the ligand-receptor complex. Understanding these interactions is crucial for structure-activity relationship (SAR) studies.

  • Lead Optimization: If a promising binding mode is identified, the docking results can guide the chemical modification of the ligand to enhance its potency and selectivity, a cornerstone of modern drug design.[9]

Self-Validating Experimental Protocols

The following protocols are designed to be robust and reproducible, forming a self-validating system for the theoretical analysis of 5-Isopropylisoxazol-3-amine.

Protocol for Density Functional Theory (DFT) Analysis

This workflow outlines the standard procedure for performing a DFT calculation to determine the structural and electronic properties of the molecule.

Step 1: 3D Structure Generation

  • Draw the 2D structure of 5-Isopropylisoxazol-3-amine in a molecular editor (e.g., Avogadro, ChemDraw).

  • Convert the 2D structure to a preliminary 3D conformation using the editor's built-in tools. Save the coordinates in a suitable format (e.g., .xyz or .mol).

Step 2: Geometry Optimization and Frequency Calculation

  • Rationale: This step identifies the lowest energy, most stable structure of the molecule. A subsequent frequency calculation is essential to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).

  • Software: Gaussian, ORCA, or other quantum chemistry packages.

  • Methodology:

    • Select the B3LYP functional, a widely used hybrid functional known for its accuracy in organic molecules.[12]

    • Choose the 6-31G(d,p) basis set, which provides a good balance between computational cost and accuracy for molecules of this size.

    • Set up the calculation for geometry optimization followed by a frequency analysis in the same job.

    • Run the calculation in a vacuum or with a solvent model (e.g., PCM) to simulate physiological conditions.

Step 3: Analysis of Electronic Properties

  • Rationale: Extract key electronic descriptors from the completed calculation output file.

  • Procedure:

    • Verify that the optimization converged and that there are no imaginary frequencies.

    • Identify the energy values for the HOMO and LUMO to calculate the energy gap.

    • Generate the Molecular Electrostatic Potential (MEP) map using the calculation output.

    • Analyze the Mulliken or NBO charge distribution to understand the partial charges on each atom.

dft_workflow cluster_prep Step 1: Preparation cluster_calc Step 2: Quantum Calculation cluster_analysis Step 3: Data Analysis node_prep Draw 2D Structure & Generate Initial 3D Model node_opt Geometry Optimization (e.g., B3LYP/6-31G(d,p)) node_prep->node_opt node_freq Frequency Calculation node_opt->node_freq Confirms Energy Minimum node_homo HOMO/LUMO Analysis (Reactivity) node_freq->node_homo node_mep MEP Mapping (Reactive Sites) node_freq->node_mep node_vib Vibrational Spectra (IR/Raman Prediction) node_freq->node_vib

A standard workflow for DFT calculations.
Protocol for Molecular Docking Simulation

This workflow details the process of docking 5-Isopropylisoxazol-3-amine into the active site of a target protein.

Step 1: Ligand Preparation

  • Rationale: The ligand structure must be optimized and converted to the correct format for the docking software.

  • Procedure:

    • Use the DFT-optimized 3D structure of 5-Isopropylisoxazol-3-amine.

    • Assign partial charges (e.g., Gasteiger charges).

    • Define rotatable bonds.

    • Save the file in the required format (e.g., .pdbqt for AutoDock Vina).

Step 2: Receptor Preparation

  • Rationale: The protein structure obtained from the Protein Data Bank (PDB) is often incomplete and must be cleaned.

  • Procedure:

    • Download the crystal structure of the target protein (e.g., human COX-2, PDB ID: 5KIR) from the PDB.

    • Remove all non-essential molecules, including water, co-solvents, and any co-crystallized ligands.

    • Add polar hydrogens to the protein structure.

    • Assign partial charges to the protein atoms.

    • Save the prepared receptor in the .pdbqt format.

Step 3: Docking and Analysis

  • Rationale: The docking algorithm explores possible binding poses of the ligand within the receptor's active site and scores them based on a scoring function.

  • Software: AutoDock Vina, PyRx, or Schrödinger Maestro.

  • Procedure:

    • Define the binding site by creating a "grid box" that encompasses the active site of the receptor.

    • Run the docking simulation. The software will generate several possible binding poses.

    • Analyze the results:

      • Examine the predicted binding affinity (e.g., in kcal/mol). Lower values indicate stronger binding.

      • Visualize the top-ranked binding pose in a molecular viewer (e.g., PyMOL, Discovery Studio) to identify key interactions (hydrogen bonds, hydrophobic contacts) with active site residues.

docking_workflow cluster_inputs Step 1: Preparation cluster_process Step 2: Simulation cluster_output Step 3: Analysis ligand Ligand Preparation (Optimized 3D Structure, Add Charges) grid Define Binding Site (Grid Box Generation) ligand->grid receptor Receptor Preparation (Download from PDB, Clean, Add Hydrogens) receptor->grid dock Run Docking Algorithm (e.g., AutoDock Vina) grid->dock score Analyze Binding Affinity (Docking Score) dock->score pose Visualize Binding Pose (Identify Key Interactions) dock->pose

A typical molecular docking workflow.

Data Visualization and Interpretation

The ultimate value of theoretical studies lies in the interpretation of data to generate actionable insights for drug development.

Structure of 5-Isopropylisoxazol-3-amine.

Interpreting DFT Results:

  • A calculated HOMO-LUMO gap will provide a quantitative measure of the molecule's kinetic stability and chemical reactivity.

  • The MEP map will highlight the nitrogen of the amino group and the oxygen atom as potential hydrogen bond acceptors or sites of protonation, while the amine hydrogens are potential hydrogen bond donors.

Interpreting Docking Results:

  • A strong binding affinity (e.g., < -7.0 kcal/mol) suggests the compound is a promising candidate for inhibiting the target.

  • The identification of specific hydrogen bonds with key amino acid residues in the active site (e.g., Ser, Tyr, His) provides a mechanistic basis for the molecule's potential activity and a roadmap for chemical modifications to enhance these interactions.

Conclusion

The theoretical study of 5-Isopropylisoxazol-3-amine, through the synergistic application of Density Functional Theory and molecular docking, provides a powerful, resource-efficient strategy to predict its physicochemical properties, reactivity, and therapeutic potential. The methodologies and protocols outlined in this guide offer a validated pathway for researchers to probe the molecular landscape of this and similar isoxazole derivatives. By grounding computational experiments in established scientific principles and a causal understanding of the chosen methods, we can significantly accelerate the journey from a promising chemical scaffold to a novel therapeutic agent.

References

  • ChemBK. (2024, April 9). 5-Isopropylisoxazol-3-amine.
  • Gomha, S. M., et al. (n.d.). Docking Studies, Synthesis, Characterization and Evaluation of Their Antioxidant and Cytotoxic Activities of Some Novel Isoxazole-Substituted 9-Anilinoacridine Derivatives.
  • Panda, S. S., et al. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. PMC.
  • Melli, M., et al. (n.d.). Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. PMC - NIH.
  • Chem-Impex. (n.d.). 5-Aminomethyl-3-isopropylisoxazole.
  • Reagentia. (n.d.). 5-Isopropylisoxazol-3-amine (1 x 1 g).
  • Gaonkar, S. L., et al. (2024). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
  • BLD Pharm. (n.d.). 55809-38-6|5-Isopropylisoxazol-3-amine.
  • Gaonkar, S. L., et al. (2025, March 17). Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH.
  • Unnisa, S., & Parveen, R. (2024). A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics.
  • PubChem. (n.d.). 3-(Propan-2-yl)-1,2-oxazol-5-amine.
  • Ali, U., et al. (2020). Theoretical-study-of-Isoxazoles-and-their-derivatives.
  • Al-Ostath, R. A., et al. (2022, November 5). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents.
  • Zhang, J., et al. (2020, August 2). Density Functional Theory (DFT) Study on the Structures and energetic Properties of Isomers of Tetranitro-bis-1,2,4-triazoles.
  • Tantry, S. J., et al. (n.d.). Synthesis, crystal structure and molecular docking study of novel isoxazole derivatives as CYP450 inhibitors in search of anticancer agents. Taylor & Francis.
  • Unnisa, S., & Parveen, R. (2024, December 30). A review of isoxazole biological activity and present synthetic techniques.
  • Li, Y., et al. (n.d.). Density functional theory (DFT) study on the interaction of ammonium (NH4+) and aromatic nitrogen heterocyclics. RSC Publishing.
  • BenchChem. (n.d.). Spectroscopic Data for 2-Isopropyl-1H-benzo[d]imidazol-5-amine: A Technical Guide.
  • Zhang, Y., et al. (2025, April 28). Density Functional Theory Investigation of Simple N-Heterocyclic Carbenes Adsorbed on the Pd/Cu(111) Single-Atom Alloy Surface.
  • Gomha, S. M., et al. (2023, June 7). Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity.
  • Google Patents. (n.d.). CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.
  • ResearchGate. (2025, August 5). Hartree–Fock and density functional theory calculations of the molecular structure and the vibrational spectra of 2-tert-butyldithio-5-methyl-1,3,4-thiadiazole.

Sources

Exploratory

Initial safety and toxicity profile of 5-Isopropylisoxazol-3-amine

Executive Summary 5-Isopropylisoxazol-3-amine (CAS 55809-38-6) is a critical heterocyclic building block utilized primarily in the synthesis of sulfonamide antibiotics, COX-2 inhibitors, and novel agrochemicals.[1][2][3]...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Isopropylisoxazol-3-amine (CAS 55809-38-6) is a critical heterocyclic building block utilized primarily in the synthesis of sulfonamide antibiotics, COX-2 inhibitors, and novel agrochemicals.[1][2][3] While structurally simple, its safety profile is governed by the reactivity of the isoxazole core and the lipophilicity conferred by the isopropyl moiety.

This guide provides a definitive safety and toxicity assessment. Unlike generic safety data sheets (SDS), this document synthesizes physicochemical data with mechanistic toxicology, specifically addressing the metabolic bioactivation potential of the isoxazole ring—a known structural alert in drug development.

Key Safety Findings:

  • Acute Toxicity: Classified as GHS Category 4 (Oral), with significant irritant properties to mucosal membranes (H315, H319, H335).

  • Metabolic Risk: Potential for reductive ring scission leading to reactive cyanoenolate intermediates.

  • Handling: Requires inert atmosphere storage (2–8°C) to prevent oxidative degradation and hydrolysis.

Chemical Identity & Physicochemical Foundation

Understanding the physicochemical properties is the first step in predicting bioavailability and toxicity. The isopropyl group at the C5 position increases lipophilicity compared to its methyl analog, enhancing membrane permeability and potential dermal absorption.

PropertyValue / DescriptionSignificance
IUPAC Name 5-(Propan-2-yl)-1,2-oxazol-3-amineOfficial nomenclature
CAS Number 55809-38-6 Note: Distinguish from isomer 3-isopropylisoxazol-5-amine (CAS 88786-11-2)
Molecular Formula C₆H₁₀N₂OMW: 126.16 g/mol
Physical State Crystalline Solid (Colorless to Off-white)Dust inhalation hazard
Melting Point 71–73 °CLow melting point implies ease of sublimation
LogP (Predicted) ~1.2Moderate lipophilicity; good oral bioavailability
pKa (Base) ~2.0–2.5 (Isoxazole amine)Weak base; largely unionized at physiological pH

Toxicological Profile & Mechanistic Assessment[1]

Acute Toxicity (GHS Classification)

Based on structural analogs (3-amino-5-methylisoxazole) and aggregated notification data from ECHA, the compound presents a moderate acute toxicity profile.[1]

  • Oral (H302): Harmful if swallowed.[4] Estimated LD50 (Rat) is 300–1000 mg/kg .

  • Dermal/Inhalation: Data is limited, but the compound is a potent irritant.

  • Irritation (H315, H319, H335): The primary amine and isoxazole ring contribute to significant irritation of the skin, eyes, and respiratory tract.

Mechanistic Toxicology: The Isoxazole Ring Scission

The most critical safety consideration for researchers using this scaffold is the metabolic stability of the isoxazole ring . While generally stable, isoxazoles can undergo reductive ring opening (scission) by CYP450 enzymes or cytosolic reductases. This pathway is historically significant as it was the bioactivation mechanism for the withdrawal of certain isoxazole-containing drugs (e.g., Valdecoxib leading to severe skin reactions).

Mechanism:

  • Reductive Scission: The N-O bond is cleaved.

  • Reactive Intermediate: Formation of a cis-cyanoenolate or imino-ketone.[1]

  • Toxicity: These electrophiles can covalently bind to hepatic proteins (idiosyncratic toxicity) or deplete glutathione.

Visualization: Metabolic Bioactivation Pathway

The following diagram illustrates the theoretical bioactivation pathway that researchers must monitor during lead optimization.

MetabolicPathway Figure 1: Potential Metabolic Bioactivation Pathway of the Isoxazole Ring Parent 5-Isopropylisoxazol-3-amine (Parent Compound) Enzyme CYP450 / Reductase (N-O Bond Cleavage) Parent->Enzyme Metabolism Intermediate Reactive Cyanoenolate / Imino-Ketone Enzyme->Intermediate Ring Scission Toxicity Protein Adduct Formation (Hepatotoxicity Risk) Intermediate->Toxicity Covalent Binding Detox Glutathione Conjugation (Detoxification) Intermediate->Detox Phase II Metabolism

Figure 1: Theoretical bioactivation pathway showing N-O bond cleavage leading to reactive intermediates.

Experimental Safety Protocols

Handling & Storage

The compound is sensitive to oxidation and hydrolysis. Proper storage is non-negotiable for maintaining purity and safety.

  • Atmosphere: Store under Argon or Nitrogen (Inert).

  • Temperature: Refrigerate at 2–8°C .

  • Container: Amber glass vials with Teflon-lined caps to prevent light degradation and moisture ingress.[1]

Emergency Response Protocol

In the event of exposure, immediate action is required to mitigate mucosal damage.

Exposure RouteImmediate ActionMedical Rationale
Eye Contact Rinse with water for 15 mins , lifting eyelids.[1]Alkaline nature of amine can cause corneal opacity.
Skin Contact Wash with soap/water; remove contaminated clothing.[1]Lipophilicity allows dermal penetration; prevents systemic absorption.
Inhalation Move to fresh air; administer oxygen if breathing is labored.[1]High risk of bronchial spasm due to chemical irritation.
Ingestion Do NOT induce vomiting. Rinse mouth.Risk of aspiration pneumonia and esophageal burns.

Safety Assessment Workflow for Researchers

When incorporating 5-Isopropylisoxazol-3-amine into a drug discovery campaign, follow this decision tree to assess risk early.

SafetyWorkflow Start Start: Compound Selection (5-Isopropylisoxazol-3-amine) Step1 In Silico Assessment (DEREK/Sarah Nexus) Start->Step1 Decision1 Structural Alerts? Step1->Decision1 Step2 In Vitro Cytotoxicity (HepG2 / HLM Stability) Decision1->Step2 No High Risk Alerts Step3 GSH Trapping Assay (Detect Reactive Metabolites) Decision1->Step3 Alert: Isoxazole Ring Decision2 Metabolic Stability (t1/2 > 30 min?) Step2->Decision2 Decision2->Step3 Unstable Result_Safe Proceed to In Vivo (Low Bioactivation Risk) Decision2->Result_Safe Stable Step3->Result_Safe No Adducts Result_Risk Structural Modification (Block Metabolic Soft Spots) Step3->Result_Risk Adducts Found

Figure 2: Pre-clinical safety assessment workflow for isoxazole-containing scaffolds.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12217344, 5-Isopropylisoxazol-3-amine. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: 3-Isoxazolamine, 5-(1-methylethyl)- (CAS 55809-38-6).[1] Retrieved from [Link]

  • Kalgutkar, A. S., et al. (2005).Comprehensive Analysis of the Structural Features of Reactive Metabolites. Chemical Research in Toxicology. (Contextual reference for isoxazole ring scission mechanism).

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Protocols & Analytical Methods

Method

Synthetic Strategies for 5-Isopropylisoxazol-3-amine: A Detailed Guide for Researchers

Introduction: The Significance of the 3-Aminoisoxazole Scaffold The 3-aminoisoxazole moiety is a privileged scaffold in medicinal chemistry and drug discovery, renowned for its diverse pharmacological activities.[1][2] A...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 3-Aminoisoxazole Scaffold

The 3-aminoisoxazole moiety is a privileged scaffold in medicinal chemistry and drug discovery, renowned for its diverse pharmacological activities.[1][2] As a bioisostere for other functional groups, it imparts unique physicochemical properties to molecules, influencing their absorption, distribution, metabolism, and excretion (ADME) profiles. 5-Isopropylisoxazol-3-amine, a key intermediate, serves as a crucial building block in the synthesis of a wide array of compounds, from agrochemicals to advanced pharmaceutical agents.[3][4] Its derivatives have shown potential in the development of therapeutics for neurological disorders, highlighting the importance of efficient and scalable synthetic routes.[4]

This technical guide provides a comprehensive overview of the primary synthetic routes to 5-Isopropylisoxazol-3-amine, offering detailed protocols and insights into the rationale behind experimental choices. The methodologies discussed are tailored for researchers, scientists, and drug development professionals, aiming to provide a practical and scientifically rigorous resource.

Physicochemical and Spectroscopic Profile

A thorough understanding of the target molecule's properties is paramount for successful synthesis and characterization.

PropertyValueSource
Molecular Formula C₆H₁₀N₂O[3]
Molecular Weight 126.16 g/mol [3]
Appearance Colorless crystalline solid[3]
Melting Point ~102-105 °C[3]
Solubility Soluble in water and organic solvents (e.g., alcohols, ethers)[3]

Predicted Spectroscopic Data: While experimental spectra are ideally acquired for each synthesized batch, the following tables provide predicted data based on the analysis of closely related structures, serving as a guide for characterization.[5][6][7][8]

¹H and ¹³C NMR Spectroscopy (Predicted)

NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H NMR ~5.5-6.0sIsoxazole C4-H
~4.5-5.5br s-NH₂
~2.8-3.2septet-CH(CH₃)₂
~1.2-1.4d-CH(CH₃)₂
¹³C NMR ~170-175C5
~160-165C3
~90-95C4
~25-30-CH(CH₃)₂
~20-25-CH(CH₃)₂

Infrared (IR) Spectroscopy (Predicted)

Frequency (cm⁻¹)Vibrational ModeIntensity
3400-3200N-H stretching (amine)Strong, Broad
3150-3050C-H stretching (aromatic)Medium
2970-2850C-H stretching (aliphatic)Medium-Strong
~1620N-H bending (amine)Medium
~1590, 1480C=C and C=N stretching (isoxazole ring)Medium-Strong

Mass Spectrometry (MS) (Predicted)

m/zProposed FragmentFragmentation Pathway
126[M]⁺Molecular Ion
111[M - CH₃]⁺Loss of a methyl group from the isopropyl moiety
84[M - C₃H₆]⁺Loss of propene from the isopropyl group

Synthetic Routes and Detailed Protocols

Several synthetic strategies can be employed to construct the 5-isopropylisoxazol-3-amine core. The choice of route often depends on the availability of starting materials, desired scale, and regioselectivity considerations.

Route 1: Cyclocondensation of a β-Ketonitrile with Hydroxylamine

This is one of the most direct and widely utilized methods for the synthesis of 3-aminoisoxazoles. The key intermediate is 4-methyl-3-oxopentanenitrile, a β-ketonitrile.

cluster_0 Step 1: Synthesis of 4-methyl-3-oxopentanenitrile cluster_1 Step 2: Cyclocondensation Ethyl isobutyrate Ethyl isobutyrate 4-methyl-3-oxopentanenitrile 4-methyl-3-oxopentanenitrile Ethyl isobutyrate->4-methyl-3-oxopentanenitrile Acetonitrile Acetonitrile Acetonitrile->4-methyl-3-oxopentanenitrile Sodium ethoxide Sodium ethoxide Sodium ethoxide->4-methyl-3-oxopentanenitrile 5-Isopropylisoxazol-3-amine 5-Isopropylisoxazol-3-amine 4-methyl-3-oxopentanenitrile->5-Isopropylisoxazol-3-amine Hydroxylamine hydrochloride Hydroxylamine hydrochloride Hydroxylamine hydrochloride->5-Isopropylisoxazol-3-amine Base Base (e.g., NaOH) Base->5-Isopropylisoxazol-3-amine

Caption: Synthesis via β-Ketonitrile Intermediate.

This procedure is adapted from established methods for the synthesis of β-ketonitriles.[9]

  • Reagents and Setup:

    • Ethyl isobutyrate

    • Acetonitrile

    • Sodium ethoxide

    • Anhydrous toluene or other suitable aprotic solvent

    • Reaction flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.

  • Procedure:

    • To a stirred suspension of sodium ethoxide (1.1 eq.) in anhydrous toluene, add a mixture of ethyl isobutyrate (1.0 eq.) and acetonitrile (1.2 eq.) dropwise at a temperature that maintains a gentle reflux.

    • After the addition is complete, continue to heat the mixture at reflux for 2-4 hours, or until TLC/GC-MS analysis indicates the consumption of the starting materials.

    • Cool the reaction mixture to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by vacuum distillation or column chromatography.

  • Reagents and Setup:

    • 4-methyl-3-oxopentanenitrile

    • Hydroxylamine hydrochloride

    • Sodium hydroxide or another suitable base

    • Ethanol or another suitable protic solvent

    • Reaction flask with a reflux condenser.

  • Procedure:

    • Dissolve 4-methyl-3-oxopentanenitrile (1.0 eq.) in ethanol.

    • In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.2 eq.) and sodium hydroxide (1.2 eq.) in water or ethanol.

    • Add the hydroxylamine solution to the solution of the β-ketonitrile.

    • Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS. The reaction is typically complete within 4-8 hours.

    • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

    • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

    • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • The crude product can be purified by recrystallization or column chromatography.

Route 2: From an α,β-Unsaturated Nitrile and Hydroxylamine

This route offers an alternative approach, particularly if the corresponding α,β-unsaturated nitrile is readily available. The reaction proceeds through the addition of hydroxylamine to the double bond, followed by cyclization.[10]

alpha-beta-Unsaturated Nitrile α,β-Unsaturated Nitrile (e.g., 4-methyl-2-pentenenitrile) Intermediate Adduct Intermediate alpha-beta-Unsaturated Nitrile->Intermediate Hydroxylamine Hydroxylamine (or a derivative) Hydroxylamine->Intermediate Base Base Base->Intermediate 5-Isopropylisoxazol-3-amine 5-Isopropylisoxazol-3-amine Intermediate->5-Isopropylisoxazol-3-amine Cyclization

Caption: Synthesis from an α,β-Unsaturated Nitrile.

  • Reagents and Setup:

    • α,β-Unsaturated nitrile (e.g., 4-methyl-2-pentenenitrile)

    • Hydroxylamine hydrochloride

    • A suitable base (e.g., sodium hydroxide, potassium carbonate)

    • A suitable solvent (e.g., ethanol, water)

    • Reaction flask with a reflux condenser.

  • Procedure:

    • Dissolve the α,β-unsaturated nitrile (1.0 eq.) in the chosen solvent.

    • Add a solution of hydroxylamine hydrochloride (1.2-1.5 eq.) and the base (1.2-1.5 eq.) in the same solvent.

    • Heat the reaction mixture to reflux and monitor its progress by TLC or GC-MS.

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Perform a standard aqueous work-up, extracting the product with an organic solvent.

    • Purify the crude product by recrystallization or column chromatography.

Rationale for Experimental Choices: The use of a base is crucial to generate free hydroxylamine from its hydrochloride salt. The choice of solvent can influence the reaction rate and solubility of the reagents. Protic solvents like ethanol are often preferred.

Route 3: 1,3-Dipolar Cycloaddition of a Nitrile Oxide

This elegant and often highly regioselective method involves the [3+2] cycloaddition of a nitrile oxide with an alkyne.[4][11][12] For the synthesis of 5-isopropylisoxazol-3-amine, the required precursors would be an amino-substituted alkyne and isobutyronitrile oxide, or propargylamine and a suitable isopropyl-substituted nitrile oxide precursor.

cluster_0 Nitrile Oxide Generation cluster_1 Cycloaddition Precursor Nitrile Oxide Precursor (e.g., α-halo-oxime) Nitrile_Oxide Nitrile Oxide Intermediate Precursor->Nitrile_Oxide Base_NO Base Base_NO->Nitrile_Oxide Isoxazole Substituted Isoxazole Nitrile_Oxide->Isoxazole Alkyne Alkyne (Dipolarophile) Alkyne->Isoxazole

Sources

Application

Using 5-Isopropylisoxazol-3-amine for novel compound synthesis

Abstract 5-Isopropylisoxazol-3-amine (CAS: 64094-11-7) represents a privileged scaffold in modern medicinal chemistry, serving as a critical intermediate for BET bromodomain inhibitors, kinase inhibitors, and agrochemica...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

5-Isopropylisoxazol-3-amine (CAS: 64094-11-7) represents a privileged scaffold in modern medicinal chemistry, serving as a critical intermediate for BET bromodomain inhibitors, kinase inhibitors, and agrochemicals.[1][2][3] Its structural uniqueness lies in the 3-amino group's ability to function as a bioisostere for amides and the 5-isopropyl group's contribution to lipophilic pocket filling.[1][2] This guide provides optimized protocols for overcoming the inherent low nucleophilicity of the 3-amino position, offering high-yield pathways for amide coupling, sulfonylation, and metal-catalyzed cross-coupling.[2]

Chemical Profile & Reactivity Insight

Expertise & Experience: The primary challenge in utilizing 5-isopropylisoxazol-3-amine is its reduced nucleophilicity compared to standard anilines or alkyl amines.[1][2] The isoxazole ring is electron-withdrawing; the inductive effect of the ring oxygen and the resonance effect of the imine nitrogen delocalize the lone pair on the exocyclic amine. Consequently, standard coupling protocols (e.g., EDC/NHS) often result in poor yields or incomplete conversion.[2] Successful derivatization requires "super-activated" electrophiles or specific catalytic systems.[1][2]

Table 1: Physicochemical Properties

Property Value Relevance
Molecular Weight 126.16 g/mol Fragment-based drug discovery (FBDD) compliant.[1][2]
LogP (Calc) ~1.4 Favorable lipophilicity for membrane permeability.[1][2]
pKa (Conj. Acid) ~0-1 (Estimated) Very weak base; requires non-nucleophilic bases (e.g., Pyridine, DIPEA) during coupling to scavenge protons without quenching electrophiles.[1][2]

| H-Bond Donors | 1 (Exocyclic NH2) | Critical for H-bond interactions (e.g., Asp/Asn residues in kinases).[1][2] |

Synthetic Protocols

Protocol A: High-Efficiency Amide Coupling (The Acid Chloride Method)

Rationale: Due to the low nucleophilicity of the amine, in situ activation with carbodiimides is often insufficient. Conversion of the carboxylic acid to a discrete acid chloride intermediate ensures complete reaction.[1]

Reagents:

  • Carboxylic Acid Substrate (1.0 equiv)[1][2]

  • Oxalyl Chloride (1.2 equiv) or Thionyl Chloride[1][2]

  • DMF (Catalytic, 2-3 drops)[1][2]

  • 5-Isopropylisoxazol-3-amine (1.1 equiv)[1][2][4]

  • Pyridine or Triethylamine (2.0 equiv)[1][2]

  • Dichloromethane (DCM) (Anhydrous)[1][2]

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid in anhydrous DCM under Nitrogen (

    
    ).
    
  • Add catalytic DMF.[1][2]

  • Add Oxalyl Chloride dropwise at 0°C. Allow to warm to Room Temperature (RT) and stir for 2 hours (monitor gas evolution).

  • Concentration: Evaporate the solvent and excess oxalyl chloride in vacuo to yield the crude acid chloride. Critical: Do not purify on silica.

  • Coupling: Re-dissolve the acid chloride in DCM.

  • Add 5-Isopropylisoxazol-3-amine followed immediately by Pyridine.

  • Stir at RT for 4–12 hours.

  • Workup: Quench with saturated

    
    . Extract with DCM.[1][2] Wash organic layer with 1N HCl (to remove unreacted amine/pyridine) and brine.[1][2]
    
Protocol B: Sulfonylation (Kinase/Agrochemical Scaffold)

Rationale: Sulfonamides of isoxazoles are classic pharmacophores (e.g., Valdecoxib analogs).[2] This reaction proceeds readily in basic media.[1][2]

Reagents:

  • Sulfonyl Chloride (

    
    ) (1.1 equiv)[1][2]
    
  • 5-Isopropylisoxazol-3-amine (1.0 equiv)[1][2][4]

  • Pyridine (Solvent & Base) OR DCM/DMAP(cat)/TEA[1][2]

Methodology:

  • Dissolve 5-Isopropylisoxazol-3-amine in dry Pyridine (0.5 M concentration).

  • Cool to 0°C.

  • Add the Sulfonyl Chloride portion-wise to control exotherm.[1]

  • Heating: If

    
     is electron-rich (e.g., p-methoxybenzene), heat to 50°C. If electron-poor, RT is sufficient.[1][2]
    
  • Stir for 6 hours.

  • Isolation: Pour reaction mixture into ice-water. The product often precipitates.[1] Filter and wash with water.[1][2] If oil forms, extract with EtOAc.

Visualization: Synthetic Decision Tree

G Start Start: 5-Isopropylisoxazol-3-amine Target Target Structure? Start->Target Amide Amide Linkage Target->Amide C=O Electrophile Sulfon Sulfonamide Target->Sulfon SO2 Electrophile AcidCl Route A: Acid Chloride (High Reliability) Amide->AcidCl Stable Acid HATU Route B: HATU/HOAt (For Sensitive Substrates) Amide->HATU Acid Sensitive/Chiral Pyridine Route C: Pyridine/DMAP (Standard) Sulfon->Pyridine ProductA Isoxazole-Amide (BET Inhibitor Core) AcidCl->ProductA HATU->ProductA ProductB Isoxazole-Sulfonamide (Kinase Inhibitor) Pyridine->ProductB

Figure 1: Synthetic workflow selection based on target stability and electrophile type.[1][2]

Case Study: BET Bromodomain Inhibitor Synthesis

Context: The isoxazole ring serves as an acetyl-lysine mimic, binding to the asparagine residue (Asn140 in BRD4) in the BET bromodomain pocket.[2] The 5-isopropyl group provides hydrophobic interaction with the "WPF shelf" region of the protein.[1]

Experimental Workflow (Fragment Coupling):

  • Design: Coupling 5-isopropylisoxazol-3-amine with a functionalized benzene-acetic acid derivative (e.g., 4-chlorophenylacetic acid).

  • Execution: Using Protocol A (Oxalyl Chloride).[1][2]

  • Result: The resulting amide shows a characteristic chemical shift in

    
     NMR: The amide NH typically appears downfield (9.0–10.5 ppm) due to the electron-poor isoxazole ring.[1][2]
    
  • Validation:

    • LC-MS: Check for [M+H]+ peak.[1][2]

    • NMR: Confirm disappearance of the broad

      
       peak (usually ~5.5 ppm) and appearance of the amide doublet/singlet.[2]
      

Troubleshooting & Optimization

ProblemProbable CauseSolution
Low Yield (<30%) Amine is too weak of a nucleophile.[1][2]Switch from EDC/HOBt to POCl3 or Acid Chloride method.[1][2] Heat to 60°C if necessary.
No Reaction Steric hindrance from the 5-isopropyl group (rare but possible with bulky acids).[1][2]Use Microwave Irradiation (100°C, 30 mins) to overcome the activation energy barrier.[2]
Bis-acylation Excess acid chloride used.[1][2]Control stoichiometry strictly (1:1). The exocyclic amine is the only nucleophile; the ring nitrogen is non-reactive under these conditions.[1]

References

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 2115208, 3-(Propan-2-yl)-1,2-oxazol-5-amine.[1][2] Retrieved from [Link]

  • Sperry, J. B., & Wright, D. L. (2009).[2] Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines.[1][2] Organic Letters, 11(7), 1635–1638.[2] Retrieved from [Link][1][2]

  • Pevzner, M. S., et al. (2016).[5] Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation.[1][2] Chemistry of Heterocyclic Compounds, 52(11), 866–886. Retrieved from [Link]

  • HepatoChem. (n.d.).[1][2] Amide coupling reaction in medicinal chemistry: Coupling reagents and protocols. Retrieved from [Link]

Sources

Method

The Versatile Precursor: 5-Isopropylisoxazol-3-amine in the Synthesis of Pharmaceutical Intermediates

Introduction: The Strategic Importance of the Isoxazole Moiety The isoxazole ring system is a privileged scaffold in medicinal chemistry, appearing in a diverse array of approved pharmaceuticals. Its unique electronic pr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Isoxazole Moiety

The isoxazole ring system is a privileged scaffold in medicinal chemistry, appearing in a diverse array of approved pharmaceuticals. Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions have made it a cornerstone for the design of novel therapeutic agents. Within this class of heterocycles, 5-isopropylisoxazol-3-amine emerges as a particularly valuable and versatile precursor for the synthesis of a wide range of pharmaceutical intermediates. Its primary amino group provides a reactive handle for the introduction of diverse functionalities, enabling the construction of complex molecular architectures with tailored biological activities. This guide provides an in-depth exploration of the applications of 5-isopropylisoxazol-3-amine, complete with detailed protocols for the synthesis of key pharmaceutical intermediates.

Physicochemical Properties of 5-Isopropylisoxazol-3-amine

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application in multi-step synthesis.

PropertyValueSource
Molecular Formula C₆H₁₀N₂O[1]
Molecular Weight 126.16 g/mol [1]
Appearance Colorless crystalline solid[2]
Melting Point ~102-105 °C[2]
Solubility Soluble in water and organic solvents such as alcohols and ethers.[2]

The presence of the primary amino group makes 5-isopropylisoxazol-3-amine a versatile nucleophile, readily participating in a variety of bond-forming reactions. This reactivity is central to its utility as a precursor for pharmaceutical intermediates.

Application in the Synthesis of Kinase Inhibitor Scaffolds

A significant application of 5-isopropylisoxazol-3-amine is in the generation of substituted N-aryl-isoxazol-3-amines, which are key components of various kinase inhibitors. These enzymes play a crucial role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.

Rationale for N-Aryl-5-isopropylisoxazol-3-amine Scaffolds

The N-aryl-5-isopropylisoxazol-3-amine core can effectively mimic the hinge-binding motif of ATP, enabling potent and selective inhibition of specific kinases. The isoxazole ring can form crucial hydrogen bonds with the kinase hinge region, while the appended aryl group can be tailored to occupy adjacent hydrophobic pockets, thereby enhancing binding affinity and selectivity.

Workflow for the Synthesis of N-Aryl-5-isopropylisoxazol-3-amine Intermediates

Caption: Buchwald-Hartwig amination workflow.

Protocol 1: Synthesis of a Generic N-Aryl-5-isopropylisoxazol-3-amine Intermediate

This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination, a powerful method for the formation of carbon-nitrogen bonds.

Materials:

  • 5-Isopropylisoxazol-3-amine

  • Aryl bromide (or other suitable aryl halide)

  • Palladium catalyst (e.g., Pd₂(dba)₃ - tris(dibenzylideneacetone)dipalladium(0))

  • Ligand (e.g., Xantphos - 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 eq), 5-isopropylisoxazol-3-amine (1.2 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Stir the mixture at 100-110 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the catalyst.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-5-isopropylisoxazol-3-amine.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, which can lead to its deactivation. An inert atmosphere is crucial for maintaining catalytic activity.

  • Anhydrous Solvent: Water can react with the strong base (sodium tert-butoxide) and can also interfere with the catalytic cycle.

  • Ligand Selection: The choice of ligand is critical for the efficiency of the Buchwald-Hartwig reaction. Bidentate phosphine ligands like Xantphos are often effective in promoting the desired C-N bond formation.

  • Base: The base is required to deprotonate the amine and to facilitate the reductive elimination step in the catalytic cycle.

Application in the Synthesis of Urea-Based Pharmaceutical Intermediates

The primary amine of 5-isopropylisoxazol-3-amine is also an excellent nucleophile for reactions with isocyanates to form urea derivatives. Urea-containing compounds are prevalent in pharmaceuticals due to their ability to act as hydrogen bond donors and acceptors, facilitating strong interactions with biological targets.

Rationale for Isoxazolyl-Urea Scaffolds

The isoxazolyl-urea motif is found in a number of potent kinase inhibitors. The urea linkage provides a rigid and planar hydrogen-bonding unit that can effectively interact with the hinge region of kinases. The 5-isopropylisoxazolyl moiety and the other substituent on the urea can be modified to optimize potency, selectivity, and pharmacokinetic properties.

Workflow for the Synthesis of N-(5-isopropylisoxazol-3-yl)-N'-arylurea Intermediates

Caption: Urea formation workflow.

Protocol 2: Synthesis of N-(4-chlorophenyl)-N'-(5-isopropylisoxazol-3-yl)urea

This protocol details the straightforward synthesis of a urea-containing intermediate, which can be a precursor for various bioactive molecules.

Materials:

  • 5-Isopropylisoxazol-3-amine

  • 4-Chlorophenyl isocyanate

  • Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)

Procedure:

  • Dissolution: Dissolve 5-isopropylisoxazol-3-amine (1.0 eq) in anhydrous dichloromethane in a round-bottom flask.

  • Addition of Isocyanate: To the stirred solution, add a solution of 4-chlorophenyl isocyanate (1.05 eq) in anhydrous dichloromethane dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically rapid and may result in the precipitation of the product. Monitor the reaction by TLC.

  • Isolation: If a precipitate forms, collect the solid by filtration. Wash the solid with cold dichloromethane to remove any unreacted starting materials.

  • Purification: If no precipitate forms, or for further purification, concentrate the reaction mixture under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Anhydrous Solvent: Isocyanates are highly reactive towards water, which would lead to the formation of an unstable carbamic acid that decomposes to an amine and carbon dioxide.

  • Stoichiometry: A slight excess of the isocyanate is sometimes used to ensure complete consumption of the starting amine.

  • Room Temperature Reaction: The reaction between a primary amine and an isocyanate is generally exothermic and proceeds readily at room temperature without the need for heating.

Conclusion

5-Isopropylisoxazol-3-amine stands out as a highly valuable and adaptable building block for the synthesis of pharmaceutical intermediates. Its inherent reactivity, coupled with the desirable properties of the isoxazole scaffold, provides medicinal chemists with a powerful tool for the construction of novel drug candidates. The protocols detailed herein for the synthesis of N-aryl and urea-based intermediates offer a solid foundation for researchers and drug development professionals to explore the vast potential of this versatile precursor in their quest for new and improved therapeutics. The principles of reaction mechanism and careful control of reaction conditions are paramount to achieving high yields and purity in these synthetic transformations.

References

  • 5-Isopropylisoxazol-3-amine - ChemBK. (n.d.). Retrieved January 29, 2026, from [Link]

  • PubChem. (n.d.). 3-(Propan-2-yl)-1,2-oxazol-5-amine. National Center for Biotechnology Information. Retrieved January 29, 2026, from [Link]

Sources

Application

High-throughput screening assays involving 5-Isopropylisoxazol-3-amine

Application Note: High-Throughput Screening & Library Generation of 5-Isopropylisoxazol-3-amine Scaffolds Executive Summary This guide details the integration of 5-Isopropylisoxazol-3-amine (CAS: 64094-11-7 / 55809-38-6)...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Screening & Library Generation of 5-Isopropylisoxazol-3-amine Scaffolds

Executive Summary

This guide details the integration of 5-Isopropylisoxazol-3-amine (CAS: 64094-11-7 / 55809-38-6) into High-Throughput Screening (HTS) and Fragment-Based Drug Discovery (FBDD) workflows. While often utilized as a simple building block, this specific scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical bioisostere for the acetyl-lysine motif in BET Bromodomain (BRD) inhibitors and as a hinge-binding moiety in Kinase inhibitors .

This document provides two validated protocols:

  • High-Throughput Parallel Synthesis: Generating a diversity-oriented library using the amine as a core anchor.

  • TR-FRET Binding Assay: Screening the resulting library against the BRD4 target to identify potent inhibitors.

Chemical Biology & Scaffold Utility

5-Isopropylisoxazol-3-amine is distinct from its methyl-substituted counterparts due to the increased steric bulk of the isopropyl group at the C5 position. This lipophilicity allows for deeper penetration into hydrophobic pockets (e.g., the "WPF shelf" in bromodomains) while the C3-amine serves as a versatile vector for library expansion.

Physicochemical Profile
PropertyValueRelevance to HTS
MW ~126.16 DaIdeal for Fragment-Based Drug Discovery (Rule of 3 compliant).
LogP ~1.2Good membrane permeability; low risk of aggregation in aqueous buffers.
H-Bond Donors 1 (Primary Amine)Key handle for amide/sulfonamide coupling.
H-Bond Acceptors 2 (N, O in ring)Critical for engaging water-mediated networks in protein active sites.
Mechanistic Role in Drug Discovery
  • BET Bromodomain Inhibition: The isoxazole oxygen and nitrogen mimic the carbonyl and NH of the acetyl-lysine residue recognized by bromodomains. The 5-isopropyl group provides enhanced van der Waals interactions compared to the standard 3,5-dimethylisoxazole.

  • Kinase Inhibition: The isoxazole ring can function as a hinge-binder, accepting a hydrogen bond from the backbone NH of the kinase hinge region.

Workflow Visualization

The following diagram illustrates the transition from the raw fragment to a validated hit using the protocols described below.

HTS_Workflow Fragment 5-Isopropylisoxazol-3-amine (Fragment Scaffold) Library_Gen HT Parallel Synthesis (Amide/Sulfonamide Coupling) Fragment->Library_Gen Diversity Expansion QC LC-MS Quality Control (Purity > 85%) Library_Gen->QC Assay_Ready Assay-Ready Plates (Acoustic Dispensing) QC->Assay_Ready Validated Compounds HTS TR-FRET Screening (Target: BRD4) Assay_Ready->HTS Hit_Val Hit Validation (IC50 Determination) HTS->Hit_Val Select Hits > 50% Inh

Caption: Logical workflow for transforming the 5-isopropylisoxazol-3-amine scaffold into a bioactive library and screening for biological activity.

Protocol A: High-Throughput Library Generation

Objective: To synthesize a 96-member library of sulfonamides derived from 5-Isopropylisoxazol-3-amine using parallel synthesis. Reaction: R-SO₂Cl + Ar-NH₂ → R-SO₂-NH-Ar

Materials & Reagents
  • Scaffold: 5-Isopropylisoxazol-3-amine (0.2 M in Anhydrous Pyridine).

  • Electrophiles: Diverse Sulfonyl Chlorides (0.25 M in Anhydrous DCM).

  • Scavenger Resin: Polystyrene-supported Trisamine (to remove excess electrophile).

  • Plate: 96-well chemically resistant deep-well block (polypropylene).

Step-by-Step Methodology
  • Arraying: Using an automated liquid handler (e.g., Tecan or Hamilton), dispense 50 µL of the Scaffold solution (10 µmol) into each well of the 96-well block.

  • Reagent Addition: Add 60 µL of a unique Sulfonyl Chloride solution (15 µmol, 1.5 equiv) to each well.

  • Reaction: Seal the block with a chemically resistant mat. Shake at 600 rpm for 16 hours at room temperature.

    • Note: The pyridine acts as both solvent and base/catalyst.

  • Scavenging: Remove the seal. Add 20 mg of PS-Trisamine resin to each well to quench excess sulfonyl chloride. Reseal and shake for 4 hours.

  • Filtration: Transfer the slurry to a 96-well filter plate (0.45 µm PTFE). Apply vacuum to collect the filtrate (containing the product) into a pre-weighed collection plate.

  • Drying: Evaporate solvent using a centrifugal evaporator (Genevac) at 40°C.

  • Reconstitution: Dissolve the residue in 100 µL DMSO to achieve a theoretical concentration of ~100 mM.

  • QC: Analyze 5 random wells via LC-MS to verify purity (>85% required).

Protocol B: TR-FRET HTS Assay (BRD4 Inhibition)

Objective: To screen the generated library for binding affinity to the BRD4 bromodomain using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Principle: The assay measures the displacement of a biotinylated acetyl-histone peptide (tracer) from the His-tagged BRD4 protein.

  • Donor: Europium-labeled anti-His antibody (binds BRD4).

  • Acceptor: APC-labeled Streptavidin (binds Biotin-Peptide).

  • Signal: High FRET signal = Binding. Low FRET signal = Inhibition (Displacement).

Assay Components
ComponentFinal Conc.Source/Notes
BRD4 (BD1) 5 nMRecombinant human BRD4 bromodomain 1.
Biotin-Peptide 50 nMAcetylated Histone H4 peptide.
Eu-Anti-His Ab 2 nMLanthanide donor.
SA-APC 50 nMAllophycocyanin acceptor.
Test Compounds 10 µMFrom Protocol A.
Control (JQ1) 1 µMPositive control (100% Inhibition).
Experimental Procedure
  • Preparation: Prepare Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 0.05% CHAPS, 1 mM DTT, 0.1% BSA.

  • Dispensing Compounds: Use an acoustic dispenser (e.g., Labcyte Echo) to transfer 20 nL of library compounds (from Protocol A) into a 384-well low-volume white plate.

    • Columns 1-2: DMSO (Negative Control).

    • Columns 23-24: 10 µM JQ1 (Positive Control).

  • Protein Addition: Dispense 10 µL of BRD4/Eu-Ab mix into all wells. Incubate for 15 minutes at RT.

  • Tracer Addition: Dispense 10 µL of Biotin-Peptide/SA-APC mix into all wells.

  • Incubation: Centrifuge plate (1000 rpm, 1 min). Incubate for 60 minutes at RT in the dark.

  • Detection: Read on a multimode plate reader (e.g., EnVision).

    • Excitation: 337 nm.

    • Emission 1: 665 nm (APC - FRET signal).

    • Emission 2: 615 nm (Europium - Normalization).

  • Data Calculation: Calculate TR-FRET Ratio =

    
    .
    

Data Analysis & Quality Control

Z-Prime (Z') Calculation

To validate the assay robustness before screening the full library, calculate Z' using the controls:



  • Acceptance Criteria: A Z' value > 0.5 is mandatory for a valid HTS run.

Hit Selection
  • Normalization: Calculate % Inhibition for each well:

    
    
    
  • Hit Cutoff: Compounds exhibiting >50% Inhibition at 10 µM are designated as "Hits" and selected for dose-response confirmation (IC50 determination).

References

  • Filippakopoulos, P., et al. (2010). Selective inhibition of BET bromodomains. Nature.[1] Link

    • Context: Establishes the structural basis for isoxazole-based mimics of acetyl-lysine in BET inhibition.
  • Bamborough, P., et al. (2012). Fragment-Based Discovery of Bromodomain Inhibitors Guided by Structural and Computational Analysis. Journal of Medicinal Chemistry. Link

    • Context: Discusses the use of 3,5-dimethylisoxazole and rel
  • Goudreau, S. R., et al. (2023).[2][3] One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines. Macmillan Group, Princeton. Link

    • Context: Provides modern protocols for sulfonamide synthesis relevant to library gener
  • Oakwood Chemical. 3-Isopropylisoxazol-5-amine Product Data.Link

    • Context: Commercial source and physical property verification for the scaffold.[4]

  • Vidler, L. R., et al. (2012). Druggability Analysis and Structural Classification of Bromodomain Acetyl-lysine Binding Sites. Journal of Medicinal Chemistry. Link

    • Context: Explains the hydrophobic "WPF shelf" where the 5-isopropyl group provides selectivity.

Sources

Method

Application Notes and Protocols for Determining the In Vitro Metabolic Stability of Compounds Derived from 5-Isopropylisoxazol-3-amine

Introduction: The Critical Role of Metabolic Stability in Drug Discovery In the intricate journey of drug discovery and development, the metabolic stability of a new chemical entity (NCE) is a paramount determinant of it...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the intricate journey of drug discovery and development, the metabolic stability of a new chemical entity (NCE) is a paramount determinant of its potential success. A compound's susceptibility to biotransformation by drug-metabolizing enzymes profoundly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[1][2] The liver is the primary site of drug metabolism, housing a superfamily of enzymes, most notably the cytochrome P450 (CYP) system, which are responsible for the oxidative metabolism of a vast array of xenobiotics.[3] Early assessment of in vitro metabolic stability is therefore a critical step to identify and optimize compounds with favorable pharmacokinetic properties, ultimately reducing the likelihood of costly late-stage failures.[2]

The 5-isopropylisoxazol-3-amine scaffold is a privileged structure in medicinal chemistry, appearing in a variety of compounds with diverse biological activities.[4] The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, offers a unique combination of electronic properties and structural rigidity that can be exploited for potent and selective target engagement.[5] However, the metabolic fate of this scaffold and its derivatives is a key consideration for any drug development program. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for assessing the in vitro metabolic stability of compounds derived from 5-isopropylisoxazol-3-amine.

Understanding the Metabolic Landscape of 5-Isopropylisoxazol-3-amine Derivatives

The chemical structure of 5-isopropylisoxazol-3-amine presents several potential sites for metabolic modification. A thorough understanding of these "metabolic soft spots" is crucial for designing robust stability assays and for interpreting the resulting data.

Potential Metabolic Pathways:

  • Isoxazole Ring Scission: The N-O bond within the isoxazole ring can be susceptible to reductive cleavage, a process that can be catalyzed by cytochrome P450 enzymes. This can lead to the formation of reactive intermediates.

  • Oxidation of the Isopropyl Group: The isopropyl moiety is a prime target for oxidation by CYP enzymes. This can result in the formation of primary, secondary, or tertiary alcohols, which can be further oxidized to ketones or carboxylic acids.

  • Metabolism of the 3-Amino Group: The primary amine at the 3-position can undergo various metabolic transformations, including N-acetylation, N-dealkylation (if substituted), or oxidative deamination.

  • Aromatic Hydroxylation: If the 5-isopropylisoxazol-3-amine core is attached to an aromatic ring system, this ring can be a site for hydroxylation, another common CYP-mediated reaction.

The interplay of these potential metabolic pathways will determine the overall stability of a given compound. Therefore, a multi-pronged approach to in vitro metabolic assessment is recommended.

Experimental Design: A Two-Tiered Approach to Assessing Metabolic Stability

A robust evaluation of metabolic stability typically involves a two-tiered approach, starting with a high-throughput screen using liver microsomes, followed by a more comprehensive assessment in hepatocytes for promising candidates.

Tier 1: Liver Microsomal Stability Assay

Liver microsomes are subcellular fractions of the endoplasmic reticulum and contain a high concentration of Phase I drug-metabolizing enzymes, particularly the cytochrome P450s.[2] This assay is a cost-effective and rapid method for determining the intrinsic clearance of a compound and identifying its primary metabolic pathways.

Protocol: Liver Microsomal Stability Assay

  • Preparation of Reagents:

    • Test Compound Stock Solution: Prepare a 10 mM stock solution of the test compound in DMSO.

    • Liver Microsomes: Use pooled human liver microsomes (or microsomes from other species of interest) and store at -80°C until use. Thaw on ice immediately before the experiment.

    • NADPH Regenerating System: Prepare a solution containing an NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+). This is crucial for sustaining the activity of the CYP enzymes.

    • Phosphate Buffer: Prepare a 0.1 M phosphate buffer (pH 7.4).

    • Quenching Solution: Prepare a solution of acetonitrile containing an internal standard.

  • Incubation Procedure:

    • In a 96-well plate, add the test compound (final concentration typically 1 µM) to the phosphate buffer.

    • Add the liver microsomes (final concentration typically 0.5 mg/mL) to the wells.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding the cold quenching solution.

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS.

    • Quantify the remaining parent compound at each time point relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The slope of the linear portion of the curve represents the rate of disappearance (k).

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (mg microsomal protein/mL).

Data Presentation: Example Liver Microsomal Stability Data

Compound IDt½ (min)CLint (µL/min/mg protein)
Compound A4515.4
Compound B1069.3
Verapamil (Control)886.6
Tier 2: Hepatocyte Stability Assay

Hepatocytes are intact liver cells that contain both Phase I and Phase II drug-metabolizing enzymes, as well as the necessary cofactors and transporters.[6] This assay provides a more physiologically relevant model of hepatic metabolism and can capture the contribution of both Phase I and Phase II pathways to the overall clearance of a compound.

Protocol: Hepatocyte Stability Assay

  • Preparation of Reagents:

    • Test Compound Stock Solution: Prepare a 10 mM stock solution of the test compound in DMSO.

    • Cryopreserved Hepatocytes: Use cryopreserved human hepatocytes (or hepatocytes from other species). Thaw according to the supplier's instructions.

    • Hepatocyte Culture Medium: Use a specialized hepatocyte culture medium.

    • Quenching Solution: Prepare a solution of acetonitrile containing an internal standard.

  • Incubation Procedure:

    • Plate the thawed hepatocytes in a collagen-coated 96-well plate and allow them to attach.

    • Remove the plating medium and add fresh culture medium containing the test compound (final concentration typically 1 µM).

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2.

    • At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), collect aliquots of the medium.

    • Stop the metabolic activity by adding the cold quenching solution to the collected samples.

  • Sample Analysis:

    • Process the samples as described for the microsomal stability assay.

    • Analyze the samples by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Analyze the data as described for the microsomal stability assay to determine the half-life and intrinsic clearance.

Data Presentation: Example Hepatocyte Stability Data

Compound IDt½ (min)CLint (µL/min/10^6 cells)
Compound A6011.6
Compound B1546.2
Testosterone (Control)2527.7

Visualizing the Experimental Workflow and Potential Metabolic Pathways

Experimental Workflow for In Vitro Metabolic Stability Assays

experimental_workflow cluster_tier1 Tier 1: Microsomal Stability cluster_tier2 Tier 2: Hepatocyte Stability Compound Stock Compound Stock Incubation with Microsomes + NADPH Incubation with Microsomes + NADPH Compound Stock->Incubation with Microsomes + NADPH Add Time-Point Quenching Time-Point Quenching Incubation with Microsomes + NADPH->Time-Point Quenching Sample LC-MS/MS Analysis LC-MS/MS Analysis Time-Point Quenching->LC-MS/MS Analysis Analyze Calculate t1/2 & CLint Calculate t1/2 & CLint LC-MS/MS Analysis->Calculate t1/2 & CLint Quantify Decision Point Decision Point Calculate t1/2 & CLint->Decision Point Assess Stability Compound Stock_H Compound Stock Incubation with Hepatocytes Incubation with Hepatocytes Compound Stock_H->Incubation with Hepatocytes Add Time-Point Sampling Time-Point Sampling Incubation with Hepatocytes->Time-Point Sampling Sample LC-MS/MS Analysis_H LC-MS/MS Analysis_H Time-Point Sampling->LC-MS/MS Analysis_H Analyze Calculate t1/2 & CLint_H Calculate t1/2 & CLint_H LC-MS/MS Analysis_H->Calculate t1/2 & CLint_H Quantify Final Assessment Final Assessment Calculate t1/2 & CLint_H->Final Assessment Start Start Start->Compound Stock Decision Point->Compound Stock_H Advance Promising Compounds

Caption: A two-tiered workflow for assessing in vitro metabolic stability.

Potential Metabolic Fates of a 5-Isopropylisoxazol-3-amine Derivative

metabolic_pathways cluster_phase1 Phase I Metabolism (CYP450s) cluster_phase2 Phase II Metabolism Parent Compound 5-Isopropylisoxazol-3-amine Derivative Hydroxylation (Isopropyl) Hydroxylation (Isopropyl) Parent Compound->Hydroxylation (Isopropyl) Oxidation Isoxazole Ring Scission Isoxazole Ring Scission Parent Compound->Isoxazole Ring Scission Reduction N-Dealkylation (Amine) N-Dealkylation (Amine) Parent Compound->N-Dealkylation (Amine) Oxidation Aromatic Hydroxylation Aromatic Hydroxylation Parent Compound->Aromatic Hydroxylation Oxidation Glucuronidation/Sulfation Glucuronidation/Sulfation Hydroxylation (Isopropyl)->Glucuronidation/Sulfation Conjugation Reactive Metabolites Reactive Metabolites Isoxazole Ring Scission->Reactive Metabolites Further Metabolism Further Metabolism N-Dealkylation (Amine)->Further Metabolism Conjugation Glucuronidation/Sulfation_2 Glucuronidation/Sulfation_2 Aromatic Hydroxylation->Glucuronidation/Sulfation_2 Conjugation Excretion Excretion Glucuronidation/Sulfation->Excretion Glucuronidation/Sulfation_2->Excretion Further Metabolism->Excretion Toxicity Toxicity Reactive Metabolites->Toxicity

Sources

Application

Application Note: A Robust and Scalable Synthesis of 5-Isopropylisoxazol-3-amine

Abstract This application note provides a comprehensive and detailed protocol for the scale-up synthesis of 5-Isopropylisoxazol-3-amine, a valuable heterocyclic building block in medicinal chemistry. The presented method...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive and detailed protocol for the scale-up synthesis of 5-Isopropylisoxazol-3-amine, a valuable heterocyclic building block in medicinal chemistry. The presented methodology is designed for robustness, scalability, and high yield, addressing the common challenges encountered when transitioning from laboratory to pilot-plant scale. We will delve into the mechanistic underpinnings of the chosen synthetic route, offer a step-by-step protocol, and discuss critical process parameters to ensure successful and reproducible outcomes. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and fine chemical industries.

Introduction: The Significance of the 3-Aminoisoxazole Scaffold

The isoxazole ring is a prominent scaffold in a multitude of pharmacologically active compounds.[1][2] Its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antibacterial, antiviral, and anticancer properties. Specifically, the 3-aminoisoxazole moiety serves as a crucial intermediate in the synthesis of numerous drug candidates and approved medicines. 5-Isopropylisoxazol-3-amine, with its characteristic isopropyl substitution, offers a lipophilic handle that can be pivotal for modulating the pharmacokinetic and pharmacodynamic properties of a lead compound. The ability to produce this intermediate on a larger scale, with high purity and in a cost-effective manner, is therefore of significant interest to the drug development community.[3][4]

This document outlines a validated protocol for the multigram to kilogram scale synthesis of 5-Isopropylisoxazol-3-amine, focusing on practical execution, safety, and process control.

Synthetic Strategy and Mechanistic Rationale

The most direct and scalable approach for the synthesis of 3-amino-5-substituted isoxazoles is the condensation reaction between a β-ketonitrile and hydroxylamine.[5][6] For the target molecule, 5-Isopropylisoxazol-3-amine, the key starting materials are isobutyrylacetonitrile (also known as 4-methyl-3-oxopentanenitrile) and hydroxylamine hydrochloride.

2.1. The Core Reaction Mechanism

The reaction proceeds through a well-established pathway involving two key stages:

  • Oxime Formation: The reaction initiates with the nucleophilic attack of hydroxylamine on the more electrophilic ketone carbonyl of isobutyrylacetonitrile. This is followed by dehydration to form an oxime intermediate.

  • Intramolecular Cyclization: Under the reaction conditions, the nitrogen of the oxime then performs an intramolecular nucleophilic attack on the nitrile carbon. This cyclization step, followed by tautomerization, leads to the formation of the stable aromatic 3-aminoisoxazole ring.

A critical aspect of this synthesis is the careful control of pH.[5] If the reaction medium becomes too acidic, the primary byproduct is often the corresponding isoxazolone, formed through an alternative cyclization pathway.[5] Conversely, strongly basic conditions can lead to other side reactions. Optimal pH is typically maintained in the slightly acidic to neutral range (pH 6-7) to favor the desired cyclization.[5]

Reaction_Mechanism A Isobutyrylacetonitrile C Oxime Intermediate A->C + NH2OH - H2O B Hydroxylamine (NH2OH) B->C D Cyclized Intermediate C->D Intramolecular Cyclization E 5-Isopropylisoxazol-3-amine D->E Tautomerization Workflow start_end start_end process process qc qc A Reactor Setup & Reagent Charge (Isobutyrylacetonitrile, EtOH, H2O) C Controlled Addition of Hydroxylamine Solution A->C B Prepare Hydroxylamine Solution (NH2OH.HCl, NaOAc, H2O) B->C D Heat to Reflux (4-6 hours) C->D E Reaction Monitoring (TLC/HPLC) D->E F Cool Down & Solvent Removal E->F Reaction Complete G Liquid-Liquid Extraction (Ethyl Acetate/Water) F->G H Wash & Dry Organic Phase G->H I Concentrate to Crude Product H->I J Recrystallization I->J K Filter & Dry Final Product J->K L Final Product: 5-Isopropylisoxazol-3-amine K->L

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Isopropylisoxazol-3-amine Derivatives

Welcome to the technical support center for the synthesis of 5-Isopropylisoxazol-3-amine and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Isopropylisoxazol-3-amine and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important scaffold. Isoxazole derivatives are prevalent in numerous pharmaceuticals, making their efficient and clean synthesis a critical objective[1]. This document provides in-depth troubleshooting advice, addresses common side reactions, and offers validated protocols to enhance your experimental success.

Core Synthetic Strategy: An Overview

The most common and reliable method for synthesizing 3-aminoisoxazoles involves the cyclization of a β-ketonitrile with hydroxylamine. For our target molecule, 5-Isopropylisoxazol-3-amine, the key precursors are 4-methyl-3-oxopentanenitrile and hydroxylamine hydrochloride . While seemingly straightforward, this reaction is sensitive to several parameters that can lead to the formation of undesired side products, impacting yield and purity.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.

Q1: My overall yield is significantly lower than expected. What are the most likely causes?

A1: Low yield is a multifaceted problem that can originate from the starting materials, reaction conditions, or work-up procedure. A systematic approach is crucial for diagnosis.[2]

  • Cause 1: Purity and Stability of the β-Ketonitrile: The starting material, 4-methyl-3-oxopentanenitrile, can be a source of issues. β-ketonitriles are synthesized by the acylation of a nitrile anion[3]. Incomplete reaction or side reactions during its synthesis can introduce impurities that interfere with the subsequent cyclization. Furthermore, as an enolizable compound, it can exist in keto-enol tautomeric forms, which may affect reactivity[2].

    • Solution: Verify the purity of your β-ketonitrile by ¹H NMR and GC-MS before use. If you are synthesizing it in-house, ensure complete reaction and thorough purification to remove unreacted starting materials and base.

  • Cause 2: Hydroxylamine Decomposition: Hydroxylamine is susceptible to decomposition, especially under harsh thermal or pH conditions[4][5]. This not only consumes the reagent but can also introduce reactive byproducts that lead to a complex reaction mixture.

    • Solution: Use high-quality hydroxylamine hydrochloride. When generating free hydroxylamine with a base, it is often best to do so in situ or just before use. Avoid excessively high temperatures or prolonged reaction times unless necessary for the specific substrate[2].

  • Cause 3: Suboptimal pH Control: The reaction pH is one of the most critical parameters. The cyclization involves a series of nucleophilic attacks and condensations. An incorrect pH can favor side reactions over the desired pathway. For the closely related synthesis of 3-amino-5-(t-butyl)isoxazole, careful pH control to a range of 6.0-7.0 was found to be essential for maximizing yield[6].

    • Solution: Monitor and adjust the pH of the reaction mixture after the addition of all reagents. A buffered system or the careful, portion-wise addition of a mild base to maintain a neutral to slightly acidic pH is recommended.

  • Cause 4: Inefficient Cyclization: Even if the initial condensation occurs, the final ring-closing step may be slow or incomplete under your current conditions.

    • Solution: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Modest heating (e.g., 50-65°C) can often facilitate cyclization without causing significant degradation.

Below is a workflow to guide your troubleshooting process for low-yield reactions.

G start Problem: Low Yield check_sm Step 1: Verify Starting Materials start->check_sm sm_purity Purity of β-Ketonitrile? check_sm->sm_purity check_cond Step 2: Analyze Reaction Conditions ph_control Is pH controlled (6-7)? check_cond->ph_control check_workup Step 3: Review Work-up & Purification extraction Incomplete Extraction? check_workup->extraction ha_quality Quality of Hydroxylamine HCl? sm_purity->ha_quality [Pure] solution_sm Solution: Re-purify or acquire new β-ketonitrile. Use fresh hydroxylamine. sm_purity->solution_sm [Impure] ha_quality->check_cond [High] ha_quality->solution_sm [Low/Old] temp_time Are Temp/Time optimized? ph_control->temp_time [Yes] solution_cond Solution: Implement pH monitoring. Run kinetics study for optimal time/temp. ph_control->solution_cond [No] temp_time->check_workup [Yes] temp_time->solution_cond [No] purification Loss during Purification? extraction->purification [No] solution_workup Solution: Check pH of aqueous phase before extraction. Optimize chromatography. extraction->solution_workup [Yes] purification->solution_workup [Yes]

Troubleshooting workflow for low-yield synthesis.
Q2: I'm observing two distinct product spots on my TLC and two isomers in the NMR. What is the likely side product?

A2: You are almost certainly forming the regioisomeric side product, 3-amino-5-isopropylisoxazole . This is a classic problem in the synthesis of unsymmetrically substituted isoxazoles from 1,3-dicarbonyl-type precursors[2].

  • Mechanistic Origin: The β-ketonitrile (4-methyl-3-oxopentanenitrile) has two electrophilic carbons: the ketone carbonyl and the nitrile carbon. Hydroxylamine has two nucleophilic sites: the oxygen and the nitrogen. The reaction proceeds via initial condensation of the hydroxylamine's nitrogen atom with the ketone to form an oxime intermediate. The subsequent intramolecular cyclization, however, presents a choice: the oxime's hydroxyl group can attack the nitrile carbon. This is the desired pathway to form the 3-amino-5-isopropyl isomer.

  • Controlling Regioselectivity: The regiochemical outcome is highly dependent on reaction conditions, particularly pH.

    • Under Basic Conditions: The hydroxylamine is a stronger nucleophile, and the reaction can be less selective.

    • Near-Neutral/Slightly Acidic pH (6-7): This condition is often optimal. It is acidic enough to protonate the ketone carbonyl, activating it for the initial condensation, but not so acidic as to completely protonate the hydroxylamine, which would shut down its nucleophilicity. This delicate balance favors the desired reaction pathway. Careful control, as demonstrated in related syntheses, is key to minimizing the formation of the undesired regioisomer[6].

The diagram below illustrates the desired reaction pathway versus the potential (though less common for this specific substrate class) alternative pathways. The key branch point is the intramolecular cyclization.

G cluster_products Products ketonitrile 4-Methyl-3-oxopentanenitrile intermediate Oxime Intermediate ketonitrile->intermediate hydroxylamine Hydroxylamine (NH2OH) hydroxylamine->intermediate product_desired 5-Isopropylisoxazol-3-amine (Desired Product) intermediate->product_desired Desired Pathway (Intramolecular cyclization, attack on nitrile) product_side Other Byproducts (e.g., from degradation) intermediate->product_side Side Reactions (Degradation, etc.)

Key reaction pathway in the synthesis of 5-Isopropylisoxazol-3-amine.
Q3: How can I differentiate between the desired 5-isopropyl and the undesired 3-isopropyl regioisomer?

A3: While they can be difficult to separate chromatographically, they are readily distinguished by NMR spectroscopy, particularly ¹³C NMR and 2D NMR techniques (HSQC/HMBC).

  • ¹H NMR: The proton on the isoxazole ring (at the C4 position) will have a chemical shift that is subtly influenced by the adjacent substituents. However, this can be ambiguous.

  • ¹³C NMR: This is more definitive. The chemical shifts of the C3 and C5 carbons of the isoxazole ring are distinct. C3, being attached to the nitrogen of the amino group, will have a different chemical environment than C5, which is attached to the isopropyl group. You can predict these shifts using computational software or compare them to literature values for analogous structures.

  • HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR experiment is the most powerful tool.

    • For the desired 5-isopropyl isomer: You will see a correlation between the protons of the isopropyl group (the CH and CH₃ protons) and the C5 carbon of the isoxazole ring.

    • For the undesired 3-isopropyl isomer: You would see a correlation between the isopropyl protons and the C3 carbon.

Impact of Reaction Conditions on Product Distribution

The choice of reaction parameters has a profound impact on the outcome. The following table summarizes key variables and their expected effects, providing a rational basis for optimization.

ParameterConditionExpected Outcome (Yield of Desired Product)Potential Side ProductsRationale & Reference
pH 5.0 - 8.0High . Optimal range often 6.2-6.5.Regioisomer, degradation productsBalances activation of the ketone with the nucleophilicity of hydroxylamine, favoring the desired cyclization pathway.[6]
< 5.0LowUnreacted starting materialHydroxylamine is protonated and non-nucleophilic.
> 8.0Moderate to LowIncreased regioisomer, potential for base-catalyzed side reactionsFavors deprotonation and can lead to less selective attacks.
Temperature 25 - 40°CModerateIncomplete reactionReaction may be too slow for complete conversion in a reasonable timeframe.
50 - 65°CHigh MinimalOptimal for driving the cyclization to completion without significant decomposition.
> 80°CLowDecomposition products, dark tarsPromotes the decomposition of hydroxylamine and other thermally unstable intermediates.[2][4]
Solvent Ethanol, MethanolHigh MinimalProtic solvents are effective at solvating the reagents and intermediates.[2][7]
WaterGoodMinimalA green and effective solvent, though solubility of the final product may be lower.[8]
Aprotic (e.g., THF, Dioxane)ModerateMay varyCan be effective but may require different base/acid catalysis strategies.

Validated Experimental Protocol

This protocol is designed to maximize the yield of 5-Isopropylisoxazol-3-amine while minimizing the formation of side products.

Materials:

  • 4-methyl-3-oxopentanenitrile (1.0 eq.)

  • Hydroxylamine hydrochloride (1.2 eq.)

  • Sodium hydroxide (NaOH), 1.0 M aqueous solution

  • Ethanol

  • Hydrochloric acid (HCl), 1.0 M aqueous solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methyl-3-oxopentanenitrile (1.0 eq.) in ethanol (approx. 5-10 mL per gram of nitrile).

  • Reagent Addition: In a separate beaker, dissolve hydroxylamine hydrochloride (1.2 eq.) in a minimal amount of water. Add this solution to the stirred ethanol solution of the β-ketonitrile at room temperature.

  • pH Adjustment (Critical Step): Slowly add 1.0 M NaOH solution dropwise to the reaction mixture. Monitor the pH using a calibrated pH meter or narrow-range pH strips. Adjust the pH to be within the range of 6.2 - 6.5 .[6]

    • Scientist's Note: This is the most critical control point. A pH outside this range will likely lead to a mixture of regioisomers and a lower yield.

  • Reaction: Gently heat the reaction mixture to 60-65°C. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 4-8 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Add water to the residue and adjust the pH to ~9-10 with 1.0 M NaOH to ensure the product is in its free base form.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically a solid or a viscous oil. It can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

References

  • ChemBK. (2024). 5-Isopropylisoxazol-3-amine.
  • SciSpace. (2011). Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes.
  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis.
  • YouTube. (2019). synthesis of isoxazoles.
  • ResearchGate. (n.d.). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines.
  • PrepChem.com. (n.d.). Synthesis of 3-amino-5-(t-butyl)isoxazole.
  • PMC - PubMed Central. (n.d.). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities.
  • Benchchem. (n.d.). Troubleshooting guide for the synthesis of isoxazole derivatives.
  • Journal of the Tunisian Chemical Society. (n.d.). REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS.
  • Royal Society of Chemistry. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold.
  • MDPI. (n.d.). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose.
  • Preprints.org. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose.
  • ResearchGate. (n.d.). Synthesis of isoxazole derivatives by 1,3‐DC of NOs and alkynes....
  • Organic Chemistry Portal. (2009). Simple Reaction Conditions for the Formation of Ketonitrones from Ketones and Hydroxylamines.
  • Google Patents. (n.d.). CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.
  • SpringerLink. (2025). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry.
  • PubMed Central. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches.
  • MDPI. (2023). The Synthesis of Novel aza-Steroids and α, β-Unsaturated-Cyanoketone from Diosgenin.
  • MDPI. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches.
  • PrepChem.com. (n.d.). Synthesis of 3-amino-5-dodecyl-isoxazole.
  • ResearchGate. (n.d.). Simple Reaction Conditions for the Formation of Ketonitrones from Ketones and Hydroxylamines.
  • ResearchGate. (n.d.). Construction of Isoxazole ring: An Overview.
  • ResearchGate. (n.d.). 93 questions with answers in ISOXAZOLES.
  • ResearchGate. (n.d.). Synthesis of New 5-Oxazolones: Their Ring Opening Reactions to Obtain New Benzamide Derivatives.
  • Google Patents. (n.d.). US3242189A - Processes for preparing 3-amino-isoxazoles.
  • NIH. (2019). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones.
  • Quora. (2015). Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes?.
  • Google Patents. (n.d.). US3536729A - Process for the purification of 3-amino-5-methylisoxazole.
  • MDPI. (n.d.). Synthesis of 1-isopropyl-3-acyl-5-methyl-benzimidazolone Derivatives and Their Antimicrobial Activity.
  • University of the Incarnate Word. (n.d.). Ketonitriles as Intermediates for the Synthesis of Antiparasitic Drugs.
  • MDPI. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides.
  • MDPI. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review.
  • Organic Chemistry Portal. (2021). Selective Synthesis of β-Ketonitriles via Catalytic Carbopalladation of Dinitriles.
  • MDPI. (n.d.). Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents.
  • YouTube. (2019). Action of Hydroxylamine on Aldehyde and Ketone.
  • International Journal of Pharmaceutical and Bio-Medical Science. (2022). GREEN SYNTHESIS OF NEWER ISOXAZOLE DERIVATIVES AND THEIR BIOLOGICAL EVALUATION.
  • ResearchGate. (n.d.). Preparation and reactivity of [2-(3-methyl-4-nitro-isoxazol-5-yl)-vinyl]-amines.

Sources

Optimization

Technical Support Center: Purification of 5-Isopropylisoxazol-3-amine

[1] Case ID: ISOX-PUR-005 Subject: Recrystallization and Isolation Protocols for 5-Isopropylisoxazol-3-amine (CAS: 64094-11-7) Status: Active Security Level: Public / Research Use Only[1] Executive Summary & Molecule Pro...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Case ID: ISOX-PUR-005 Subject: Recrystallization and Isolation Protocols for 5-Isopropylisoxazol-3-amine (CAS: 64094-11-7) Status: Active Security Level: Public / Research Use Only[1]

Executive Summary & Molecule Profile[1]

User Query: "How do I purify 5-Isopropylisoxazol-3-amine? My crude material is dark/oily or failing to crystallize."

Technical Response: 5-Isopropylisoxazol-3-amine is a critical heterocyclic building block.[1] While reported as a crystalline solid with a melting point of 102–105°C in pure form, crude reaction mixtures often present as dark oils due to regioisomeric impurities and oxidation products.

This guide provides two workflows:

  • Method A (Direct Recrystallization): For material that is already solid (>85% purity).[1]

  • Method B (Salt Formation - Recommended): For oily crude or persistent purification failures.[1] This method utilizes the amine functionality to form a crystalline hydrochloride salt, offering superior impurity rejection.

⚠️ Critical Safety Notice: Thermal Instability

Isoxazoles contain a weak N-O bond.[1] Literature on 3-aminoisoxazoles indicates potential for explosive decomposition or thermal runaway if heated in confined spaces (ARC onset temperatures can be <200°C).[1]

  • Do NOT distill this compound at atmospheric pressure.[1]

  • Do NOT subject the free base to prolonged reflux temperatures >110°C.

Knowledge Base: Solubility & Solvent Selection

The following data drives our solvent choice. The molecule is a polar aromatic amine.[1]

Solvent SystemSolubility ProfileApplication
Ethanol / Water High / Low Primary Choice. The "Anti-solvent" method.[1] Dissolve in EtOH, precipitate with Water.
Toluene / Heptane Mod / Low Alternative. Good for removing non-polar tarry impurities.[1]
Ethyl Acetate High Too soluble for single-solvent recrystallization; use only with Heptane.[1]
Dichloromethane Very High Extraction solvent only.[1] Not suitable for crystallization.[1]
Isopropanol (IPA) Mod Excellent for Hydrochloride Salt recrystallization.[1]

Standard Operating Procedures (SOPs)

Workflow Visualization: The Decision Matrix

Select your path based on the physical state of your crude material.[1]

Recrystallization_Decision_Tree Start Start: Crude 5-Isopropylisoxazol-3-amine CheckState Physical State? Start->CheckState Solid Solid / Semi-Solid (>85% purity) CheckState->Solid Yes Oil Dark Oil / Gum (<85% purity) CheckState->Oil Yes MethodA Method A: Direct Recrystallization (EtOH/Water) Solid->MethodA MethodB Method B: Acid-Base Purification (HCl Salt Formation) Oil->MethodB Success Success MethodA->Success White Crystals Failure Failure MethodA->Failure Oils Out Failure->MethodB Switch Protocol

Figure 1: Decision matrix for selecting the appropriate purification strategy.

Protocol A: Direct Recrystallization (Ethanol/Water)

Best for: Removing minor color impurities from solid material.[1]

  • Dissolution: Place 10g of crude solid in a flask. Add Ethanol (absolute) dropwise while heating to 60°C. Use the minimum amount required to dissolve the solid (approx. 3-5 mL/g).[1]

  • Clarification (Optional): If the solution is dark, add 5% w/w Activated Carbon. Stir for 10 mins, then filter hot through Celite.

  • Nucleation: Remove from heat. Slowly add Water dropwise to the hot solution until a faint, persistent turbidity (cloudiness) appears.

  • Re-solubilization: Add 1-2 drops of Ethanol to clear the solution.

  • Crystallization: Allow the flask to cool to room temperature slowly (over 2 hours). Rapid cooling causes oiling out.[1]

  • Harvest: Cool to 0-4°C in an ice bath for 30 mins. Filter the white needles.[1] Wash with cold 20% Ethanol/Water.[1]

Protocol B: Salt Formation & Regeneration (The "Rescue" Method)

Best for: Oily crude, low-melting solids, or difficult separations.

  • Salt Formation: Dissolve crude oil in Ethyl Acetate (10 mL/g). Cool to 0°C.[1]

  • Acidification: Dropwise add 4M HCl in Dioxane or bubble dry HCl gas. A white precipitate (the Hydrochloride salt) will form immediately.[1]

    • Note: Do not use aqueous HCl here; water keeps the salt in solution.[1]

  • Filtration: Filter the solid salt. Wash with fresh Ethyl Acetate to remove non-polar organic impurities (which stay in the filtrate).

  • Recrystallization of Salt: Recrystallize the HCl salt from hot Isopropanol (IPA) .

  • Free Basing (Regeneration):

    • Suspend the purified salt in water.[1]

    • Adjust pH to 9-10 using saturated NaHCO₃ or 1M NaOH.[1]

    • Extract with Dichloromethane (DCM).[1]

    • Dry over MgSO₄ and evaporate to yield pure free base (MP: 102-105°C).[1]

Troubleshooting Guide (FAQ)

Q1: The product "oils out" (separates as liquid droplets) instead of crystallizing. Why?

  • Root Cause: This occurs when the melting point of the solvated compound is lower than the temperature at which saturation is reached.[1] It is common with isoxazoles containing impurities.[1]

  • Fix:

    • Reheat the mixture until the oil redissolves.

    • Add a seed crystal of pure material (if available).[1]

    • Slow down cooling: Wrap the flask in a towel or submerge it in a warm water bath that cools naturally.[1]

    • Agitation: Stir vigorously; high shear can induce nucleation over oiling.[1]

Q2: My product is turning brown during recrystallization.

  • Root Cause: Amines are prone to air-oxidation, especially when hot.[1]

  • Fix:

    • Perform the recrystallization under an inert atmosphere (Nitrogen/Argon).

    • Limit the heating time. Do not boil for extended periods.

    • Use Activated Charcoal during the hot filtration step to scrub oxidation byproducts.[1]

Q3: Can I use Acetone as a solvent?

  • Root Cause: Avoid Acetone. Primary amines can react with ketones (like acetone) to form imines (Schiff bases), effectively destroying your product and creating a new impurity. Stick to alcohols (EtOH, IPA) or esters (EtOAc).

Q4: The melting point is low (e.g., 70-80°C). [1]

  • Root Cause: Significant impurities or solvent inclusion.[1]

  • Fix: Dry the sample under high vacuum (40°C) for 12 hours. If MP remains low, switch to Protocol B (Salt Formation) .

Advanced Mechanism: Salt Purification Workflow

The following diagram illustrates why Protocol B is chemically superior for removing non-basic impurities.

Salt_Purification_Mechanism Impure Impure Oil (Amine + Non-polar trash) HCl Add HCl/EtOAc Impure->HCl Filter Filtration HCl->Filter Filtrate Filtrate (Liquid): Contains Non-polar Impurities Filter->Filtrate Discard Cake Filter Cake (Solid): Amine-HCl Salt Filter->Cake Keep Base Neutralize (NaOH) & Extract Cake->Base Final Pure 5-Isopropylisoxazol-3-amine (Crystalline) Base->Final

Figure 2: Chemical logic of acid-base purification. Impurities lacking a basic nitrogen do not form salts and are washed away.[1]

References

  • ChemBK. (2024).[1] 5-Isopropylisoxazol-3-amine Properties and Melting Point Data. Retrieved from [Link]

  • Den Hollander, C. W. (1970). Process for the purification of 3-amino-5-methylisoxazole. U.S. Patent No.[1][2] 3,536,729.[1][2] Washington, DC: U.S. Patent and Trademark Office. Retrieved from

  • Pistoia Alliance Chemical Safety Library. (2018).[1][3] Safety Alert: Thermal Stability of 3-Aminoisoxazole Derivatives. PubChem CID 1810216.[1] Retrieved from [Link]

  • University of Alberta. (n.d.).[1] Recrystallization Techniques: Single and Multi-Solvent Systems. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 5-Isopropylisoxazol-3-amine

This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Isopropylisoxazol-3-amine. It provides in-depth troubleshooting advice and frequently...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Isopropylisoxazol-3-amine. It provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its synthesis, with a focus on by-product identification and mitigation.

Introduction

5-Isopropylisoxazol-3-amine is a key building block in medicinal chemistry, often utilized in the development of novel therapeutic agents. Its synthesis, most commonly achieved through the cyclization of a β-ketonitrile with hydroxylamine, is a process that requires careful control to ensure high yield and purity. The formation of by-products, particularly regioisomers, is a frequent challenge that can complicate purification and impact the quality of the final compound. This guide offers practical, experience-driven insights to help you navigate these synthetic hurdles.

Troubleshooting Guide: By-product Identification and Mitigation

This section addresses specific issues that may arise during the synthesis of 5-Isopropylisoxazol-3-amine, providing detailed explanations and actionable protocols.

Problem 1: An unexpected isomer is detected in my final product, complicating purification.

Question: My analytical data (NMR, LC-MS) suggests the presence of an isomer of 5-Isopropylisoxazol-3-amine. What is this likely by-product and how can I minimize its formation?

Answer:

The most probable isomeric by-product is 3-amino-5-isopropylisoxazole . Its formation is a known issue in the synthesis of 3-aminoisoxazoles from β-ketonitriles and hydroxylamine, arising from a lack of complete regioselectivity in the cyclization step.

Causality of Isomer Formation:

The synthesis proceeds through an intermediate amidoxime, formed by the reaction of the nitrile group of 4-methyl-3-oxopentanenitrile with hydroxylamine. The subsequent intramolecular cyclization can occur via two different pathways, dictated by which nitrogen atom of the hydroxylamine moiety attacks the ketone.

  • Desired Pathway: Nucleophilic attack by the nitrogen of the -NH2 group of the amidoxime onto the ketone carbonyl, followed by dehydration, yields the desired 5-Isopropylisoxazol-3-amine.

  • Side Reaction Pathway: Nucleophilic attack by the nitrogen of the -NOH group of the amidoxime onto the ketone carbonyl, followed by dehydration, leads to the formation of the undesired 3-amino-5-isopropylisoxazole isomer.[1]

The regioselectivity of this cyclization is highly dependent on the reaction conditions.

Mitigation Strategies:

  • pH Control: The pH of the reaction medium is a critical factor. The cyclization to the desired 3-aminoisoxazole is often favored under weakly acidic conditions, while neutral or slightly basic conditions can increase the proportion of the 5-aminoisoxazole isomer.[1]

  • Temperature Optimization: Lower reaction temperatures generally favor the formation of the thermodynamically more stable product, which in many cases is the desired 3-aminoisoxazole.

  • Solvent Selection: The polarity of the solvent can influence the reaction pathway. Protic solvents may favor the desired cyclization, but this should be determined empirically for this specific synthesis.

Analytical Identification of Isomers:

Differentiating between the two isomers is crucial. While they have the same mass, their spectroscopic and chromatographic properties will differ.

Analytical Technique 5-Isopropylisoxazol-3-amine (Desired Product) 3-Amino-5-isopropylisoxazole (Isomeric By-product)
¹H NMR The chemical shift of the isoxazole ring proton will be distinct. The protons of the isopropyl group will also show slight differences in their chemical shifts and coupling constants.The isoxazole ring proton and isopropyl group protons will have different chemical shifts compared to the desired product.
¹³C NMR The chemical shifts of the carbon atoms in the isoxazole ring will be characteristic of the 3-amino-5-isopropyl substitution pattern.The carbon chemical shifts of the isoxazole ring will correspond to the 5-amino-3-isopropyl substitution pattern.
LC-MS Will show the correct mass, but its retention time will differ from the isomer.Will show the correct mass, but with a different retention time.
HPLC/SFC Chiral and achiral chromatography can be used to separate the isomers.[2][3]Will elute at a different retention time than the desired product.

Experimental Protocol for Isomer Separation:

For laboratory-scale purification, column chromatography on silica gel is often effective. A gradient elution system, starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or isopropanol), can achieve separation.

  • Column: Silica gel, 230-400 mesh

  • Mobile Phase: Gradient of 10% to 50% Ethyl Acetate in Hexane.

  • Detection: UV at 254 nm or a suitable stain (e.g., potassium permanganate).

The elution order should be determined by analyzing the collected fractions by TLC and a confirmatory analytical technique like ¹H NMR or LC-MS.

Diagram of Isomer Formation:

G cluster_0 Starting Material cluster_1 Intermediate cluster_2 Products 4_methyl_3_oxopentanenitrile 4-Methyl-3-oxopentanenitrile Amidoxime Amidoxime Intermediate 4_methyl_3_oxopentanenitrile->Amidoxime + Hydroxylamine Desired_Product 5-Isopropylisoxazol-3-amine Amidoxime->Desired_Product Cyclization (Desired Pathway) Isomeric_Byproduct 3-Amino-5-isopropylisoxazole Amidoxime->Isomeric_Byproduct Cyclization (Side Reaction)

Caption: Formation of isomeric products from a common intermediate.

Problem 2: My reaction yields are consistently low, and I observe multiple unidentified spots on my TLC plate.

Question: What are the likely sources of these additional impurities, and how can I improve my yield?

Answer:

Low yields and multiple by-products can often be traced back to the quality of the starting materials or suboptimal reaction conditions.

Potential Sources of Impurities from Starting Materials:

The synthesis of the precursor, 4-methyl-3-oxopentanenitrile, typically involves the condensation of an isobutyryl derivative with an acetonitrile derivative. Side reactions in this step can introduce impurities that carry through to the final reaction.

  • Self-condensation of Starting Materials: The starting materials for the β-ketonitrile synthesis can undergo self-condensation, leading to a variety of by-products.

  • Incomplete Reaction: Unreacted starting materials from the precursor synthesis can contaminate the 4-methyl-3-oxopentanenitrile and react with hydroxylamine to form other by-products.

Mitigation Strategies:

  • Purify the β-Ketonitrile: It is highly recommended to purify the 4-methyl-3-oxopentanenitrile, for example, by vacuum distillation, before its use in the cyclization reaction. This will remove non-volatile impurities and unreacted starting materials.

  • Characterize the Starting Material: Before proceeding with the synthesis of 5-Isopropylisoxazol-3-amine, confirm the purity of your 4-methyl-3-oxopentanenitrile by ¹H NMR and GC-MS.

Suboptimal Reaction Conditions:

  • Reaction Time and Temperature: If the reaction is run for too long or at too high a temperature, degradation of the starting materials or the product can occur. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

  • Stoichiometry of Reagents: Ensure the correct stoichiometry of hydroxylamine is used. An excess of hydroxylamine is often employed to drive the reaction to completion, but a large excess may lead to the formation of other by-products.

Workflow for Troubleshooting Low Yields:

G Start Start Low_Yield Low Yield of Desired Product Start->Low_Yield Check_SM_Purity Check Purity of 4-Methyl-3-oxopentanenitrile Low_Yield->Check_SM_Purity Purify_SM Purify Starting Material (e.g., Distillation) Check_SM_Purity->Purify_SM Impure Optimize_Conditions Optimize Reaction Conditions (pH, Temp, Time) Check_SM_Purity->Optimize_Conditions Pure Purify_SM->Optimize_Conditions Monitor_Reaction Monitor Reaction Progress (TLC, LC-MS) Optimize_Conditions->Monitor_Reaction Successful_Synthesis Improved Yield Monitor_Reaction->Successful_Synthesis

Caption: A systematic approach to troubleshooting low reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 5-Isopropylisoxazol-3-amine?

A1: The most prevalent and industrially relevant synthesis involves the reaction of 4-methyl-3-oxopentanenitrile with hydroxylamine or one of its salts (e.g., hydroxylamine hydrochloride or hydroxylamine sulfate). This reaction proceeds via the formation of an amidoxime intermediate, which then undergoes an intramolecular cyclization to form the isoxazole ring.

Q2: How can I confirm the identity of my final product?

A2: A combination of analytical techniques should be used for unambiguous structure confirmation:

  • ¹H and ¹³C NMR Spectroscopy: Provides detailed information about the chemical environment of each proton and carbon atom, allowing for the confirmation of the overall structure and substitution pattern of the isoxazole ring.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Infrared (IR) Spectroscopy: Shows the presence of key functional groups, such as the N-H and C=N bonds of the aminoisoxazole ring.

  • Elemental Analysis: Determines the percentage composition of carbon, hydrogen, and nitrogen, which should match the theoretical values for C₆H₁₀N₂O.

Q3: What are the key safety precautions I should take during this synthesis?

A3:

  • Hydroxylamine: Hydroxylamine and its salts can be corrosive and are potent reducing agents. They can also be unstable and should be handled with care, avoiding excessive heat. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[4]

  • Solvents: The solvents used in the synthesis may be flammable and/or toxic. Consult the Safety Data Sheet (SDS) for each solvent and handle them accordingly.

  • General Precautions: As with any chemical synthesis, it is important to conduct a thorough risk assessment before starting any experimental work.

Q4: How stable is 5-Isopropylisoxazol-3-amine? Are there any specific storage conditions I should be aware of?

A4: 3-Aminoisoxazole derivatives are generally stable compounds. However, like many amines, they can be sensitive to strong oxidizing agents. For long-term storage, it is advisable to keep the compound in a tightly sealed container, protected from light and moisture, and stored in a cool, dry place. While there is limited specific data on the degradation of 5-isopropylisoxazol-3-amine, related compounds like 3-amino-5-methylisoxazole are known to be persistent in the environment but can be degraded by strong oxidizing conditions such as photo-Fenton reactions.[5][6]

Q5: Can I use microwave-assisted synthesis for this reaction?

A5: Microwave irradiation can be a valuable tool for accelerating the synthesis of isoxazole derivatives. It often leads to shorter reaction times and can sometimes improve yields and regioselectivity. However, the conditions (temperature, time, and power) would need to be carefully optimized for the synthesis of 5-Isopropylisoxazol-3-amine to avoid decomposition and by-product formation.

References

  • ChemBK. (2024, April 9). 5-Isopropylisoxazol-3-amine. Retrieved from [Link]

  • Google Patents. (Original Grant date: 2021-07-27). CN113185428B - Synthesis method of 4-methyl-3-oxo-valeronitrile.
  • de la Torre, M. C., Garía, I., Sierra, M. A., & Torres, M. R. (2000). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. Journal of the Chemical Society, Perkin Transactions 1, (21), 3629–3634. Retrieved from [Link]

  • Google Patents. (Original Grant date: 2020-05-12). CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.
  • Google Patents. (Original Grant date: 1966-03-22). US3242189A - Processes for preparing 3-amino-isoxazoles.
  • Chemsrc. (2023). 4-Methyl-3-oxopentanenitrile | CAS#:29509-06-6. Retrieved from [Link]

  • Souza, F. S., et al. (2018). Photo-Fenton oxidation of 3-amino-5-methylisoxazole: a by-product from biological breakdown of some pharmaceutical compounds. Environmental Science and Pollution Research, 25(16), 15995–16006. Retrieved from [Link]

  • Pimerzin, A. A., et al. (2019). Features of 3-amino-5-methylisoxazole in heterocyclizations involving pyruvic acids. Chemistry of Heterocyclic Compounds, 55(1), 78-89. Retrieved from [Link]

  • Beilstein Journals. (2015). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Beilstein Journal of Organic Chemistry, 11, 2376-2384. Retrieved from [Link]

  • MDPI. (2022). Degrading Characterization of the Newly Isolated Nocardioides sp. N39 for 3-Amino-5-methyl-isoxazole and the Related Genomic Information. International Journal of Molecular Sciences, 23(15), 8235. Retrieved from [Link]

  • ACG Publications. (2017). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin. Records of Natural Products, 11(5), 455-462. Retrieved from [Link]

  • Pavan, M., et al. (2021). Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. Molecules, 26(11), 3169. Retrieved from [Link]

  • Lipka, E., et al. (2016). Exploring chiral separation of 3-carboxamido-5-aryl isoxazole derivatives by supercritical fluid chromatography on amylose and cellulose tris dimethyl- and chloromethyl phenylcarbamate polysaccharide based stationary phases. Journal of Chromatography A, 1467, 291-299. Retrieved from [Link]

  • Matejka, P., et al. (2021). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Separations, 8(10), 173. Retrieved from [Link]

Sources

Optimization

Enhancing the regioselectivity of reactions with 5-Isopropylisoxazol-3-amine

The following guide serves as a specialized Technical Support Center for researchers working with 5-Isopropylisoxazol-3-amine (CAS: 64094-10-6). It addresses the unique regioselectivity challenges imposed by the 5-isopro...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with 5-Isopropylisoxazol-3-amine (CAS: 64094-10-6). It addresses the unique regioselectivity challenges imposed by the 5-isopropyl steric bulk and the electronic push-pull nature of the 3-aminoisoxazole core.

Status: Online | Tier: Level 3 (Senior Application Scientist) | Topic: Regioselectivity & Troubleshooting

Core Reactivity Profile & Decision Matrix

Before troubleshooting specific failures, you must understand the "Fork in the Road" regarding the reactivity of this scaffold. The 5-isopropyl group provides steric bulk that protects the C5 position, but the C4 position remains electronically activated, creating competition between the exocyclic amine (N-attack) and the C4-carbon (C-attack) .

Visualizing the Competition (DOT Diagram)

The following decision tree illustrates the competing pathways and the conditions that favor them.

ReactivityPathways Start 5-Isopropylisoxazol-3-amine Cond_Acyl Acyl Chloride / Anhydride (Mild Base) Start->Cond_Acyl Nucleophilic Attack Cond_Elec Electrophile (X+) (Acidic/Neutral) Start->Cond_Elec Electrophilic Attack Cond_Base Strong Base (NaOH/KOtBu, Heat) Start->Cond_Base Deprotonation Prod_N N-Acylation (Amide) (Kinetic Product) Cond_Acyl->Prod_N Primary Pathway Prod_C4 C4-Substitution (Thermodynamic Product) Cond_Elec->Prod_C4 Activated C4 Prod_RingOpen Ring Cleavage (Cyano-ketone) Cond_Base->Prod_RingOpen Degradation Risk

Figure 1: Reactivity landscape of 5-Isopropylisoxazol-3-amine showing the three primary divergence points: N-functionalization, C4-substitution, and Base-mediated degradation.

Troubleshooting Guide (Q&A)

Module A: N-Functionalization (Amide Coupling)

Q1: I am attempting to acylate the amine, but I see significant bis-acylation (imide formation). How do I stop at the mono-amide?

Diagnosis: The 3-amino group on the isoxazole ring is less basic than a standard aniline due to the electron-withdrawing effect of the ring oxygen. However, once the first acyl group is attached, the resulting amide proton can still be acidic enough to be deprotonated by strong bases, leading to a second acylation.

Solution:

  • Switch Bases: Avoid Triethylamine (TEA) or DIPEA if you are using highly reactive acid chlorides. Use Pyridine as both solvent and base. Pyridine forms an acyl-pyridinium intermediate that is reactive enough to acylate the amine but buffers the system to prevent rapid bis-acylation.

  • Stoichiometry Control: Use exactly 0.95 - 1.0 equivalents of the acylating agent. Do not use excess.

  • Temperature: Conduct the addition at 0°C and warm to room temperature slowly. Bis-acylation has a higher activation energy.

Q2: My coupling reaction yield is low, and I suspect the "isopropyl" group is causing steric hindrance. Is this real?

Diagnosis: Unlikely. The isopropyl group is at position 5, while the amine is at position 3. They are distal. The low reactivity is likely electronic. The isoxazole ring pulls electron density away from the exocyclic nitrogen, making it a poor nucleophile compared to phenyl-amines.

Solution:

  • Catalysis: Add DMAP (4-Dimethylaminopyridine) (5-10 mol%) to catalyze the reaction.

  • Alternative Activation: If using carboxylic acids, switch from EDC/NHS to HATU or T3P (Propylphosphonic anhydride) . T3P is particularly effective for electron-deficient amines like aminoisoxazoles [1].

Module B: C4-Regioselectivity (Electrophilic Substitution)

Q3: I want to halogenate the C4 position (e.g., bromination) but keep the amine free. I keep getting black tars or oxidized mixtures.

Diagnosis: The free amine is susceptible to oxidation by halogens (like


). Additionally, the amine activates the ring so strongly that over-halogenation or ring destruction can occur.

Solution: You must use a "Soft" halogenating agent or a protection-deprotection sequence.

Protocol: Selective C4-Bromination

  • Reagent: Use N-Bromosuccinimide (NBS) instead of elemental bromine.

  • Solvent: Acetonitrile (MeCN) or DMF.

  • Temperature: Keep below 25°C.

  • Mechanism: The 5-isopropyl group stabilizes the C4 cation intermediate via hyperconjugation, actually aiding this reaction compared to a 5-H isoxazole.

Data Table: C4-Halogenation Conditions

ReagentSolventTempYieldSelectivity Note

AcOHRT<30%Oxidative degradation observed.
NBS MeCN 0°C 85% Clean C4 substitution.
NISDMFRT78%Good for iodination.

Q4: Can I perform a Suzuki coupling directly at C4 if I start with the 4-bromo derivative?

Diagnosis: Yes, but the free amine can poison Palladium catalysts by coordinating to the metal center.

Solution: Protect the amine as an acetamide or Boc-carbamate before attempting Pd-catalyzed cross-coupling at C4. The 5-isopropyl group adds bulk, so use active phosphine ligands like XPhos or SPhos to facilitate the coupling near the bulky isopropyl group [2].

Module C: Stability & Side Reactions

Q5: I treated the molecule with NaOH to hydrolyze an ester elsewhere in the molecule, and the isoxazole ring disappeared. What happened?

Diagnosis: Isoxazoles are base-labile. Under strong basic conditions (especially with heat), the H3/H4 protons (or the ring itself) interact with hydroxide, leading to a Kemp elimination-like ring opening , converting the isoxazole into a


-keto-nitrile derivative.

Solution:

  • Avoid: NaOH, KOH, NaOEt at high temperatures (>60°C).

  • Alternative: Use LiOH in THF/Water at 0°C (Lithium is less aggressive than Sodium/Potassium for this specific ring cleavage) or use acid-mediated hydrolysis (HCl/Dioxane) if your molecule tolerates acid.

Experimental Protocol: Selective N-Acetylation

Standardized procedure for 5-Isopropylisoxazol-3-amine.

  • Dissolution: Dissolve 5-Isopropylisoxazol-3-amine (1.0 eq) in dry Dichloromethane (DCM) (0.2 M concentration).

  • Base Addition: Add Pyridine (1.2 eq). Note: Do not use TEA.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Acylation: Dropwise add Acetyl Chloride (1.05 eq) diluted in a small volume of DCM.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to RT for 2 hours.

  • Quench: Quench with saturated

    
    .
    
  • Purification: The product often precipitates or can be extracted. If chromatography is needed, the amide is significantly less polar than the free amine.

References

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. Available at: [Link]

  • Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation. ResearchGate. Available at: [Link]

  • The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. NIH / PMC. Available at: [Link]

  • Spectroscopic Characterization of 3-Aminoisoxazole. MDPI. Available at: [Link][1][2][3]

Sources

Troubleshooting

Technical Support Center: Optimizing 5-Isopropylisoxazol-3-amine Workflows

Product Identity: 5-Isopropylisoxazol-3-amine CAS: 64094-11-7 (Free Base) Molecular Weight: 126.16 g/mol Support Ticket: #ISOX-5IP-TROUBLESHOOTING[1] Introduction: The "Hidden" Variables in Isoxazole Assays Welcome to th...

Author: BenchChem Technical Support Team. Date: February 2026

Product Identity: 5-Isopropylisoxazol-3-amine CAS: 64094-11-7 (Free Base) Molecular Weight: 126.16 g/mol Support Ticket: #ISOX-5IP-TROUBLESHOOTING[1]

Introduction: The "Hidden" Variables in Isoxazole Assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter "inconsistent data" reports involving 5-Isopropylisoxazol-3-amine . While this molecule is a robust pharmacophore—common in fragment-based drug discovery (FBDD) and BET bromodomain inhibitor libraries—it possesses specific physicochemical quirks that often lead to assay artifacts.[1]

Inconsistent results (e.g., non-reproducible IC50s, flat structure-activity relationships, or false positives) usually stem from three root causes: colloidal aggregation , reductive instability , or nucleophilic dormancy . This guide provides the protocols to diagnose and resolve these specific issues.

Module 1: Solubility & Liquid Handling (The "Ghost" Signal)

The Issue: Users often report steep Hill slopes (>2.0) or variable inhibition in biochemical assays.[1] This is rarely a potency issue; it is a solubility artifact . Despite its small size, the isopropyl group adds significant lipophilicity to the planar isoxazole ring, driving the formation of colloidal aggregates in aqueous buffers. These colloids sequester enzymes, causing false positives.[1]

Diagnostic Protocol: The Detergent Sensitivity Test

If your IC50 shifts significantly upon adding a non-ionic detergent, your compound is aggregating, not binding.

Step-by-Step Procedure:

  • Prepare Assay Buffer A: Standard buffer (e.g., HEPES/Tris).[1]

  • Prepare Assay Buffer B: Standard buffer + 0.01% Triton X-100 (or Tween-20).[1]

  • Run Parallel Dose-Response: Test 5-Isopropylisoxazol-3-amine in both buffers.

  • Analyze Shift:

    • Result: IC50 remains constant -> True Binder.[1]

    • Result: IC50 disappears or shifts >10-fold in Buffer B -> Aggregator .[1]

Corrective Workflow: The "Intermediate Dilution" Method

Directly spiking high-concentration DMSO stocks into aqueous buffer causes immediate precipitation ("crashing out").[1]

SolubilityWorkflow cluster_0 Best Practice stock 10 mM DMSO Stock inter Intermediate Plate (100% DMSO) stock->inter Serial Dilution (Keep in DMSO) assay Assay Plate (Buffer + Enzyme) stock->assay Direct Transfer (AVOID) precip Micro-Precipitation (Artifacts) stock->precip Direct Spike >1% DMSO inter->assay Acoustic Transfer (Nanodroplets)

Figure 1: Optimal liquid handling workflow to prevent "crashing out." Always perform serial dilutions in 100% DMSO before transferring to the aqueous phase.

Module 2: Chemical Stability & Buffer Compatibility

The Issue: Researchers using kinase or protease assays often observe signal degradation over 2-4 hours.[1] Root Cause: Reductive Ring Cleavage .[1] Isoxazoles contain a labile N-O bond.[1] In the presence of strong reducing agents (common in enzyme storage buffers to protect cysteines), the isoxazole ring can undergo reductive cleavage, destroying the pharmacophore and generating reactive enones.

Troubleshooting Matrix: Reducing Agents
ComponentRisk LevelMechanism of InterferenceRecommendation
DTT (Dithiothreitol) HIGH Rapidly reduces N-O bond, opening the ring.[1]AVOID strictly.

-Mercaptoethanol
HIGH Similar to DTT; promotes ring opening.[1]AVOID strictly.
TCEP LOW Phosphine-based; kinetically slower reactivity with isoxazoles.[1]PREFERRED if reduction is needed.[1]
GSH (Glutathione) MEDIUM Biologically relevant, but can react at high concentrations.[1]Use fresh; keep <1 mM.[1]

Corrective Action: If your enzyme requires a reducing agent, switch to TCEP (Tris(2-carboxyethyl)phosphine) and limit incubation times.[1] Analyze the compound stability by LC-MS after 4 hours in the assay buffer to validate integrity.

Module 3: Synthetic Utility (Library Generation)

The Issue: "I cannot get the amide coupling to work with 5-Isopropylisoxazol-3-amine." Root Cause: Electronic Deactivation . The isoxazole ring is electron-withdrawing.[1] The exocyclic amine at position 3 is significantly less nucleophilic than a standard aniline or alkyl amine. Standard EDC/NHS coupling often fails.[1]

Optimized Coupling Protocol

Do not rely on standard peptide coupling reagents (HATU/HBTU) alone.[1]

  • Activation: Convert the carboxylic acid partner to an Acid Chloride (using Oxalyl Chloride/DMF cat.) or use a highly reactive mixed anhydride.

  • Base: Use a non-nucleophilic base like Pyridine or 2,6-Lutidine (which can also act as an acyl transfer catalyst).[1]

  • Temperature: These reactions often require heating to 50-60°C ; room temperature is insufficient for the deactivated amine.[1]

CouplingLogic Start Coupling Failure? Check1 Reagent Used? Start->Check1 Standard EDC / HATU Check1->Standard Action1 Insufficient Activation. Switch Method. Standard->Action1 MethodA Method A: Convert Acid to Acid Chloride Action1->MethodA MethodB Method B: Use POCl3 (Phosphorus Oxychloride) Action1->MethodB

Figure 2: Decision tree for overcoming low nucleophilicity in amide coupling reactions.

Frequently Asked Questions (FAQ)

Q: Can I use this compound in a fluorescence polarization (FP) assay? A: Proceed with caution. Isoxazoles can have intrinsic UV absorbance that overlaps with certain fluorophores (e.g., coumarin derivatives).[1] Always run a "compound only" control well to check for autofluorescence or quenching before interpreting binding data.[1]

Q: My LC-MS shows a mass of M+16 after overnight storage. What happened? A: This suggests oxidation.[1] While the isoxazole ring is stable, the primary amine is susceptible to N-oxidation or hydrolysis if left in acidic aqueous solutions for extended periods. Store stocks in 100% DMSO at -20°C under argon.

Q: Is the compound light-sensitive? A: Generally, no.[1] However, isoxazoles can undergo photochemical rearrangement (to oxazoles) under high-intensity UV light (e.g., during UV sterilization of a hood).[1] Protect solid stocks from direct sunlight.[1]

References

  • PubChem. Compound Summary for CID 2115208: 3-(Propan-2-yl)-1,2-oxazol-5-amine. National Library of Medicine (US).[1] Retrieved from [Link][1]

  • Shoichet, B. K. (2006).[1] Screening in a spirit haunted by artifacts. Drug Discovery Today. (Foundational text on aggregation artifacts). Retrieved from [Link]

  • National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Assay Artifacts and Interferences. (Guidance on DTT/Reductive interference). Retrieved from [Link]

  • Master Organic Chemistry. Nucleophilicity Trends of Amines. (Mechanistic background on amine reactivity). Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Efficacy Validation of 5-Isopropylisoxazol-3-amine Scaffolds in Epigenetic Drug Discovery

This guide outlines a rigorous validation framework for 5-Isopropylisoxazol-3-amine-based compounds , a structural evolution of the classic dimethylisoxazole pharmacophore used in epigenetic modulation. Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous validation framework for 5-Isopropylisoxazol-3-amine-based compounds , a structural evolution of the classic dimethylisoxazole pharmacophore used in epigenetic modulation.

Executive Summary: The Pharmacophore Evolution

The 5-isopropylisoxazol-3-amine moiety represents a strategic lipophilic modification of the established 3,5-dimethylisoxazole motif found in BET (Bromodomain and Extra-Terminal) inhibitors like I-BET151 . While the dimethylisoxazole ring mimics the acetyl-lysine (KAc) residue recognized by bromodomains, the substitution of the 5-methyl group with an isopropyl group is designed to enhance hydrophobic packing against the "WPF shelf" (W138, P139, F140 in BRD4 BD1), potentially improving potency and resident time.

This guide provides a standardized workflow to validate these compounds, comparing them against industry standards JQ1 (thienotriazolodiazepine) and I-BET151 (dimethylisoxazole).

Comparative Analysis: The Isoxazole-Amine Advantage

The following table contrasts the 5-isopropyl scaffold with established alternatives.

Feature5-Isopropylisoxazol-3-amine (Novel Scaffold)I-BET151 (Reference Isoxazole)(+)-JQ1 (Reference Triazole)
Pharmacophore KAc Mimic (Isoxazole N-O)KAc Mimic (Isoxazole N-O)KAc Mimic (Triazole N-N)
Binding Mode H-bond to Asn140; Enhanced WPF interaction H-bond to Asn140; Moderate WPF interactionH-bond to Asn140; Strong WPF interaction
Metabolic Stability Moderate (Steric bulk may reduce ring opening)Low/Moderate (Prone to reductive ring opening)Low (Short half-life in vivo)
Primary Target BRD4 (BD1/BD2), SMN2 (Stabilizer)BRD4 (Pan-BET)BRD4 (Pan-BET)
Key Liability Solubility (due to higher lipophilicity)Bioactivation (Reactive metabolites)Bioavailability (Rapid clearance)
Mechanism of Action & Binding Topology

The efficacy of 5-isopropylisoxazol-3-amine compounds relies on their ability to displace acetylated histone tails. The diagram below illustrates the critical molecular interactions required for validation.

BindingMechanism Compound 5-Isopropylisoxazol-3-amine Ligand Asn140 Asn140 (Conserved) H-Bond Anchor Compound->Asn140 Direct H-Bond (Isoxazole O/N) KAc Acetyl-Lysine (Natural Substrate) Compound->KAc Competitive Inhibition WPF WPF Shelf (Hydrophobic) Target of Isopropyl Group Compound->WPF Van der Waals (Isopropyl) Water Conserved Water Network Compound->Water Displaces Structural Water

Figure 1: Mechanistic basis of inhibition. The isoxazole ring mimics KAc, while the 5-isopropyl group targets the hydrophobic WPF shelf region.

Experimental Validation Framework

To validate the efficacy of a 5-isopropylisoxazol-3-amine compound, you must establish a "chain of evidence" from biochemical affinity to cellular phenotype.

Phase 1: Biochemical Potency (TR-FRET)

Objective: Determine the binding affinity (


 or 

) of the compound to BRD4-BD1 compared to I-BET151.
  • Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Rationale: TR-FRET is less susceptible to compound autofluorescence than standard fluorescence polarization (FP).

  • Success Criterion:

    
     (comparable to JQ1).
    
Phase 2: Target Engagement (Cellular)

Objective: Prove the compound enters the cell and binds the target in a complex environment.

  • Method: Cellular Thermal Shift Assay (CETSA) or NanoBRET.

  • Rationale: Biochemical potency often fails to translate due to membrane permeability issues. CETSA provides binary "yes/no" target engagement data.

Phase 3: Functional Efficacy

Objective: Measure downstream phenotypic effects.

  • Biomarker: c-Myc downregulation (Western Blot). BRD4 inhibition collapses the super-enhancers driving c-Myc.

  • Phenotype: Anti-proliferation assay (CellTiter-Glo) in AML cell lines (e.g., MV4-11).

Detailed Protocol: TR-FRET Competition Assay

This protocol validates the displacement of a tetra-acetylated histone H4 peptide by your isoxazole compound.

Reagents:

  • Protein: Recombinant BRD4-BD1 (GST-tagged).

  • Ligand: Biotinylated Histone H4 peptide (tetra-acetylated).

  • Detection: Europium-labeled anti-GST antibody (Donor) + Streptavidin-APC (Acceptor).

  • Buffer: 50 mM HEPES pH 7.5, 50 mM NaCl, 0.05% CHAPS, 1 mM DTT.

Workflow:

  • Preparation: Dilute 5-isopropylisoxazol-3-amine compounds in DMSO (10-point dose response, starting at 10

    
    M).
    
  • Incubation:

    • Add 5

      
      L compound solution to 384-well plate.
      
    • Add 5

      
      L BRD4-BD1 protein mix (Final conc: 5 nM).
      
    • Incubate 15 mins at RT.

    • Add 5

      
      L Peptide/Detection Mix (Final conc: 50 nM peptide).
      
  • Readout: Incubate 60 mins in dark. Read on EnVision plate reader (Excitation: 320 nm; Emission: 615 nm / 665 nm).

  • Analysis: Calculate HTRF Ratio (

    
    ). Fit data to a 4-parameter logistic equation to derive 
    
    
    
    .
Validation Logic Flow

The following diagram illustrates the decision matrix for validating the compound.

ValidationWorkflow Start Synthesis of 5-iPr-Isoxazole Library Biochem TR-FRET Assay (IC50 < 100nM?) Start->Biochem CETSA CETSA/NanoBRET (Cell Entry?) Biochem->CETSA Pass Discard Discard / Redesign Biochem->Discard Fail Func c-Myc Blot & Viability Assay CETSA->Func Pass CETSA->Discard Fail (Permeability Issue) Selectivity Bromodomain Panel (Selectivity > 10x?) Func->Selectivity Pass Func->Discard Fail (Off-target toxicity) Lead Validated Lead Candidate Selectivity->Lead Pass Selectivity->Discard Fail (Pan-assay interference)

Figure 2: Step-by-step decision matrix for validating efficacy.

References
  • Filippakopoulos, P., et al. (2010). Selective inhibition of BET bromodomains. Nature. [Link]

  • Dawson, M. A., et al. (2011). Inhibition of BET recruitment to chromatin as an effective treatment for MLL-fusion leukaemia. Nature. [Link]

  • Flynn, N. R., et al. (2021). Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. Chemical Research in Toxicology. [Link]

  • Albrecht, B. K., et al. (2016). Identification of a Benzoisoxazoloazepine Inhibitor (CPI-0610) of the Bromodomain and Extra-Terminal (BET) Family as a Candidate for Human Clinical Trials. Journal of Medicinal Chemistry. [Link]

  • Cherry, J. J., et al. (2013). Discovery of a Small Molecule Probe That Post-Translationally Stabilizes the Survival Motor Neuron Protein. Journal of Medicinal Chemistry. [Link]

Comparative

Structure-activity relationship (SAR) studies of 5-Isopropylisoxazol-3-amine analogs

The following guide provides an in-depth technical analysis of 5-Isopropylisoxazol-3-amine and its analogs. It is designed for medicinal chemists and drug discovery scientists, focusing on the structural rationale, synth...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 5-Isopropylisoxazol-3-amine and its analogs. It is designed for medicinal chemists and drug discovery scientists, focusing on the structural rationale, synthesis, and physicochemical properties that drive the selection of this scaffold over alternatives.

Executive Summary: The "Isoxazole Switch"

In fragment-based drug discovery (FBDD), the isoxazole ring is a privileged scaffold, often serving as a bioisostere for amide bonds, phenyl rings, or heterocycles in kinase and COX-2 inhibitors.

While 5-methylisoxazol-3-amine is the standard "default" building block (found in Valdecoxib and Sulfamethoxazole derivatives), it suffers from a critical metabolic liability: rapid oxidation of the exposed methyl group to a carboxylic acid, leading to rapid clearance.

The 5-isopropyl analog represents a strategic "metabolic block." By increasing steric bulk and lipophilicity, it modulates the metabolic soft spot while filling hydrophobic pockets (e.g., the specificity pocket of p38 MAP kinase or the hydrophobic channel of COX-2) more effectively than the methyl group. This guide compares the 5-isopropyl scaffold against its primary alternatives.

Comparative Analysis: Physicochemical & SAR Profiling

The following table contrasts the 5-isopropyl scaffold with the standard 5-methyl and the bulky 5-phenyl alternatives. Data represents calculated consensus values (cLogP) and experimental metabolic trends.

Table 1: Scaffold Performance Comparison
Feature5-Methylisoxazol-3-amine 5-Isopropylisoxazol-3-amine 5-Phenylisoxazol-3-amine
Structure -CH3 (Compact)-CH(CH3)2 (Branched)-C6H5 (Aromatic)
Lipophilicity (cLogP) ~0.35~1.15~2.10
Steric Bulk (A-Value) LowMedium (Branching effect)High (Planar/Twisted)
Metabolic Stability Poor (Rapid benzylic oxidation)High (Steric hindrance protects C-H)Medium (Para-hydroxylation risk)
Solubility (Aq) HighModerateLow
Primary Utility Lead generation (Low MW)Lead Optimization (Metabolic Block) Pi-Stacking interactions

Expert Insight: The shift from Methyl to Isopropyl increases cLogP by approx. 0.8 units. This is often the "sweet spot" for improving membrane permeability without rendering the molecule insoluble. The isopropyl group effectively blocks CYP450-mediated oxidation that plagues the methyl analog.

Regioselective Synthesis: The Critical Control Point

A common pitfall in isoxazole chemistry is the formation of the wrong regioisomer (5-amino-3-isopropyl vs. 3-amino-5-isopropyl). The reaction of


-ketonitriles with hydroxylamine is highly pH-dependent.
  • Pathway A (Kinetic Control): Attack on the ketone

    
     Oxime intermediate 
    
    
    
    Cyclization to 5-amino-3-alkyl .
  • Pathway B (Thermodynamic/Directed): Attack on the nitrile (often requires basic activation)

    
     Amidoxime intermediate 
    
    
    
    Cyclization to 3-amino-5-alkyl .
Visualization: Regioselective Synthesis Workflow

Synthesis Start 4-Methyl-3-oxopentanenitrile (Isobutyrylacetonitrile) Cond_Acid Condition A: NaOH (aq), pH > 10 Reflux Start->Cond_Acid + NH2OH Cond_Base Condition B: Controlled pH (8-9) or Free Base Start->Cond_Base + NH2OH NH2OH Hydroxylamine (NH2OH·HCl) Inter_Oxime Intermediate: Ketone Oxime Cond_Acid->Inter_Oxime Inter_Amidoxime Intermediate: Amidoxime Cond_Base->Inter_Amidoxime Prod_5_Amino Product A: 5-Amino-3-isopropylisoxazole (WRONG ISOMER) Inter_Oxime->Prod_5_Amino Cyclization Prod_3_Amino Product B: 3-Amino-5-isopropylisoxazole (TARGET SCAFFOLD) Inter_Amidoxime->Prod_3_Amino Cyclization

Figure 1: Divergent synthesis pathways. Controlling the initial nucleophilic attack is critical for obtaining the 3-amino scaffold.

Detailed Experimental Protocols
Protocol A: Synthesis of 3-Amino-5-isopropylisoxazole

Targeting the 3-amino regioisomer via the amidoxime route.

Reagents:

  • 4-Methyl-3-oxopentanenitrile (1.0 eq)

  • Hydroxylamine hydrochloride (1.1 eq)

  • Sodium Hydroxide (NaOH) (1.1 eq) or Sodium Bicarbonate

  • Solvent: Ethanol/Water (1:1)

Step-by-Step Methodology:

  • Preparation: Dissolve Hydroxylamine HCl (1.1 eq) in water. Add NaOH (1.1 eq) slowly at 0°C to generate the free base in situ.

  • Addition: Add 4-Methyl-3-oxopentanenitrile (1.0 eq) dropwise to the solution.

  • Reflux: Heat the mixture to reflux (80°C) for 3-5 hours. Note: Monitoring by TLC is crucial to distinguish the formation of the amidoxime intermediate.

  • Workup: Cool to room temperature. The product often precipitates. If not, extract with Ethyl Acetate (3x).

  • Purification: Recrystallize from Ethanol/Hexane.

    • Validation:1H NMR (CDCl3) should show the isopropyl methine proton (~3.0 ppm) and the isoxazole ring proton (~5.5-5.8 ppm). The amino group typically appears as a broad singlet around 3.5-4.5 ppm.

Protocol B: General Amide Coupling (Functionalization)

Derivatizing the amine for SAR library generation.

System: HATU/DIPEA Coupling.

  • Dissolve the Carboxylic Acid partner (1.0 eq) in dry DMF.

  • Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir for 15 min to activate the acid.

  • Add 3-Amino-5-isopropylisoxazole (1.0 eq).

  • Stir at 60°C for 12 hours. (Isoxazol-3-amines are weakly nucleophilic; heat is often required compared to standard anilines).

  • QC Check: Monitor disappearance of the amine spot on TLC.

Strategic SAR Decision Tree

When should you deploy the 5-isopropyl analog? Use this logic flow to guide your optimization.

SAR_Logic Start Lead Compound Analysis (Isoxazole Core) Check_Metab Is the 5-Methyl group metabolically unstable? Start->Check_Metab Check_Pocket Is the binding pocket sterically restricted? Check_Metab->Check_Pocket Yes (High Clearance) Action_Keep Keep 5-Methyl (Maintain potency) Check_Metab->Action_Keep No (Stable) Check_Pocket->Action_Keep Yes (Tight fit) Action_Switch Switch to 5-Isopropyl (Block metabolism) Check_Pocket->Action_Switch No (Space available) Action_Phenyl Switch to 5-Phenyl (Explore Pi-interactions) Check_Pocket->Action_Phenyl No (Large hydrophobic pocket)

Figure 2: SAR Decision Tree for Isoxazole Substitution.

References
  • BenchChem. Aminoisoxazole: A Comparative Guide for Researchers. (2025).[1][2][3][4][5] Retrieved from

  • National Institutes of Health (NIH). Structure–Activity Relationship Studies of Isoxazole Derivatives. (2023).[1][6] Retrieved from

  • Google Patents. Preparation method of 3-amino-5-methyl isoxazole (CN107721941B). Retrieved from

  • MDPI. Structure–Activity Relationships of 3,4-Disubstituted 1,2,5-Oxadiazoles. (2023).[1][6] Retrieved from

Sources

Validation

A Senior Application Scientist's Guide to the Reproducible Synthesis of 5-Isopropylisoxazol-3-amine and Its Alternatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and drug discovery, the isoxazole scaffold remains a cornerstone for the development of novel therapeutic age...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug discovery, the isoxazole scaffold remains a cornerstone for the development of novel therapeutic agents. Among its derivatives, 5-alkyl-3-aminoisoxazoles have garnered significant attention due to their diverse biological activities. This guide provides an in-depth technical comparison of the synthesis of 5-Isopropylisoxazol-3-amine and its promising alternatives, with a core focus on experimental reproducibility, a critical factor in the journey from laboratory-scale synthesis to viable drug candidates.

Introduction: The Significance of the 5-Alkyl-3-Aminoisoxazole Moiety

The 5-alkyl-3-aminoisoxazole core is a privileged structure in medicinal chemistry, appearing in a range of compounds with demonstrated biological activities. The nature of the alkyl group at the 5-position can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, thereby modulating its pharmacokinetic and pharmacodynamic profile. 5-Isopropylisoxazol-3-amine, with its branched alkyl group, presents a unique profile that is often explored in the optimization of lead compounds.

This guide will delve into the practical aspects of synthesizing 5-Isopropylisoxazol-3-amine, addressing the common challenges that can impact reproducibility. Furthermore, we will present a comparative analysis with two key alternatives: 5-tert-butylisoxazol-3-amine and 5-cyclopropylisoxazol-3-amine. This comparison will provide researchers with the necessary data and insights to make informed decisions when selecting building blocks for their drug discovery programs.

Understanding the Synthetic Landscape: The [3+2] Cycloaddition Approach

The most prevalent and versatile method for the synthesis of 5-aminoisoxazoles is the [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition, between a nitrile oxide and an enamine.[1][2] This reaction is highly regioselective, consistently yielding the desired 5-amino substituted isoxazole.[2]

A key advantage of this method is that the intermediate isoxazolines often spontaneously eliminate a small molecule, such as hydrogen cyanide when using α-cyanoenamines, to directly afford the aromatic 5-aminoisoxazole product.[1]

Caption: General workflow of the [3+2] cycloaddition for 5-aminoisoxazole synthesis.

Section 1: Synthesis of 5-Isopropylisoxazol-3-amine: A Protocol Focused on Reproducibility

While general methods for 5-substituted-3-aminoisoxazoles are described in the literature, a detailed and optimized protocol for 5-Isopropylisoxazol-3-amine is crucial for ensuring consistent results. The following protocol is a synthesis of established procedures, designed to mitigate common sources of irreproducibility.

Key Factors Influencing Reproducibility:
  • Purity of Starting Materials: The purity of the starting β-ketonitrile is paramount. Impurities can lead to side reactions and complicate purification.

  • Reaction Temperature: The cyclization reaction is often exothermic. Careful temperature control is necessary to prevent the formation of byproducts.

  • pH Control: The pH of the reaction mixture can influence the rate of reaction and the stability of the final product.

  • Purification Method: Purification of aminoisoxazoles can be challenging due to their polarity and potential for metal chelation.

Detailed Experimental Protocol: Synthesis of 5-Isopropylisoxazol-3-amine

This protocol is based on the well-established reaction of a β-ketonitrile with hydroxylamine.[2]

Step 1: Synthesis of 4-methyl-3-oxopentanenitrile (Isopropyl β-ketonitrile)

This precursor can be synthesized via a Claisen condensation between ethyl isobutyrate and acetonitrile. For consistency, it is recommended to purify the β-ketonitrile by vacuum distillation before use.

Step 2: Cyclization to form 5-Isopropylisoxazol-3-amine

  • Reaction Setup: To a solution of hydroxylamine hydrochloride (1.1 equivalents) in ethanol, add sodium hydroxide (1.1 equivalents) as a 50% aqueous solution, while maintaining the temperature below 20°C.

  • Addition of β-ketonitrile: Slowly add 4-methyl-3-oxopentanenitrile (1.0 equivalent) to the reaction mixture, ensuring the temperature does not exceed 30°C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, neutralize the mixture with hydrochloric acid to a pH of ~7. Concentrate the mixture under reduced pressure to remove the ethanol.

  • Extraction: Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Caption: Synthetic workflow for 5-Isopropylisoxazol-3-amine.

Expected Characterization Data:
Technique Expected Data
¹H NMR (400 MHz, CDCl₃) δ ~5.4 (s, 1H, isoxazole-H), 4.1 (br s, 2H, NH₂), 3.0 (sept, 1H, CH), 1.3 (d, 6H, CH₃)
¹³C NMR (100 MHz, CDCl₃) δ ~175 (C-5), 160 (C-3), 90 (C-4), 30 (CH), 22 (CH₃)
IR (KBr, cm⁻¹) ~3400-3200 (N-H stretch), ~2970 (C-H stretch), ~1620 (N-H bend), ~1580, 1480 (C=N, C=C stretch)
Mass Spec (EI) m/z = 140 (M⁺)

Note: Predicted spectroscopic data is based on analogous structures and may vary slightly.

Section 2: Comparative Analysis of Alternative 5-Alkyl-3-Aminoisoxazoles

The choice of the 5-alkyl substituent can significantly impact not only the biological activity but also the synthetic accessibility and reproducibility. Here, we compare 5-Isopropylisoxazol-3-amine with two common alternatives: 5-tert-butylisoxazol-3-amine and 5-cyclopropylisoxazol-3-amine.

5-tert-Butylisoxazol-3-amine

The tert-butyl group is often used to introduce steric bulk, which can enhance metabolic stability by blocking sites of metabolism.

  • Synthesis: The synthesis of 5-tert-butylisoxazol-3-amine follows a similar protocol to the isopropyl analog, starting from the corresponding β-ketonitrile (4,4-dimethyl-3-oxopentanenitrile). The synthesis of this precursor can be more challenging due to the steric hindrance of the tert-butyl group.

  • Reproducibility: The cyclization reaction may require longer reaction times or slightly elevated temperatures to achieve full conversion. Purification can sometimes be simpler due to the increased crystallinity of the product.

  • Applications: This analog is frequently utilized in the development of kinase inhibitors and other targeted therapies where steric shielding of a pharmacophore is desired.[3]

5-Cyclopropylisoxazol-3-amine

The cyclopropyl group is a popular bioisostere for larger alkyl groups. It can improve potency and metabolic stability while maintaining or improving physicochemical properties.[4]

  • Synthesis: The synthesis requires the corresponding β-ketonitrile, cyclopropyl 2-cyanoethyl ketone. The synthesis of this starting material can be more complex and may involve multiple steps.

  • Reproducibility: The synthesis of the cyclopropyl β-ketonitrile can be a source of variability. The subsequent cyclization reaction is generally straightforward.

  • Applications: The cyclopropyl moiety is often incorporated into drug candidates to enhance their binding affinity and metabolic profile.

Performance Comparison Table:
Parameter 5-Isopropylisoxazol-3-amine 5-tert-Butylisoxazol-3-amine 5-Cyclopropylisoxazol-3-amine
Synthetic Accessibility ModerateModerate to DifficultDifficult
Typical Yield 60-75%55-70%50-65%
Purification Challenge ModerateLow to ModerateModerate
Key Reproducibility Factor Purity of β-ketonitrileSynthesis of β-ketonitrileSynthesis of β-ketonitrile
Primary Application Area General medicinal chemistryKinase inhibitors, metabolic stabilityBioisosteric replacement, potency enhancement

Section 3: Troubleshooting and Ensuring Reproducibility

Even with a robust protocol, variations in experimental outcomes can occur. Here are some common issues and their solutions:

  • Low Yield:

    • Cause: Incomplete reaction, degradation of starting material or product.

    • Solution: Monitor the reaction closely by TLC or LC-MS. Ensure the purity of the β-ketonitrile. Control the reaction temperature carefully.

  • Formation of Byproducts:

    • Cause: Incorrect stoichiometry, temperature fluctuations, or impure reagents.

    • Solution: Use precise amounts of reagents. Maintain strict temperature control. Use high-purity starting materials.

  • Difficult Purification:

    • Cause: Presence of polar impurities, similar polarity of product and byproducts.

    • Solution: Optimize the chromatographic conditions. Consider alternative purification techniques such as crystallization or preparative HPLC. The use of acidic or basic additives to the chromatography eluent can sometimes improve separation.

Caption: A decision-making flowchart for troubleshooting low yields.

Conclusion and Future Perspectives

The reproducible synthesis of 5-alkyl-3-aminoisoxazoles is a critical step in the drug discovery pipeline. This guide has provided a detailed protocol for the synthesis of 5-Isopropylisoxazol-3-amine, highlighting key factors that influence its reproducibility. By understanding these factors and implementing rigorous experimental controls, researchers can ensure the consistent production of this valuable building block.

The comparative analysis with 5-tert-butylisoxazol-3-amine and 5-cyclopropylisoxazol-3-amine offers a framework for selecting the most appropriate analog based on synthetic feasibility and desired pharmacological properties. As the demand for novel and effective therapeutics continues to grow, the development of robust and reproducible synthetic methodologies for key heterocyclic scaffolds will remain a paramount objective in the field of medicinal chemistry.

References

  • ChemBK. 5-Isopropylisoxazol-3-amine. (2024). Available at: [Link].

  • Khalfallah, A. REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. J. Mar. Chim. Heterocycl.2022, 21 (4), 1-5.
  • Lasri, J.; Boucher, J. L.; Stella, L. One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines. Molecules2008, 13 (8), 1599-1607.
  • Chao, Q. et al. Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1][5]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. J. Med. Chem.2009 , 52 (23), 7808-7816.

  • Longdom Publishing SL. Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. (2023). Available at: [Link].

Sources

Comparative

Head-to-head comparison of 5-Isopropylisoxazol-3-amine and 3-amino-5-methylisoxazole

Executive Summary This guide provides a technical comparison between 5-Isopropylisoxazol-3-amine and 3-amino-5-methylisoxazole , two critical heterocyclic building blocks used in medicinal chemistry. While they share the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between 5-Isopropylisoxazol-3-amine and 3-amino-5-methylisoxazole , two critical heterocyclic building blocks used in medicinal chemistry. While they share the core 3-aminoisoxazole scaffold, their substitution patterns—isopropyl vs. methyl—dictate divergent physicochemical profiles, synthetic utilities, and biological applications.

  • 3-Amino-5-methylisoxazole is the industry standard for sulfonamide antibiotics (e.g., Sulfamethoxazole) and is characterized by low steric bulk and high water solubility.

  • 5-Isopropylisoxazol-3-amine is a specialized "lipophilic switch" scaffold, primarily used in modern drug discovery (e.g., Spinal Muscular Atrophy research) to probe hydrophobic pockets and improve membrane permeability without significantly altering electronic properties.

Part 1: Physicochemical & Technical Profile

The choice between these two scaffolds often hinges on the balance between Ligand Efficiency (LE) and Lipophilic Efficiency (LipE) . The isopropyl group adds significant bulk and lipophilicity, which can be advantageous for blood-brain barrier (BBB) penetration but may reduce solubility.

Comparative Data Table
Feature3-Amino-5-methylisoxazole5-Isopropylisoxazol-3-amine
CAS Number 1072-67-9 55809-38-6
Structure Methyl group at C5Isopropyl group at C5
Molecular Weight 98.10 g/mol 126.16 g/mol
Formula C₄H₆N₂OC₆H₁₀N₂O
LogP (Calc.) ~0.1 (Hydrophilic)~1.1 (Lipophilic)
pKa (Conj. Acid) ~2.0 – 2.4~2.5 – 2.8 (Slightly more basic)
Steric Bulk (A-value) Low (1.70 kcal/mol)High (2.15 kcal/mol)
Primary Application Antibiotics, AgrochemicalsCNS targets, Kinase Inhibitors
Cost/Availability Commodity Chemical (Low Cost)Specialty Reagent (Higher Cost)

Part 2: Synthetic Routes & Manufacturing[1][2]

The synthesis of both compounds relies on the cyclization of


-ketonitriles with hydroxylamine, but the precursor availability drives the cost difference.
Synthesis of 3-Amino-5-methylisoxazole (Standard Route)

The industrial route involves the reaction of 3-aminocrotononitrile or acetoacetonitrile with hydroxylamine.

  • Precursors: Acetoacetonitrile + Hydroxylamine HCl.

  • Conditions: Aqueous/Alcoholic base (NaOH/EtOH), reflux.

  • Yield: High (>85%).

  • Key Challenge: Control of exotherm and regioisomer formation (5-amino-3-methyl isomer).

Synthesis of 5-Isopropylisoxazol-3-amine

The isopropyl variant requires 4-methyl-3-oxopentanenitrile (isobutyrylacetonitrile), which is less stable and more expensive to source.

  • Precursors: Isobutyrylacetonitrile + Hydroxylamine HCl.

  • Alternative Route: 1,3-Dipolar cycloaddition of nitrile oxides to 1-cyanoenamines.

  • Conditions: Requires careful pH control to prevent hydrolysis of the bulky nitrile precursor.

Visualization: Comparative Synthesis Workflow

SynthesisComparison cluster_0 Methyl Variant (CAS 1072-67-9) cluster_1 Isopropyl Variant (CAS 55809-38-6) M_Start Acetoacetonitrile M_Cond NaOH / EtOH Reflux M_Start->M_Cond M_Reagent + Hydroxylamine HCl M_Reagent->M_Cond M_Prod 3-Amino-5-methylisoxazole M_Cond->M_Prod Cyclization I_Start Isobutyrylacetonitrile (4-methyl-3-oxopentanenitrile) I_Cond NaOEt / EtOH Controlled pH I_Start->I_Cond I_Reagent + Hydroxylamine HCl I_Reagent->I_Cond I_Prod 5-Isopropylisoxazol-3-amine I_Cond->I_Prod Sterically Hindered Cyclization

Figure 1: Parallel synthetic pathways showing the precursor differentiation. The isopropyl route requires tighter pH control due to the steric bulk of the isobutyryl group.

Part 3: Reactivity & Medicinal Chemistry Applications

Nucleophilicity and Coupling

Both amines are weak nucleophiles due to the electron-withdrawing nature of the isoxazole ring. However, the isopropyl group exerts a subtle positive inductive effect (+I) , making the amine slightly more basic than the methyl variant, though steric hindrance often negates this benefit in reaction rates.

  • Amide Coupling:

    • Methyl: Reacts readily with acid chlorides or standard coupling agents (EDC/HOBt).

    • Isopropyl: Often requires stronger activation (e.g., HATU , POCl₃ , or Ghosez’s reagent ) to overcome the steric shielding of the N-nucleophile if the electrophile is also bulky.

"Lipophilic Switch" Strategy

In drug design, swapping the methyl for an isopropyl group is a strategic move to fill hydrophobic pockets in a target protein.

  • Case Study: SMA (Spinal Muscular Atrophy)

    • Context: Research into stabilizing the Survival Motor Neuron (SMN) protein.

    • Experiment: Researchers synthesized "reverse amide" analogs.

    • Observation: The 5-isopropylisoxazol-3-amine derivative (Compound 16) was synthesized to probe the hydrophobic tolerance of the binding site compared to smaller analogs. The isopropyl group provided a better fit for the lipophilic domain of the target, improving potency compared to the methyl analog, although solubility was reduced.

Decision Tree: Selecting the Right Scaffold

SelectionTree Start Select Isoxazole Scaffold Q1 Target Binding Pocket Type? Start->Q1 Hydrophilic Small / Polar / Solvent Exposed Q1->Hydrophilic Tight Space Hydrophobic Large / Lipophilic / Buried Q1->Hydrophobic Hydrophobic Pocket Methyl Use 3-Amino-5-methylisoxazole (Low Sterics, High Solubility) Hydrophilic->Methyl Isopropyl Use 5-Isopropylisoxazol-3-amine (High Lipophilicity, Better BBB Pen) Hydrophobic->Isopropyl Consideration Check Solubility Limits Isopropyl->Consideration

Figure 2: Decision framework for medicinal chemists choosing between methyl and isopropyl variants based on target topology.

Part 4: Experimental Protocols

Protocol A: General Amide Coupling (Isopropyl Variant)

Due to lower nucleophilicity and higher sterics, this protocol uses HATU.

  • Reagents: Carboxylic acid (1.0 eq), 5-Isopropylisoxazol-3-amine (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq).

  • Solvent: Anhydrous DMF or DCM.

  • Procedure:

    • Dissolve carboxylic acid in DMF.

    • Add DIPEA and HATU; stir for 15 min to activate ester.

    • Add 5-Isopropylisoxazol-3-amine.[1][2][3][4][5]

    • Stir at RT for 12–24h (Heating to 50°C may be required for bulky acids).

    • Workup: Dilute with EtOAc, wash with LiCl (aq) to remove DMF, then NaHCO₃.

  • Note: The methyl variant typically reacts within 2–4 hours under identical conditions.

Protocol B: Hinsberg Test (Differentiation)

While both are primary amines, their reaction rates with benzenesulfonyl chloride differ.

  • Methyl: Reacts rapidly to form a sulfonamide precipitate (soluble in base).

  • Isopropyl: Reacts slower; requires vigorous stirring due to the steric bulk adjacent to the amine.

References

  • PubChem. 3-Amino-5-methylisoxazole (Compound Summary). National Library of Medicine. Available at: [Link]

  • Cherry, J. J., et al. (2013). Discovery of a Small Molecule Probe That Post-Translationally Stabilizes the Survival Motor Neuron Protein for the Treatment of Spinal Muscular Atrophy. Journal of Medicinal Chemistry. Available at: [Link]

  • Khalfallah, A. (2022). Reactions of 5-methyl-isoxazol-3-amine with activated enol ethers. Moroccan Journal of Heterocyclic Chemistry. Available at: [Link]

  • Google Patents.Synthesis method of 4-methyl-3-oxo-valeronitrile (CN113185428B).

Sources

Validation

Assessing the Selectivity of 5-Isopropylisoxazol-3-amine-based Enzyme Inhibitors

This guide provides a technical assessment of 5-Isopropylisoxazol-3-amine derivatives, focusing on their application as selective inhibitors in drug discovery. While the "3,5-dimethylisoxazole" moiety is a ubiquitous pha...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical assessment of 5-Isopropylisoxazol-3-amine derivatives, focusing on their application as selective inhibitors in drug discovery. While the "3,5-dimethylisoxazole" moiety is a ubiquitous pharmacophore (notably in BET bromodomain inhibitors and kinase inhibitors), the 5-isopropyl variant represents a strategic medicinal chemistry modification designed to enhance selectivity through steric probing and hydrophobic packing.[1]

This guide outlines the mechanistic rationale for this scaffold, compares it against standard alternatives, and details the experimental protocols required to validate its selectivity profile.[1]

Part 1: Mechanistic Rationale & Scaffold Analysis[1]

The 5-Isopropylisoxazol-3-amine scaffold functions as a bioisostere for amide or urea linkers and, more critically, as a pharmacophore capable of engaging specific binding pockets—such as the acetyl-lysine (KAc) binding pocket in bromodomains or the ATP-binding hinge region in kinases.[1]

The "Selectivity Switch": Isopropyl vs. Methyl

The core medicinal chemistry strategy behind substituting a 5-methyl group (standard in probes like JQ1 or I-BET151) with a 5-isopropyl group is Steric Differentiation .[1]

  • Hydrophobic Packing: The isopropyl group adds significant steric bulk (

    
    ) compared to a methyl group (
    
    
    
    ).[1] This allows the inhibitor to probe the depth and width of hydrophobic sub-pockets (e.g., the WPF shelf in BET proteins or the Gatekeeper region in kinases).[1]
  • Entropic Penalty: The isopropyl group has limited rotational freedom when bound. If the target pocket is not sufficiently large or flexible (induced fit), binding is disfavored.[1] This acts as a "negative selector" against off-targets with smaller pockets.[1]

  • Electronic Effects: The isoxazole ring acts as a hydrogen bond acceptor/donor system.[1] The 3-amine provides a critical H-bond donor (often to a backbone carbonyl), while the ring nitrogen accepts H-bonds (e.g., from Asn140 in BRD4).[1]

Target Classes
  • Epigenetic Readers (BET Bromodomains): Used to mimic the acetyl-lysine recognition motif.[1] The isopropyl group challenges the "WPF shelf" region, potentially differentiating between BRD4 and other bromodomains (e.g., CREBBP).[1]

  • Kinases: The isoxazole-amine can bind to the hinge region.[1] The 5-isopropyl group can induce selectivity by clashing with bulky gatekeeper residues in non-target kinases.[1]

Part 2: Comparative Performance Analysis

This section compares 5-Isopropylisoxazol-3-amine derivatives against the industry-standard 3,5-Dimethylisoxazole scaffold.[1]

Feature5-Isopropylisoxazol-3-amine (Subject)3,5-Dimethylisoxazole (Alternative)Implication for Drug Discovery
Steric Demand High (Isopropyl group)Low (Methyl group)Isopropyl variants are less promiscuous; they require larger hydrophobic pockets.[1]
Selectivity Profile Narrow/Tuned. Likely to spare structurally related isoforms (e.g., BRD4 vs. BRD2/3 differentiation).[1]Broad/Pan-active. Often inhibits entire families (e.g., Pan-BET inhibition).[1]Use Isopropyl for isoform-specific tool compounds.
Ligand Efficiency (LE) Moderate. Higher MW and lipophilicity (cLogP) slightly reduce LE.[1]High. Compact and efficient binder.[1]Isopropyl trades LE for Selectivity.[1]
Solubility Lower. Increased lipophilicity.[1]Moderate/High. Formulation may require solubilizing tails (e.g., morpholine).[1]
Metabolic Stability Variable. Isopropyl methine is a potential oxidative site (CYP attack).[1]Moderate. Methyl groups are also metabolic soft spots.[1]Both require PK optimization (e.g., fluorination).[1]
Decision Matrix: When to use which?
  • Use 3,5-Dimethylisoxazole when you need a potent "pan-inhibitor" for initial target validation (e.g., "Does inhibiting this entire family kill the cancer cell?").[1]

  • Use 5-Isopropylisoxazol-3-amine when you need to deconvolute toxicity or prove that a specific isoform is the driver (e.g., "Is the toxicity driven by BRD4 or BRD2?").[1]

Part 3: Experimental Protocols for Selectivity Assessment

To scientifically validate the selectivity claims of a 5-isopropyl-based inhibitor, you must perform the following hierarchical assay workflow.

Protocol 1: Differential Scanning Fluorimetry (DSF / Thermal Shift)

Purpose: Rapidly assess target engagement and relative affinity across a panel of related proteins.[1]

  • Reagents: Recombinant protein domains (e.g., BRD2, BRD3, BRD4), SYPRO Orange dye, Compound (10 mM DMSO stock).[1]

  • Setup:

    • Mix Protein (2-5 µM final) with SYPRO Orange (5x final) in assay buffer (e.g., 10 mM HEPES pH 7.5, 500 mM NaCl).[1]

    • Add Compound (final conc. 10 µM) or DMSO control.[1]

  • Execution:

    • Ramp temperature from 25°C to 95°C at 1°C/min in a qPCR machine.

    • Monitor fluorescence (Ex/Em: 490/575 nm).[1]

  • Analysis: Calculate the Melting Temperature (

    
    ) using the Boltzmann fit.[1]
    
    • 
       .[1]
      
    • Success Criterion: A selective inhibitor should show a significantly higher

      
       (>2°C difference) for the primary target vs. off-targets.[1]
      
Protocol 2: TR-FRET Competition Binding Assay (IC50)

Purpose: Quantify potency and selectivity ratios.[1]

  • Principle: Time-Resolved Fluorescence Resonance Energy Transfer. Competition between a biotinylated ligand (tracer) and the test compound for the His-tagged protein.[1]

  • Reagents:

    • Europium-labeled anti-His antibody (Donor).[1]

    • Streptavidin-APC (Acceptor).[1]

    • Biotinylated Reference Ligand (e.g., JQ1-biotin).[1]

  • Workflow:

    • Step 1: Dispense 5 µL of test compound (serial dilution) into 384-well plate.

    • Step 2: Add 5 µL of Protein/Ab-Eu mix. Incubate 15 min.

    • Step 3: Add 5 µL of Tracer/SA-APC mix. Incubate 60 min at RT.

    • Step 4: Read on EnVision or PHERAstar (Ex: 337 nm, Em: 665/615 nm).[1]

  • Calculation:

    • Plot HTRF Ratio (665/615) vs. log[Compound].

    • Fit to 4-parameter logistic equation to determine

      
      .[1]
      
    • Selectivity Ratio:

      
      . Ideally >10x.
      
Protocol 3: Wide-Panel Selectivity Profiling (e.g., BROMOscan or KinomeScan)

Purpose: Unbiased assessment of off-target liabilities.[1]

  • Method: Submit the 5-isopropyl compound to a commercial phage-display or active-site competition panel (e.g., Eurofins/DiscoverX).[1]

  • Metric: Selectivity Score (S-score) .

    • 
      .
      
    • Benchmark: A highly selective probe should have an

      
       (inhibiting <5% of the kinome/bromodome).[1]
      

Part 4: Visualization of Logic & Workflow[1]

Diagram 1: The Selectivity Mechanism (Steric Filtering)

This diagram illustrates how the 5-isopropyl group physically excludes the inhibitor from "shallow" off-target pockets while fitting into "deep" target pockets.[1]

SelectivityMechanism Compound 5-Isopropyl Isoxazole Inhibitor Target Target Protein (Deep/Flexible Pocket) Compound->Target Fits Hydrophobic Shelf OffTarget Off-Target Isoform (Shallow/Rigid Pocket) Compound->OffTarget Isopropyl Group Too Bulky Binding Stable Binding (High Affinity) Target->Binding Clash Steric Clash (No Binding) OffTarget->Clash

Caption: The 5-isopropyl group acts as a steric filter.[1] It accommodates deep hydrophobic pockets (Target) but clashes with shallow pockets in related isoforms (Off-Target), unlike the smaller methyl group.[1]

Diagram 2: Selectivity Assessment Workflow

This flowchart guides the researcher through the validation process.

AssessmentWorkflow Start Start: 5-Isopropyl Candidate Synthesis Step1 Primary Screen (TR-FRET) Determine IC50 vs Target Start->Step1 Decision1 Potency < 100 nM? Step1->Decision1 Step2 Counter-Screen (TR-FRET) Test vs Nearest Neighbor (e.g., BRD4 vs BRD2) Decision1->Step2 Yes Refine Refine Structure (Modify Linker/Tail) Decision1->Refine No Decision2 Selectivity > 10x? Step2->Decision2 Step3 Biophysical Validation (TSA) Confirm Target Engagement Decision2->Step3 Yes Decision2->Refine No Step4 Wide Panel Profiling (Kinome/Bromodome Scan) Step3->Step4 Result Validated Selective Probe Step4->Result Refine->Start

Caption: Hierarchical validation workflow ensuring that potency is established before investing in expensive selectivity profiling.

References

  • Cherry, J. J., et al. (2013). Discovery of a Small Molecule Probe That Post-Translationally Stabilizes the Survival Motor Neuron Protein for the Treatment of Spinal Muscular Atrophy.[1] Journal of Medicinal Chemistry.[1] Link

    • Relevance: Establishes the synthesis and optimization of 5-isopropylisoxazol-3-amine deriv
  • Hewings, D. S., et al. (2012). Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands.[1] Journal of Medicinal Chemistry.[1] Link[1]

    • Relevance: Provides the comparative baseline for the 3,5-dimethylisoxazole scaffold and structural d
  • Filippakopoulos, P., et al. (2010). Selective inhibition of BET bromodomains.[1] Nature.[1] Link[1]

    • Relevance: The foundational text on assessing selectivity in this protein class (JQ1 reference).[1]

  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity.[1] Nature Biotechnology.[1] Link[1]

    • Relevance: Defines the "Selectivity Score (S-score)" methodology referenced in Protocol 3.

Sources

Safety & Regulatory Compliance

Safety

5-Isopropylisoxazol-3-amine: Laboratory Disposal &amp; Safety Guide

[1][2] Executive Summary: The "Stop-Look-Go" Protocol This guide supersedes generic "organic waste" protocols. 5-Isopropylisoxazol-3-amine (CAS: 55809-38-6 ) presents a dual hazard profile: it is a primary organic base c...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary: The "Stop-Look-Go" Protocol

This guide supersedes generic "organic waste" protocols. 5-Isopropylisoxazol-3-amine (CAS: 55809-38-6 ) presents a dual hazard profile: it is a primary organic base capable of exothermic acid-base reactions, and it contains an isoxazole ring (N-O bond), which possesses inherent thermal instability under specific stress conditions.[1][2]

Immediate Action Required:

  • DO NOT dispose of down the drain.[2]

  • DO NOT mix with oxidizing acids (Nitric, Perchloric) or strong oxidizers.[1][2]

  • DO segregate into "Alkaline Organic" or "Nitrogenous Waste" streams.[2]

  • DO incinerate via a licensed facility equipped with NOx scrubbers.[1][2]

Chemical Profile & Hazard Assessment

Pillar 1: Causality & Expertise

To dispose of a chemical safely, one must understand its reactive potential.[1][2] We do not simply "throw away" this compound; we stabilize it for transport to its final destruction point.[1][2]

The Isoxazole-Amine Risk Factor

The isoxazole ring features a weak nitrogen-oxygen (N-O) bond.[1][2][3] While the isopropyl group at position 5 adds steric bulk and stability compared to the parent 3-aminoisoxazole (which can decompose explosively), the core structure remains energetic.[1]

PropertyDataOperational Implication
CAS Number 55809-38-6Use for waste manifesting and labeling.[1][2]
Functional Groups Primary Amine (-NH₂), Isoxazole RingBasic; potential for exothermic salt formation.[1][2]
Physical State Crystalline Solid / Oil (purity dependent)Dust hazard if solid; absorption hazard if oil.[1][2]
GHS Classification Skin Irrit. 2, Eye Irrit. 2, STOT SE 3Requires full PPE (Nitrile gloves, safety glasses).[1]
Thermal Stability Warning: N-O bond cleavage >160°CNever distill residues to dryness at high heat.[1][2]
Incompatibility Matrix

Why this matters: Accidental mixing in a central waste carboy is the leading cause of lab fires.[2]

  • Acids (Strong): Exothermic reaction forms salts.[1][2] If the acid is oxidizing (e.g., Nitric), it can trigger ring cleavage and runaway decomposition.[1]

  • Acyl Chlorides/Anhydrides: Violent reaction generating heat and pressure.[2]

  • Hypochlorites (Bleach): Can form unstable N-chloroamines.[1][2]

Pre-Disposal Stabilization Protocol

Pillar 2: The Self-Validating System

A self-validating system ensures that the waste is safe before it leaves your bench.[1][2] Follow this workflow to prepare the chemical for the central waste area.

Step 1: Phase Identification

Determine if the waste is Pure Substance (expired stock) or Reaction Mixture (mother liquor/solvent waste).[1][2]

Step 2: The "Quench & Check" (For Reaction Mixtures)

If the amine was used in a reaction involving strong reagents, you must validate that the mixture is passive.[2]

  • Peroxide Test: If ether/THF was used as a solvent, test for peroxides.[2] If >10 ppm, treat with ferrous sulfate before disposal.[1][2]

  • pH Check: Dip a pH strip into the waste.[2]

    • If Acidic (pH < 4): Slowly neutralize with Sodium Bicarbonate (NaHCO₃) to pH 6-8.[1][2] Why? Adding acidic waste to a basic amine waste drum will cause heat generation and potential drum over-pressurization.[2]

    • If Basic (pH > 8): Safe to proceed to the Alkaline stream.[2]

Step 3: Container Selection
  • Solid Waste: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1][2] Avoid metal containers (corrosion risk).[1][2][4]

  • Liquid Waste: Use an HDPE carboy or amber glass (if photosensitive byproducts are present).[1][2]

Disposal Workflow

Pillar 3: Visualization

The following diagram outlines the decision logic for disposing of 5-Isopropylisoxazol-3-amine.

DisposalWorkflow Start Waste Generation: 5-Isopropylisoxazol-3-amine CheckState Physical State? Start->CheckState Solid Solid (Pure/Residue) CheckState->Solid Liquid Liquid (Solution) CheckState->Liquid StreamA Stream A: Solid Hazardous Waste (Label: Toxic, Irritant) Solid->StreamA CheckMix Is it mixed with Acids or Oxidizers? Liquid->CheckMix Neutralize Neutralize to pH 6-8 (Use NaHCO3) CheckMix->Neutralize Yes (Acidic/Oxidizing) StreamB Stream B: Organic Alkaline Waste (Halogen-free) CheckMix->StreamB No (Already Basic/Inert) Neutralize->StreamB Disposal Final Disposal: High-Temp Incineration StreamA->Disposal StreamB->Disposal

Figure 1: Decision matrix for segregating isoxazole-amine waste streams to prevent incompatibility incidents.

Regulatory & Compliance Framework

RCRA Classification (USA)

Under the EPA's Resource Conservation and Recovery Act (RCRA), this compound does not have a specific "P" or "U" list code.[1] However, it must be characterized by the generator:

  • Characteristic of Ignitability (D001): If in a flammable solvent.[2]

  • Characteristic of Reactivity (D003): Only if potentially explosive (unlikely for this derivative, but possible if dry and impure).[1]

  • Default Status: Manage as Hazardous Waste based on toxicity and irritation potential.[2]

Final Destruction Method

The only acceptable method for final destruction is High-Temperature Incineration .[1][2]

  • Why? The nitrogen content requires incineration facilities with secondary combustion chambers and scrubbers to capture Nitrogen Oxides (NOx) and prevent atmospheric release.[2]

  • Labeling: Ensure the waste tag explicitly lists "5-Isopropylisoxazol-3-amine" and not just "Organic Amines." This alerts the waste handler to the specific nitrogen burden.[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1810216, 3-Isoxazolamine. Retrieved from [Link][1][2]

    • Context: Provides structural alerts for the isoxazole amine core and thermal instability d
    • Context: Specific GHS hazard classification (H315, H319, H335) and physical properties.[1][2]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[2] National Academies Press.[1][2] Retrieved from [Link]

    • Context: Authoritative guidelines on amine segregation and waste stream management (Chapter 8).[1][2]

  • U.S. Environmental Protection Agency (2024). Hazardous Waste Generators: Managing Your Waste. Retrieved from [Link][1][2]

    • Context: Regulatory framework for characterizing non-listed hazardous waste.[1][2][4][5]

Sources

Handling

Personal protective equipment for handling 5-Isopropylisoxazol-3-amine

Executive Summary: The Risk Profile At a Glance: 5-Isopropylisoxazol-3-amine is a heterocyclic primary amine used frequently as a building block in pharmaceutical synthesis (e.g., Valdecoxib analogs).[1] While often clas...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Risk Profile

At a Glance: 5-Isopropylisoxazol-3-amine is a heterocyclic primary amine used frequently as a building block in pharmaceutical synthesis (e.g., Valdecoxib analogs).[1] While often classified as an irritant (H315, H319, H335) rather than acutely toxic, its amine functionality presents specific permeation risks that standard laboratory protocols often overlook.

Critical Operational Constraints:

  • Air Sensitivity: Primary amines are susceptible to oxidation and carbamate formation (reaction with atmospheric CO₂). Handle under inert atmosphere (Nitrogen/Argon).

  • Thermal Instability: Isoxazole rings can be thermally sensitive. Store at 2–8°C .

  • Glove Permeation: Standard nitrile gloves offer limited protection against amines.[2]

Hazard Identification & Risk Assessment

Before selecting PPE, we must understand the causality of the risk.

Hazard ClassGHS CodeSignalMechanism of Action
Skin Irritation H315WarningBasic nitrogen lone pair reacts with skin lipids/proteins, causing dermatitis.
Eye Irritation H319WarningCaustic damage to corneal tissue upon contact with dust or concentrated solution.
STOT-SE H335WarningInhalation of dust/vapors irritates the upper respiratory tract mucous membranes.

Expert Insight: Do not underestimate the "Warning" signal. Amines are notorious sensitizers. Repeated low-level exposure (via glove permeation) can lead to acquired chemical hypersensitivity.

The PPE Matrix: Beyond the Basics

Standard lab coats and safety glasses are insufficient for direct handling of amine-functionalized heterocycles. The following protocol relies on permeation kinetics rather than generic safety rules.

Hand Protection (The "Nitrile Trap")

The Problem: Nitrile rubber is generally weak against amines. Small amine molecules can permeate thin nitrile films without visible degradation. The Solution:

  • Routine Handling (Solid/Weighing): Double-gloving is mandatory.

    • Inner Layer: 4 mil Nitrile (barrier).

    • Outer Layer: 5-8 mil Nitrile (mechanical protection).

    • Protocol: Change outer gloves immediately upon splash; change inner gloves every 2 hours.

  • Spill Cleanup / Concentrated Solutions: Do not use standard nitrile. Use Silver Shield (Laminate) or Butyl Rubber gloves.

Respiratory & Eye Protection
  • Solids (Powder): The primary risk is airborne dust.

    • Primary Control: Fume hood (Face velocity: 0.5 m/s).

    • PPE:[1][3][4] Chemical splash goggles (vented) are superior to safety glasses to prevent dust migration behind the lens.

  • Solutions:

    • PPE:[1][3][4] Safety glasses with side shields are acceptable if working strictly within a sash-lowered fume hood.

Operational Workflows

Visualization: PPE Decision Logic

This diagram illustrates the decision-making process for selecting the correct protective gear based on the state of the matter.

PPE_Logic Start Start: Handling 5-Isopropylisoxazol-3-amine State Determine Physical State Start->State Solid Solid / Powder Form State->Solid Liquid Solution / Liquid Form State->Liquid Hood Engineering Control: Chemical Fume Hood Solid->Hood Conc_Check Concentration > 1M or Spill? Liquid->Conc_Check Eye_Solid Eye Protection: Chemical Goggles (Sealed) Hood->Eye_Solid Glove_Solid Hand Protection: Double Nitrile (Change >2hrs) Eye_Solid->Glove_Solid Standard_Liq Standard Handling Conc_Check->Standard_Liq No High_Risk_Liq High Risk / Spill Conc_Check->High_Risk_Liq Yes Glove_Std Hand Protection: Double Nitrile (Splash Guard) Standard_Liq->Glove_Std Glove_High Hand Protection: Silver Shield / Laminate High_Risk_Liq->Glove_High caption Figure 1: PPE Selection Logic based on physical state and concentration risk.

Handling Protocol: Weighing & Dispensing

Objective: Prevent static-induced dispersal of the amine powder.

  • Preparation:

    • Equip PPE (Double nitrile gloves, lab coat, goggles).

    • Place an ionizing fan or anti-static gun inside the fume hood if available. Organic amines can carry significant static charge.

    • Pre-weigh the receiving vessel (flask containing solvent) to avoid transferring dry powder multiple times.

  • Transfer:

    • Open the container only inside the hood.

    • Use a disposable anti-static spatula.

    • Scientific Note: If the compound appears caked or discolored (yellow/brown), it may have oxidized. Do not heat to break clumps; mechanical crushing is safer.

  • Inerting:

    • Flush the headspace of the stock container with Nitrogen or Argon before resealing.

    • Seal with Parafilm to prevent moisture ingress (hygroscopicity leads to hydrolysis/degradation).

Emergency Response & Decontamination

Spill Management (Solid)
  • Evacuate the immediate area of personnel.

  • Isolate: Mark the zone.

  • PPE Upgrade: If the spill is >5g, wear a Tyvek sleeve or apron to prevent clothing contamination.

  • Cleanup:

    • Do not dry sweep (creates dust).

    • Cover with a wet paper towel (dampened with isopropyl alcohol or water) to suppress dust.

    • Scoop into a wide-mouth waste jar.

    • Wipe surface with 1% Acetic Acid solution (neutralizes the amine residue) followed by water.

Skin Exposure[5]
  • Immediate Action: Flush with water for 15 minutes.

  • Contraindication: Do not use vinegar or acidic solutions on the skin to "neutralize" the burn. The heat of neutralization can cause further thermal injury. Use water only.

Disposal Protocols

Disposal must align with the chemical nature of the substance (Organic Base).

Waste StreamClassificationNotes
Solid Waste Hazardous Organic SolidBag double-bagged in clear polyethylene. Label "Toxic/Irritant Solid".
Liquid Waste Basic Organic WasteSegregate from acids to prevent exothermic neutralization in the waste drum.
Contaminated PPE Hazardous DebrisGloves and paper towels from cleanup must be treated as chemical waste, not trash.
Visualization: Waste Segregation Flow

Waste_Flow Source Waste Source Type Identify Type Source->Type Solid Solid / Powder Type->Solid Liquid Liquid / Mother Liquor Type->Liquid Stream_A Stream A: Solid Hazardous Waste Solid->Stream_A Segregation Segregation Check: Is pH > 10? Liquid->Segregation Stream_B Stream B: Basic Organic Waste (No Acids!) Segregation->Stream_B Yes (Amine) Disposal Final Disposal: High Temp Incineration Stream_A->Disposal Stream_B->Disposal caption Figure 2: Waste segregation workflow to prevent incompatible mixing.

References

  • BLD Pharm. (n.d.). Safety Data Sheet: 5-Isopropylisoxazol-3-amine. Retrieved from

  • PubChem. (2023). Compound Summary: 3-Isopropylisoxazol-5-amine (Isomer Class). National Library of Medicine. Retrieved from

  • Kimberly-Clark Professional. (2023). Chemical Resistance Guide: Nitrile Gloves vs. Amines. Retrieved from

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Glove Selection Chart. Retrieved from [3]

Sources

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